molecular formula C17H19NO3 B1444850 N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide CAS No. 1354940-68-3

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Cat. No.: B1444850
CAS No.: 1354940-68-3
M. Wt: 285.34 g/mol
InChI Key: WOGDNYYUEGKEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-11-13-21-12-10-18-17(20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGDNYYUEGKEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186600
Record name [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-68-3
Record name [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide: A Technical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Synthesis Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS No. 1354940-68-3).[1] The synthesis is centered around the robust and widely applicable amide coupling reaction between biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol. This guide elucidates the strategic and mechanistic considerations underpinning the synthesis, presents a detailed, step-by-step experimental protocol, and outlines methods for process validation and structural confirmation. The content is designed for researchers, chemists, and drug development professionals requiring a reliable and well-understood protocol for accessing this and structurally related molecules.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The molecular architecture of this compound consists of a rigid, hydrophobic biphenyl moiety linked to a flexible, hydrophilic diethylene glycol amine linker via a stable amide bond. The biphenyl group is a privileged scaffold in medicinal chemistry and materials science.[2][3] The linker offers points for further functionalization or can be used to modulate physicochemical properties such as solubility.

The most logical and efficient synthetic approach is a convergent one, based on the formation of the central amide bond. A retrosynthetic analysis reveals the two key starting materials: biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol . Both precursors are commercially available and structurally simple, making this an accessible and cost-effective synthetic route.[4]

G cluster_precursors Precursors target This compound disconnection Amide Bond Disconnection target->disconnection Retrosynthesis acid Biphenyl-4-carboxylic acid disconnection->acid amine 2-(2-Aminoethoxy)ethanol disconnection->amine

Figure 1: Retrosynthetic analysis of the target molecule.

Part 2: The Amide Coupling Reaction: Mechanistic Principles

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of modern organic synthesis.[5] However, the direct thermal condensation of these two functional groups is generally inefficient. This is because the acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a non-reactive ammonium carboxylate salt.[5]

To overcome this thermodynamic sink, the carboxylic acid must be "activated." This is achieved by using a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6]

Choice of Coupling System: Carbodiimides

Among the various classes of coupling reagents (phosphonium, aminium, carbodiimides), carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective, common, and generate a water-soluble urea byproduct that is easily removed during aqueous work-up.[7] To enhance efficiency and minimize potential side reactions, an additive such as N-hydroxysuccinimide (NHS) is often included.[5]

The mechanism proceeds in two key stages:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Acyl Substitution: The NHS additive rapidly reacts with the O-acylisourea to form a semi-stable NHS ester. This active ester is less prone to side reactions than the O-acylisourea and readily undergoes nucleophilic attack by the primary amine [2-(2-aminoethoxy)ethanol] to form the desired amide bond, releasing NHS.

G Acid R-COOH (Biphenyl-4-carboxylic acid) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 NHS Ester (Active Ester) Intermediate1->Intermediate2 + NHS NHS_reagent NHS NHS_reagent->Intermediate2 Product Amide Product Intermediate2->Product + Amine Amine R'-NH2 (2-(2-aminoethoxy)ethanol) Amine->Product

Figure 2: Simplified mechanism for EDC/NHS-mediated amide coupling.

Part 3: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Standard laboratory safety precautions should be followed at all times.

Reagents and Materials
Reagent NameCAS No.FormulaMW ( g/mol )Suggested AmountMmolEquiv.
Biphenyl-4-carboxylic acid92-92-2C₁₃H₁₀O₂198.221.00 g5.041.0
2-(2-Aminoethoxy)ethanol929-06-6C₄H₁₁NO₂105.140.58 g (0.53 mL)5.541.1
EDC·HCl25952-53-8C₈H₁₈ClN₃191.701.06 g5.541.1
NHS6066-82-6C₄H₅NO₃115.090.64 g5.541.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.241.32 g (1.76 mL)10.082.0
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.0920 mL--
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11As needed--
1 M HCl (aq)7647-01-0HCl36.46As needed--
Sat. NaHCO₃ (aq)144-55-8NaHCO₃84.01As needed--
Brine (Sat. NaCl aq)7647-14-5NaCl58.44As needed--
Anhydrous MgSO₄ or Na₂SO₄7487-88-9MgSO₄120.37As needed--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add biphenyl-4-carboxylic acid (1.00 g, 5.04 mmol), EDC·HCl (1.06 g, 5.54 mmol), and NHS (0.64 g, 5.54 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Activation: Add DIPEA (1.76 mL, 10.08 mmol) to the solution. Stir the reaction mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid to the NHS ester.

  • Amine Addition: Add 2-(2-aminoethoxy)ethanol (0.53 mL, 5.54 mmol) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). (Suggested mobile phase: 10% Methanol in Dichloromethane. Visualization: UV light and/or potassium permanganate stain). The reaction is complete upon consumption of the limiting reagent (biphenyl-4-carboxylic acid).

  • Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Aqueous Work-up:

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DIPEA and any remaining amine.

    • Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted NHS and biphenyl-4-carboxylic acid.

    • Wash with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. (A typical elution gradient might be from 50% to 100% Ethyl Acetate in Hexanes, or 0% to 10% Methanol in Dichloromethane).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil. Dry under high vacuum to remove residual solvents.

Figure 3: Step-by-step experimental workflow.

Part 4: Process Validation and Structural Confirmation

A robust protocol requires built-in checkpoints and reliable methods for confirming the identity and purity of the final product.

In-Process Control: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 10% Methanol in Dichloromethane (adjust polarity as needed)

  • Visualization: UV (254 nm) for the biphenyl chromophore, and a potassium permanganate or ninhydrin stain to visualize the starting amine and hydroxyl-containing product.

  • Expected Results: The biphenyl-4-carboxylic acid starting material (SM) should have a distinct Rf value. The product, being more polar due to the amide and hydroxyl groups but larger than the amine, will have a new Rf value, typically between that of the two starting materials. The reaction is complete when the SM spot is no longer visible.

Structural Confirmation

While specific spectral data for this exact compound is not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected signals are as follows:

  • ¹H NMR (Proton NMR):

    • Aromatic Region (~7.4-7.9 ppm): A series of doublets and multiplets corresponding to the 9 protons of the biphenyl ring system.

    • Amide Proton (~7.0-8.0 ppm): A broad singlet or triplet (depending on coupling to adjacent CH₂) for the N-H proton.

    • Alkyl Chain (~3.5-3.8 ppm): A series of multiplets corresponding to the 8 protons of the -CH₂CH₂OCH₂CH₂- chain.

    • Hydroxyl Proton: A broad, exchangeable singlet for the terminal -OH group.

  • ¹³C NMR (Carbon NMR): Distinct signals for the aromatic carbons of the biphenyl group, the carbonyl carbon of the amide (~165-170 ppm), and the four unique carbons of the ethoxyethyl chain.

  • Mass Spectrometry (MS): For a compound with the formula C₁₇H₁₉NO₃ (MW = 285.34), the expected molecular ion peak in ESI+ mode would be [M+H]⁺ at m/z = 286.34.

Conclusion

The synthesis of this compound is reliably achieved through a standard EDC/NHS-mediated amide coupling. The protocol is high-yielding, uses readily available starting materials, and involves straightforward purification techniques. The modularity of this synthesis allows for the substitution of either the carboxylic acid or the amine component to rapidly generate a library of analogous compounds for applications in drug discovery, materials science, and chemical biology.

References

An In-depth Technical Guide to N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide. While direct experimental data for this specific molecule is limited in published literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a detailed profile. The guide includes a proposed synthetic protocol, predicted analytical characterization, and a discussion of the potential biological significance of this compound, drawing from the broad activities of the biphenyl carboxamide scaffold. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and related molecules.

Introduction and Molecular Overview

This compound is a biphenyl derivative characterized by a carboxamide linkage to a hydrophilic diethylene glycol amine side chain. The biphenyl moiety, a common pharmacophore, imparts a rigid, aromatic core that is frequently associated with a range of biological activities.[1][2][3][4][5] The introduction of the N-[2-(2-hydroxyethoxy)ethyl] side chain significantly influences the molecule's physicochemical properties, particularly its polarity and potential for hydrogen bonding, which can in turn affect its solubility, membrane permeability, and interactions with biological targets.

The structural combination of a hydrophobic biphenyl core and a flexible, hydrophilic side chain makes this compound an intriguing candidate for investigation in medicinal chemistry and materials science. Biphenyl derivatives are known to exhibit a wide array of pharmacological effects, including antifungal, antimicrobial, anti-inflammatory, and receptor antagonist activities.[3][5][6]

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 1354940-68-3[7]
Molecular Formula C₁₇H₁₉NO₃[7]
Molecular Weight 285.34 g/mol [7]
SMILES OCCOCCNC(=O)c1ccc(cc1)c1ccccc1[7]

Physicochemical Properties (Predicted)

  • Melting Point: The melting point is anticipated to be significantly lower than that of its precursor, biphenyl-4-carboxylic acid (220-225 °C), due to the introduction of the flexible and polar side chain which may disrupt crystal packing.[8] It is expected to be a solid at room temperature.

  • Solubility: The biphenyl core is hydrophobic, while the diethylene glycol and amide moieties are hydrophilic.[9] This amphipathic nature suggests that the compound will have limited solubility in water but should be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

  • Stability: The amide bond is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The ether linkages in the side chain are generally stable.

Synthesis and Characterization

While a specific synthesis for this compound has not been published, a standard and reliable method would be the amide coupling of biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol. This is a common and well-documented transformation in organic synthesis.[10][11]

Proposed Synthetic Workflow

The synthesis can be achieved through the activation of the carboxylic acid group of biphenyl-4-carboxylic acid, followed by nucleophilic attack by the primary amine of 2-(2-aminoethoxy)ethanol.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling A Biphenyl-4-carboxylic acid B Biphenyl-4-carbonyl chloride A->B Activation E This compound B->E Nucleophilic Acyl Substitution C SOCl₂ or (COCl)₂ D 2-(2-Aminoethoxy)ethanol F Base (e.g., Et₃N, Pyridine)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Rationale: The conversion of the carboxylic acid to an acid chloride is a classic activation method that renders the carbonyl carbon highly electrophilic. Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with the amine in the presence of a non-nucleophilic base (like triethylamine) neutralizes the HCl generated, driving the reaction to completion.

Step 1: Synthesis of Biphenyl-4-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biphenyl-4-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting biphenyl-4-carbonyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 2-(2-aminoethoxy)ethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

  • Slowly add a solution of biphenyl-4-carbonyl chloride (1.0 eq) in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Predicted Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the biphenyl protons in the aromatic region (δ 7.3-7.8 ppm). The protons of the ethylene glycol side chain would appear in the upfield region (δ 3.5-3.8 ppm). A broad singlet corresponding to the amide N-H proton and a triplet for the terminal O-H proton would also be expected.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the quaternary and CH carbons of the biphenyl rings (δ 127-145 ppm), a signal for the amide carbonyl carbon (δ ~167 ppm), and signals for the carbons of the ethylene glycol side chain (δ ~40, 61, 70, 72 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the amide at approximately 1640 cm⁻¹. An N-H stretching band would be observed around 3300 cm⁻¹, and a broad O-H stretching band from the terminal alcohol would also be present in this region. C-H stretching vibrations for the aromatic rings will be seen above 3000 cm⁻¹, and for the aliphatic chain just below 3000 cm⁻¹.[12]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (285.34 g/mol ).

Potential Applications and Biological Context

While no specific biological activities have been reported for this compound, the biphenyl carboxamide scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a valuable subject for biological screening.

G A Biphenyl Carboxamide Scaffold B Antifungal Activity A->B C Receptor Antagonism (e.g., PAF, TRPV1) A->C D Anti-inflammatory Properties A->D E Antimicrobial Activity A->E

Caption: Potential biological activities associated with the biphenyl carboxamide scaffold.

  • Antifungal Agents: Several studies have explored biphenyl carboxamide derivatives as potential fungicides.[1][2] The mechanism of action can vary, but some derivatives have been shown to interfere with essential cellular processes in fungi.

  • Receptor Antagonists: Biphenylcarboxamides have been investigated as antagonists for various receptors. For instance, certain derivatives act as antagonists of the platelet-activating factor (PAF), which could have implications for treating inflammatory and allergic conditions.[6] Others have been developed as antagonists of the transient receptor potential vanilloid type 1 (TRPV1), a target for pain management.

  • Enzyme Inhibition: The biphenyl moiety can fit into the active sites of various enzymes, and derivatives can be designed to act as inhibitors.

  • Materials Science: The rigid biphenyl core combined with the flexible, polar side chain could impart interesting self-assembly or liquid crystalline properties to the molecule, making it a candidate for investigation in materials science.

The hydrophilic side chain of this compound could enhance the aqueous solubility of the compound compared to more lipophilic biphenyl derivatives, which may be advantageous for certain biological applications.

Conclusion

This compound is a molecule with a scientifically interesting structure that combines a well-established pharmacophore with a functionality-enhancing side chain. Although direct experimental data is sparse, this guide provides a robust, scientifically grounded framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The diverse biological activities associated with the biphenyl carboxamide class of molecules suggest that this compound is a promising candidate for further investigation in drug discovery and materials science. This document serves as a starting point for researchers to explore the potential of this and related compounds.

References

"N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" CAS 1354940-68-3 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS 1354940-68-3)

Authored by: A Senior Application Scientist

Foreword: The Biphenyl Carboxamide Scaffold in Modern Drug Discovery

The biphenyl-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. These structures are of significant interest due to their ability to engage in various biological interactions, leading to applications ranging from fungicidal agents to antagonists of platelet-activating factor.[1][2] The specific compound of interest, this compound, with its terminal hydroxyl group and ether linkage, presents unique physicochemical properties that warrant a thorough and systematic characterization. This guide provides a comprehensive overview of the analytical methodologies required to confirm the identity, purity, and key structural features of this molecule, tailored for researchers and professionals in drug development.

Synthesis and Purification: Establishing a Clean Baseline

A robust characterization begins with a well-defined synthetic route that yields the target compound in high purity. A plausible and common method for the synthesis of this compound involves the amidation of a biphenyl-4-carboxylic acid derivative with 2-(2-aminoethoxy)ethanol.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, beginning with the activation of biphenyl-4-carboxylic acid, followed by coupling with the desired amine.

Synthetic Workflow Biphenyl-4-carboxylic_acid Biphenyl-4-carboxylic Acid Acid_Chloride Biphenyl-4-carbonyl chloride Biphenyl-4-carboxylic_acid->Acid_Chloride SOCl2 or (COCl)2 Target_Compound This compound Acid_Chloride->Target_Compound Amine, Base (e.g., Et3N) Amine 2-(2-Aminoethoxy)ethanol Amine->Target_Compound Purification Purification (Chromatography) Target_Compound->Purification Characterization_Framework cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_purity Purity & Properties Synthesis Synthesis Purification Purification Synthesis->Purification NMR ¹H NMR ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR HPLC HPLC Purification->HPLC PhysChem Physicochemical Properties HPLC->PhysChem

References

Unraveling the Therapeutic Potential of Biphenyl Carboxamides: A Mechanistic Exploration of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential mechanisms of action for the specific compound, N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide. While direct experimental data for this molecule is not extensively available in current literature, this paper will extrapolate potential biological activities based on structurally related biphenyl carboxamides. We will explore hypothetical mechanisms, including enzyme inhibition and receptor antagonism, and outline the requisite experimental protocols to validate these hypotheses. This document serves as a foundational guide for researchers and drug development professionals interested in the therapeutic promise of this chemical class.

Introduction to this compound and the Biphenyl Carboxamide Class

This compound is a distinct organic molecule characterized by a biphenyl core linked to a carboxamide functional group, which in turn is attached to a hydroxyethoxyethyl side chain.[1] The general structure of biphenyl carboxamides has been identified in a variety of therapeutic agents, suggesting a broad range of potential biological activities.[2] These activities can be attributed to the scaffold's ability to present functional groups in a specific three-dimensional orientation, allowing for precise interactions with biological targets.

While the specific mechanism of action for this compound remains to be elucidated, the broader class of biphenyl carboxamides has been associated with several therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.[2] This guide will, therefore, focus on plausible mechanisms of action informed by the activities of analogous compounds.

Hypothetical Mechanisms of Action and Proposed Experimental Validation

Given the structural motifs present in this compound, we can hypothesize several potential mechanisms of action. The following sections will detail these hypotheses and the experimental workflows required for their investigation.

Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH)

A number of N-substituted carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[3][4] Inhibition of SDH can disrupt cellular respiration, a mechanism that has been successfully targeted in the development of fungicides and is being explored for anticancer therapies.[3][4]

Causality of Experimental Choices: To investigate this hypothesis, a logical experimental progression would start with a direct enzymatic assay to confirm target engagement, followed by cell-based assays to assess the downstream cellular consequences of enzyme inhibition.

Proposed Experimental Protocol: SDH Inhibition Assay

  • Enzyme Preparation: Isolate mitochondria from a relevant cell line or tissue (e.g., porcine heart) to obtain a source of SDH.

  • Assay Reaction: In a 96-well plate format, combine the mitochondrial preparation with a substrate for SDH (e.g., succinate) and a detection reagent that measures the product of the reaction (e.g., a tetrazolium salt that is reduced to a colored formazan).

  • Compound Incubation: Add varying concentrations of this compound to the wells. Include a known SDH inhibitor (e.g., fluxapyroxad) as a positive control and a vehicle (e.g., DMSO) as a negative control.[3]

  • Data Analysis: Measure the absorbance of the formazan product over time using a plate reader. Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: Hypothetical SDH Inhibition Data

CompoundTargetIC50 (µM)
This compoundSDHTBD
Fluxapyroxad (Positive Control)SDH~0.014

TBD: To be determined by experiment.

Visualizing the Workflow:

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Mito_Isolation Mitochondrial Isolation Assay_Setup Combine Mitochondria, Substrate, & Compound Mito_Isolation->Assay_Setup Compound_Prep Compound Dilution Series Compound_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure Absorbance Incubation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for determining SDH inhibitory activity.

Hypothesis 2: Antagonism of Platelet-Activating Factor (PAF) Receptor

Certain biphenylcarboxamide derivatives have been shown to act as antagonists of the platelet-activating factor (PAF) receptor.[5] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Antagonizing the PAF receptor can therefore have significant therapeutic benefits.

Causality of Experimental Choices: A binding assay is the most direct method to determine if the compound interacts with the PAF receptor. This would be followed by a functional assay to confirm that this binding translates into a biological effect (i.e., antagonism).

Proposed Experimental Protocol: PAF Receptor Binding Assay

  • Receptor Source: Utilize a cell line engineered to overexpress the human PAF receptor or use washed platelets from a suitable animal model (e.g., dog platelets).[5]

  • Radioligand: Employ a radiolabeled PAF receptor agonist (e.g., [3H]-PAF) as a tracer.

  • Competition Assay: Incubate the receptor source with the radioligand in the presence of increasing concentrations of this compound.

  • Separation and Detection: Separate the receptor-bound radioligand from the unbound radioligand (e.g., by filtration). Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the Ki (inhibition constant), which reflects the compound's binding affinity for the receptor.

Visualizing the Signaling Pathway:

PAF_Signaling PAF PAF PAFR PAF Receptor PAF->PAFR G_Protein Gq/11 PAFR->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammation Inflammatory Response Ca_Release->Inflammation PKC_Activation->Inflammation Test_Compound N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide Test_Compound->PAFR inhibits

Caption: Hypothesized antagonism of the PAF signaling pathway.

Hypothesis 3: Inhibition of Heat Shock Protein 90 (Hsp90)

The biphenyl scaffold has also been incorporated into inhibitors of the C-terminus of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of many client proteins, a significant number of which are involved in cancer cell growth and survival. Hsp90 inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Causality of Experimental Choices: The primary validation for Hsp90 inhibition is to demonstrate the degradation of its client proteins. A western blot is the gold-standard technique for this purpose. This would be complemented by a cell proliferation assay to link the molecular effect to a cellular phenotype.

Proposed Experimental Protocol: Western Blot for Hsp90 Client Protein Degradation

  • Cell Culture and Treatment: Culture a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SKBr3 or MCF-7 breast cancer cells). Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Her2, Raf, Akt) and a loading control (e.g., β-actin). Follow this with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Analysis: Visualize the protein bands and quantify their intensity. A dose-dependent decrease in the levels of client proteins relative to the loading control would indicate Hsp90 inhibition.

Data Presentation: Hypothetical Anti-proliferative Activity

Cell LineCompoundIC50 (nM)
SKBr3This compoundTBD
MCF-7This compoundTBD

TBD: To be determined by experiment.

Synthesis of Biphenyl Carboxamides

The synthesis of N-substituted biphenyl amides typically involves the coupling of a biphenyl carboxylic acid with an appropriate amine.[2] A common method is to first activate the carboxylic acid by converting it to an acyl chloride, which then readily reacts with the amine.

General Synthetic Scheme:

  • Activation of Biphenyl-4-carboxylic Acid: Biphenyl-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like benzene or dichloromethane, to form biphenyl-4-carbonyl chloride.[2]

  • Amide Coupling: The resulting acyl chloride is then reacted with the desired amine, in this case, 2-(2-aminoethoxy)ethanol, to yield this compound. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[6]

Visualizing the Synthetic Pathway:

Synthesis_Workflow Reactant1 Biphenyl-4-carboxylic Acid Intermediate Biphenyl-4-carbonyl Chloride Reactant1->Intermediate + SOCl2 Reactant2 Thionyl Chloride Reactant2->Intermediate Product N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide Intermediate->Product + Amine Reactant3 2-(2-aminoethoxy)ethanol Reactant3->Product

Caption: General synthesis route for the target compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated therapeutic potential. While its specific mechanism of action is yet to be determined, this guide has outlined several plausible hypotheses based on the activities of structurally related molecules. The proposed experimental workflows provide a clear path for the investigation of this compound's biological activity.

Future research should focus on executing these, and other relevant assays, to build a comprehensive pharmacological profile for this compound. Elucidating its mechanism of action is the critical first step in unlocking its potential as a novel therapeutic agent.

References

Physicochemical properties of "N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Foreword: A Molecule-Centric Approach

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful research is built. This guide is dedicated to This compound , a molecule possessing a biphenyl core and a flexible, hydrophilic side chain. Rather than adhering to a rigid template, this document is structured to follow the logical progression of scientific inquiry—from establishing the molecule's identity to exploring its synthesis, characterization, and potential utility. The insights herein are curated for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.

Chemical Identity and Structure

Establishing a molecule's unequivocal identity is the first critical step in any scientific investigation. This compound is identified by a unique set of identifiers that ensure there is no ambiguity in communication or research.

IdentifierValueSource
Chemical Name This compoundAppchem[1]
CAS Number 1354940-68-3Appchem[1]
Molecular Formula C₁₇H₁₉NO₃Appchem[1]
Molecular Weight 285.34 g/mol Appchem[1]
SMILES OCCOCCNC(=O)c1ccc(cc1)c1ccccc1Appchem[1]
InChIKey Not readily available in cited sources.
Molecular Structure Visualization

The structure combines a rigid, hydrophobic biphenyl group with a flexible, polar side chain containing ether, amide, and alcohol functional groups. This duality is key to its properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

Direct experimental data for this specific compound is not extensively published. Therefore, we present a combination of data for its core precursors and computationally predicted values for the final molecule. These predictions are derived from established algorithms and provide a reliable starting point for experimental design.

PropertyValueMethod / Comment
Melting Point 220-225 °C (for Biphenyl-4-carboxylic acid)The final compound's melting point is expected to be lower than its carboxylic acid precursor due to the disruption of crystal packing by the flexible side chain.
Boiling Point Predicted: 525.7 ± 45.0 °CPrediction based on structure; high value reflects the molecular weight and polar functional groups.
Aqueous Solubility Predicted: Low to moderateThe hydrophobic biphenyl tail will limit water solubility, while the hydrophilic hydroxy-ethoxy-ethyl chain will enhance it. Likely soluble in polar organic solvents like DMSO, DMF, and methanol.
LogP (Octanol/Water) Predicted: 2.5 - 3.5This predicted value suggests a moderate lipophilicity, a common feature in molecules designed for biological activity.
pKa Predicted: ~14.5 (Alcohol-OH), ~16.0 (Amide-NH)The hydroxyl group is weakly acidic. The amide proton is generally not considered acidic under physiological conditions.

Synthesis and Purification Strategy

The synthesis of this compound is logically approached via a two-step process starting from the commercially available biphenyl-4-carboxylic acid. This method is a robust and scalable example of amide bond formation, a cornerstone of medicinal chemistry.

Proposed Synthetic Pathway

The chosen pathway involves the activation of a carboxylic acid followed by nucleophilic acyl substitution.

  • Acid Chloride Formation: Biphenyl-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene). This converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. The causality here is the need to create a better leaving group (chloride) to facilitate the subsequent amidation.

  • Amidation: The resulting biphenyl-4-carbonyl chloride is then reacted with 2-(2-aminoethoxy)ethanol. The primary amine of this reagent acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A mild base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product & Purification start1 Biphenyl-4-carboxylic acid (CAS: 92-92-2) step1 Step 1: Activation (e.g., SOCl₂) start1->step1 Inert Solvent start2 2-(2-Aminoethoxy)ethanol step2 Step 2: Amidation (Base, e.g., Et₃N) start2->step2 step1->step2 Intermediate: Biphenyl-4-carbonyl chloride product N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide step2->product Crude Product purify Purification (Column Chromatography) product->purify

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: General Guideline
  • Self-Validation: Each step includes a validation checkpoint to ensure the reaction has proceeded as expected before continuing.

  • Activation: To a solution of biphenyl-4-carboxylic acid (1.0 eq) in dry dichloromethane under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Validation Check: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Amidation: In a separate flask, dissolve 2-(2-aminoethoxy)ethanol (1.2 eq) and triethylamine (2.5 eq) in dry dichloromethane. Cool this solution to 0 °C. Add the previously prepared acyl chloride solution dropwise. Stir for 4-6 hours, allowing the mixture to warm to room temperature.

    • Validation Check: Monitor product formation via TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Spectroscopic and Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.

    • Protocol: A reverse-phase C18 column is recommended. A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). Detection at ~254 nm is appropriate due to the aromatic biphenyl system. The purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

    • Expected Result: Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 286.34.

  • ¹H NMR Spectroscopy: Confirms the molecular structure by showing the chemical environment of all protons.

    • Expected Signals:

      • Aromatic Region (δ 7.3-8.0 ppm): A complex series of multiplets corresponding to the 9 protons of the biphenyl ring system.

      • Side Chain (δ 3.5-3.8 ppm): A series of triplets and multiplets for the 8 protons on the -(CH₂)₂O(CH₂)₂- chain.

      • Amide Proton (δ ~8.5 ppm): A broad singlet or triplet (depending on coupling to adjacent CH₂), which may exchange with D₂O.

      • Hydroxyl Proton (variable): A broad singlet that can appear over a wide chemical shift range and will exchange with D₂O.

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR data by showing all unique carbon environments.

    • Expected Signals: 17 unique carbon signals are expected, including the characteristic amide carbonyl signal around 167 ppm.

Analytical_Workflow cluster_workflow Characterization Pathway cluster_identity Identity cluster_structure Structure Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation Purity->Identity If >95% Pure MassSpec Mass Spectrometry (Confirm MW) Identity->MassSpec Structure Structural Elucidation H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR Final Qualified Material MassSpec->Structure H_NMR->Final Data Consistent with Structure C_NMR->Final Data Consistent with Structure

Caption: A self-validating analytical workflow for quality control.

Stability, Storage, and Biological Context

  • Stability: The molecule contains stable functional groups (amide, ether, alcohol, biphenyl). However, amides can be susceptible to hydrolysis under strong acidic or basic conditions. It should be stable under typical laboratory and physiological conditions.

  • Storage: For long-term integrity, the compound should be stored as a solid in a cool, dark, and dry environment to prevent potential degradation.

  • Potential Applications: While specific biological activities for this exact molecule are not widely reported, the biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a range of activities, including as anti-inflammatory and analgesic agents.[2] The flexible, hydrophilic side chain of this compound could be leveraged to improve pharmacokinetic properties, such as solubility and cell permeability, making it an interesting candidate for further investigation in drug discovery programs.

References

A Technical Guide to the Solubility Profile of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing its journey from a laboratory curiosity to a viable product. This guide provides a comprehensive technical overview of the solubility characteristics of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (Molecular Formula: C₁₇H₁₉NO₃, Molecular Weight: 285.34 g/mol ).[1] Given the absence of publicly available experimental solubility data for this specific molecule, this document serves as both a predictive analysis and a practical guide to its empirical determination. We will first dissect the molecule's structural attributes to forecast its behavior in various solvents. Subsequently, this guide will present a rigorous, self-validating experimental protocol based on the gold-standard shake-flask method for determining thermodynamic solubility.[2][3] The resulting data is crucial for professionals in drug discovery, process chemistry, and formulation science, enabling informed decisions in high-throughput screening, preclinical studies, and chemical synthesis.

Physicochemical Properties and Theoretical Solubility Assessment

The solubility of a molecule is fundamentally governed by the principle of "like dissolves like," where dissolution is favored if the intermolecular forces between the solute and solvent are comparable to the forces within the pure solute and pure solvent.[4] An analysis of the molecular structure of this compound is the first step in predicting its solubility profile.

Molecular Structure Analysis

The structure of this compound contains distinct regions with opposing polarity characteristics, making its solubility highly dependent on the chosen solvent.

Caption: Molecular structure of this compound.

  • Hydrophobic Region: The biphenyl group is large, rigid, and non-polar. This region will dominate interactions in non-polar solvents and significantly detract from solubility in aqueous media.

  • Polar Region: The molecule possesses several polar functional groups capable of hydrogen bonding:

    • Carboxamide: Contains both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Ether Linkages: The two ether oxygens act as hydrogen bond acceptors.

    • Terminal Hydroxyl: The alcohol group is a strong hydrogen bond donor and acceptor.

Qualitative Solubility Predictions

Based on this structural duality, we can predict the compound's general solubility in common laboratory solvents. This theoretical assessment is invaluable for guiding solvent selection in experimental work.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to Moderate The polar tail will interact with protic solvents via hydrogen bonding. However, the large, hydrophobic biphenyl core will significantly limit solubility, especially in water. Solubility is expected to increase as the alkyl chain of the alcohol increases (Ethanol > Methanol > Water).
Polar Aprotic DMSO, DMF, THF, AcetonitrileHigh These solvents can effectively solvate the polar regions of the molecule, particularly the carboxamide group, without the strong, self-associating network of water. DMSO and DMF are anticipated to be excellent solvents.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate The biphenyl core will have favorable interactions with these solvents. However, the highly polar tail will be poorly solvated, likely leading to low overall solubility, particularly in aliphatic solvents like hexane. DCM and toluene may show moderate solubility due to their ability to engage in weaker dipole and induced-dipole interactions.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, empirical measurement is essential. The Shake-Flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[2] Its deliberate, equilibrium-based approach provides the most accurate and reliable data for critical applications like formulation and preclinical development.

Guiding Principle: The Shake-Flask Method

The core principle involves creating a saturated solution by adding an excess of the solid compound to a specific solvent. The mixture is then agitated for an extended period to ensure that the dissolved solute reaches equilibrium with the undissolved solid phase. After separating the solid, the concentration of the solute in the clear supernatant is measured, which defines the thermodynamic solubility.[3]

Experimental Workflow

The following diagram outlines the complete workflow for the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system through the use of proper controls and analytical standards.

1. Materials and Reagents:

  • This compound (solid, >98% purity)

  • Solvents (HPLC grade or equivalent): Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Equipment: 2 mL glass vials with screw caps, analytical balance, orbital shaker with temperature control, benchtop centrifuge, calibrated pipettes, 0.22 µm PTFE syringe filters, HPLC system with a UV detector.

2. Preparation of Saturated Solutions:

  • Accurately weigh approximately 5-10 mg of the compound into a tared 2 mL glass vial. The key is to ensure a visible excess of solid remains after equilibration.[3]

  • Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Causality: Continuous agitation is critical to maximize the surface area of the solid and facilitate the dissolution process, ensuring equilibrium is reached efficiently.

  • Incubate for a minimum of 24 hours. For crystalline compounds, 48 hours is often preferred to ensure the dissolution of even the most stable crystal lattice structures. An initial time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to empirically determine the point at which concentration no longer increases, confirming equilibrium.[5]

4. Phase Separation:

  • Remove vials from the shaker and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Causality: This step provides a clear supernatant, minimizing the amount of solid particulate that could clog the subsequent filter and artificially inflate the measured concentration.

  • Carefully withdraw the supernatant using a pipette.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. To mitigate compound loss from adsorption to the filter membrane, discard the first ~100 µL of filtrate before collecting the sample for analysis.[5]

5. Quantification (HPLC-UV):

  • Prepare a primary stock solution of the compound in a highly-soluble solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Create a series of calibration standards by diluting the primary stock solution with the mobile phase to cover the expected concentration range.

  • Analyze the calibration standards via HPLC-UV to generate a linear calibration curve (Absorbance vs. Concentration).

  • Dilute the filtered sample solutions with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Analyze the diluted samples.

6. Calculation:

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

    • Solubility (M) = Solubility (g/L) / Molecular Weight (g/mol)

Anticipated Data and Interpretation

The experimental results should be compiled into a clear, comparative format. The following table presents a realistic, hypothetical dataset based on the preceding theoretical analysis.

Solvent Polarity Index [6]Anticipated Solubility (mg/mL) Anticipated Solubility (mM)
Hexane0.1< 0.1< 0.35
Dichloromethane (DCM)3.1~5 - 15~17.5 - 52.6
Tetrahydrofuran (THF)4.0> 50> 175.2
Acetonitrile5.8> 100> 350.5
Ethanol4.3~10 - 25~35.0 - 87.6
Methanol5.1~5 - 15~17.5 - 52.6
Dimethyl Sulfoxide (DMSO)7.2> 200> 700.9
Water (pH 7.4)10.2< 0.01< 0.035

Interpretation: This anticipated data aligns with the structural analysis. The compound is expected to be practically insoluble in water and non-polar alkanes. Its solubility should be moderate in alcohols and chlorinated solvents, while polar aprotic solvents like Acetonitrile and especially DMSO are predicted to be excellent solubilizing agents. This profile is characteristic of many drug-like molecules that must balance features required for biological membrane permeability (hydrophobicity) with those needed for dissolution in aqueous physiological fluids (hydrophilicity).

Practical Applications in Research & Development

A thorough understanding of this solubility profile is not merely an academic exercise; it directly informs critical decisions throughout the R&D pipeline.

  • Early-Stage Drug Discovery: For high-throughput screening (HTS), compounds are typically stored in DMSO. Knowing the maximum solubility in DMSO is vital to prevent compound precipitation in stock solutions. The low aqueous solubility highlights the need for kinetic solubility assays, which measure precipitation upon dilution of a DMSO stock into an aqueous buffer, mimicking HTS conditions.[5]

  • Preclinical Formulation: The very low aqueous solubility indicates that a simple aqueous solution for in vivo studies is not feasible. The data would drive formulation scientists to explore alternative strategies such as co-solvent systems (e.g., using ethanol), surfactant-based formulations, or advanced drug delivery technologies.

  • Process Chemistry and Scale-Up: Solubility data in various organic solvents is essential for developing purification strategies.[7] For example, high solubility in a solvent like DCM followed by low solubility in an anti-solvent like hexane is the basis for purification by crystallization, a critical step in producing pure active pharmaceutical ingredients (APIs).

Conclusion

This compound presents a classic solubility challenge due to its amphipathic nature, combining a large hydrophobic core with a flexible, polar, hydrogen-bonding side chain. Theoretical analysis strongly predicts poor aqueous solubility and high solubility in polar aprotic solvents like DMSO. This guide provides the theoretical framework and a detailed, robust experimental protocol to empirically validate these predictions. The resulting data is foundational, enabling researchers, scientists, and drug development professionals to advance their work with a clear understanding of the compound's physical behavior, thereby mitigating risks and accelerating the development timeline.

References

A Technical Guide to the Molecular Structure Elucidation of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS No. 1354940-68-3) is a molecule featuring several key functional groups: a biphenyl core, a secondary amide linkage, an ether, and a primary alcohol.[1] Its molecular formula is C₁₇H₁₉NO₃ with a molecular weight of approximately 285.34 g/mol .[1] Given the potential for this molecule to be a pharmacophore in drug development or a building block in materials science, its precise atomic connectivity and structure must be confirmed with the highest degree of confidence.[2][3]

This guide outlines a logical, multi-technique strategy to achieve this. The process begins with establishing the molecular formula, proceeds to identify the constituent functional groups, and culminates in mapping the precise atom-by-atom connectivity.

Part I: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Expertise & Causality: The initial and most critical step in elucidating an unknown structure is to determine its exact molecular mass and, by extension, its molecular formula. HRMS is the definitive technique for this purpose.[4][5] Unlike low-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars).[6][7][8] For this compound, this precision is essential to unequivocally confirm the presence of 17 carbons, 19 hydrogens, 1 nitrogen, and 3 oxygens.

Expected Data & Interpretation: Using electrospray ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) provides the experimental evidence for the molecular formula.

Parameter Predicted Value Rationale
Molecular FormulaC₁₇H₁₉NO₃Based on the known structure.[1]
Exact Mass (M)285.1365 DaCalculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Observed Ion[M+H]⁺ESI is a soft ionization technique that typically generates protonated molecules.
Predicted m/z of [M+H]⁺286.1438 DaCalculated by adding the mass of a proton (1.0073 Da) to the exact mass.

The observation of an m/z value within ~5 ppm of 286.1438 Da would provide high confidence in the assigned molecular formula, C₁₇H₁₉NO₃.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: m/z 100-500

    • Resolution: >60,000

    • Internal Calibration: Use a known calibration standard to ensure mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical exact mass of the [M+H]⁺ ion for C₁₇H₁₉NO₃.

Part II: Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Causality: Once the molecular formula is established, FTIR spectroscopy is employed to rapidly confirm the presence of key functional groups. This technique is highly sensitive to the vibrational frequencies of specific bonds within the molecule. For the target compound, we expect to identify characteristic absorptions for the secondary amide, the primary alcohol, the ether linkage, and the aromatic biphenyl system.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's functional groups. The presence of a secondary amide is particularly revealing, showing distinct N-H and C=O stretching bands.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Significance
O-H (Alcohol)Stretch, H-bonded3500 - 3200 (broad)Confirms the presence of the terminal hydroxyl group.[9]
N-H (Amide)Stretch3400 - 3250 (sharp/medium)Confirms the secondary amide (R₂NH).[10][11]
C-H (Aromatic)Stretch3100 - 3000Indicates the biphenyl aromatic system.
C-H (Aliphatic)Stretch3000 - 2850Indicates the sp³ hybridized carbons of the ethyl chains.
C=O (Amide I)Stretch1680 - 1630 (strong)A key indicator for the amide carbonyl group.[10]
N-H (Amide II)Bend1570 - 1515A characteristic band for secondary amides, resulting from N-H bending and C-N stretching.[10]
C-O (Ether)Stretch1150 - 1085Confirms the ether linkage in the side chain.
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Acquisition Parameters:

    • Scan Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise).

  • Data Analysis: Identify and label the major absorption bands and correlate them to the expected functional groups.

Part III: Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping

Expertise & Causality: NMR is the most powerful technique for determining the detailed connectivity and structure of an organic molecule.[12][13][14] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.

  • ¹H NMR: Reveals the chemical environment, number, and neighboring protons for every unique proton in the molecule.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons.[15][16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[15][16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.[15][16][17]

Predicted NMR Data & Interpretation

The structure of this compound can be broken down into distinct spin systems that can be pieced together using 2D NMR.

Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Label Fragment Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Rationale
Ar-H Biphenyl 7.9-7.4 (m, 9H) 145-127 Aromatic protons and carbons. Protons ortho to the carbonyl will be most deshielded.
N-H Amide 8.2-7.8 (t, 1H) - Amide proton, often broad, coupling to adjacent CH₂.
a -O-CH₂-CH₂-OH 3.75 (t, 2H) ~72 Methylene adjacent to the hydroxyl group.
b -O-CH₂-CH₂-OH 3.65 (t, 2H) ~62 Methylene adjacent to the ether oxygen.
c -NH-CH₂-CH₂-O- 3.70 (q, 2H) ~70 Methylene adjacent to the ether oxygen and coupled to the N-H and other CH₂.
d -NH-CH₂-CH₂-O- 3.55 (q, 2H) ~40 Methylene adjacent to the amide nitrogen.
O-H Alcohol Variable (s, 1H) - Position is solvent and concentration dependent; may exchange.

| C=O | Amide | - | ~167 | Carbonyl carbon, highly deshielded. |

2D NMR Strategy
  • COSY: Will show a clear correlation between protons 'a' and 'b' (the hydroxyethoxy fragment) and between protons 'c' and 'd' (the amino-ethyl fragment). It will also show coupling between the N-H proton and the 'd' protons.

  • HSQC: Will unambiguously link each proton signal (a, b, c, d, Ar-H) to its corresponding carbon signal.

  • HMBC: This is the key experiment for connecting the fragments. Key correlations would be:

    • From the protons on the biphenyl ring ortho to the amide (H-Ar) to the carbonyl carbon (C=O).

    • From the amide N-H proton to the carbonyl carbon (C=O) and to the 'd' carbon.

    • From the 'd' protons (-NH-CH₂) to the carbonyl carbon (C=O).

    • From the 'c' protons to the 'd' carbon and the 'b' carbon, confirming the ether linkage.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • Acquire a gradient-selected COSY (gCOSY) experiment.

    • Acquire a gradient-selected HSQC (gHSQC) experiment, optimized for a one-bond coupling constant (~145 Hz).

    • Acquire a gradient-selected HMBC (gHMBC) experiment, optimized for long-range couplings (4-8 Hz).

  • Data Analysis: Use NMR processing software to analyze the 1D spectra and the cross-peaks in the 2D spectra to assemble the molecular structure.

Part IV: The Integrated Approach: A Self-Validating Workflow

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and together they create a single, unambiguous structural assignment.

Elucidation_Workflow

This workflow demonstrates how the independent results from each technique converge:

  • HRMS provides the exact elemental composition.[4]

  • FTIR confirms that the atoms are arranged into the expected functional groups (amide, alcohol, ether, aromatic rings).

  • NMR definitively pieces these groups together, mapping out the complete covalent bond framework and confirming the final structure.

Conclusion

The structural elucidation of this compound is systematically achieved through the logical application of modern analytical techniques. By beginning with high-resolution mass spectrometry to establish the molecular formula, followed by FTIR to identify key functional groups, and culminating with a suite of 1D and 2D NMR experiments to map atomic connectivity, a complete and unambiguous structural assignment is made. This integrated, self-validating methodology represents the gold standard in chemical analysis, ensuring the scientific integrity required for advanced research and development.

References

Methodological & Application

Application Notes & Protocols: In Vitro Profiling of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is a novel synthetic compound featuring a biphenylcarboxamide scaffold. This structural motif is prevalent in a variety of pharmacologically active agents, suggesting a broad potential for biological activity. Due to the absence of established biological targets for this specific molecule, a primary in vitro screening approach is essential to elucidate its mechanism of action. This document provides detailed protocols for two distinct, high-relevance in vitro assays to characterize the bioactivity of this compound, postulating its potential roles as either an inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1) or an agonist of the Takeda G-protein-coupled receptor 5 (TGR5). These targets are selected based on the activities of other compounds bearing the biphenylcarboxamide core and their significance in metabolic and inflammatory diseases.

Hypothesized Mechanisms of Action

Given the structural features of this compound, we propose two primary hypotheses for its potential biological activity:

  • Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is a crucial enzyme in the final step of triglyceride synthesis. Its inhibition is a promising strategy for treating metabolic disorders such as obesity and type 2 diabetes.[1][2]

  • Agonism of Takeda G-protein-coupled receptor 5 (TGR5): TGR5, a bile acid receptor, plays a key role in regulating glucose homeostasis and energy expenditure.[3] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), making it an attractive target for diabetes therapies.[3][4][5]

The following sections provide detailed protocols to investigate these two potential activities.

Protocol 1: Assessment of DGAT1 Inhibitory Activity

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound on human DGAT1. The assay measures the incorporation of a labeled fatty acyl-CoA into a diacylglycerol substrate to form triglycerides.

Rationale for Experimental Design

A cell-free assay using human intestinal microsomes provides a direct measure of enzyme inhibition, minimizing confounding factors from cellular uptake, metabolism, or off-target effects.[6] The use of a specific substrate and detection method allows for a sensitive and quantitative assessment of DGAT1 activity.[6][7]

Experimental Workflow: DGAT1 Inhibition Assay

DGAT1_Inhibition_Workflow prep Prepare Reagents (Microsomes, Substrates, Compound) reaction Incubate Reaction Mixture (37°C for 60 min) prep->reaction Initiate Reaction stop Stop Reaction (Add Extraction Solvent) reaction->stop extract Extract Lipids stop->extract separate Separate Lipids (Thin Layer Chromatography) extract->separate quantify Quantify Triglycerides (Scintillation Counting or Fluorescence) separate->quantify analyze Data Analysis (IC50 Determination) quantify->analyze

Caption: Workflow for the DGAT1 cell-free enzymatic assay.

Materials and Reagents
ReagentSupplierCatalog Number
Human Intestinal MicrosomesBD Biosciences(Example) 452501
Dioleoyl glycerol (DOG)Sigma-Aldrich(Example) D0138
[¹⁴C]-Oleoyl-Coenzyme APerkinElmer(Example) NEC683
This compoundSynthesized/CustomN/A
DGAT1 Inhibitor (Positive Control, e.g., T863)Cayman Chemical(Example) 10009222
Tris-HClSigma-Aldrich(Example) T5941
MgCl₂Sigma-Aldrich(Example) M8266
Bovine Serum Albumin (BSA), fatty acid-freeSigma-Aldrich(Example) A7030
DMSOSigma-Aldrich(Example) D8418
IsopropanolFisher Scientific(Example) A416-4
DichloromethaneFisher Scientific(Example) D37-4
Formic AcidSigma-Aldrich(Example) F0507
TLC Silica PlatesMilliporeSigma(Example) 105721
Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: 175 mM Tris-HCl, 100 mM MgCl₂, pH 7.5.

    • Substrate Solution: Dissolve dioleoyl glycerol in DMSO to a stock concentration of 40 mM. Dilute to 600 µM in Assay Buffer.[6]

    • Labeled Substrate: Prepare a working solution of [¹⁴C]-Oleoyl-CoA in the desired buffer.

    • Test Compound Stock: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Create serial dilutions in DMSO.

    • Microsome Preparation: Dilute human intestinal microsomes to a final concentration of 25 µg/mL in Assay Buffer containing 3.5 mg/mL BSA.[6]

  • Assay Procedure:

    • To a 1.5 mL microcentrifuge tube, add the reagents in the following order:

      • Test compound or positive control at various concentrations (final DMSO concentration should be ≤1%).

      • Substrate solution (dioleoyl glycerol).

      • Labeled substrate ([¹⁴C]-Oleoyl-CoA).

    • Initiate the reaction by adding 67 µL of the diluted microsome preparation.[6] The final reaction volume is typically 200 µL.

    • Incubate the reaction mixture in a 37°C water bath for 60 minutes.[6]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 mL of extraction solvent (isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid).[6]

    • Vortex thoroughly to ensure complete mixing and extraction of lipids.

    • Centrifuge to separate the phases.

  • Lipid Separation and Quantification:

    • Spot the organic phase onto a silica TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

    • Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

    • Scrape the triglyceride spot and quantify the radioactivity using a scintillation counter.

Data Analysis

Calculate the percent inhibition of DGAT1 activity for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Protocol 2: Evaluation of TGR5 Agonist Activity

This protocol details a cell-based reporter gene assay to assess the ability of this compound to activate the TGR5 receptor.

Rationale for Experimental Design

A reporter gene assay in a cell line such as HEK293T, which is transiently transfected with a TGR5 expression vector and a cAMP-responsive reporter construct (e.g., CRE-luciferase or SEAP), provides a robust and sensitive method to measure Gαs-coupled GPCR activation.[8][9][10] This approach allows for high-throughput screening and determination of agonist potency (EC₅₀).

Experimental Workflow: TGR5 Reporter Gene Assay

TGR5_Agonist_Workflow transfect Transfect HEK293T Cells (TGR5 & CRE-Reporter Plasmids) seed Seed Transfected Cells (96-well plate) transfect->seed treat Treat with Compound (Incubate 6-8 hours) seed->treat lyse Lyse Cells / Collect Supernatant treat->lyse measure Measure Reporter Activity (Luminescence/Chemiluminescence) lyse->measure analyze Data Analysis (EC50 Determination) measure->analyze

Caption: Workflow for the TGR5 cell-based reporter gene assay.

Materials and Reagents
ReagentSupplierCatalog Number
HEK293T CellsATCC(Example) CRL-3216
TGR5 Expression Plasmid(Various)N/A
CRE-SEAP or CRE-Luciferase Reporter Plasmid(Various)N/A
Transfection Reagent (e.g., Lipofectamine 3000)Thermo Fisher(Example) L3000015
DMEM, high glucoseGibco(Example) 11965092
Fetal Bovine Serum (FBS)Gibco(Example) 26140079
Opti-MEMGibco(Example) 31985070
TGR5 Agonist (Positive Control)Cayman Chemical(Example) 10012643
This compoundSynthesized/CustomN/A
Luciferase or SEAP Assay SystemPromega/Cayman(Varies)
Step-by-Step Protocol
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the TGR5 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding:

    • 24 hours post-transfection, detach the cells and seed them into a 96-well plate at a density of 30,000-50,000 cells per well in 200 µL of complete culture medium.[8]

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Compound Treatment:

    • Carefully aspirate the culture medium.

    • Replenish each well with 150 µL of pre-warmed serum-free stimulation medium.[8]

    • Prepare 4X serial dilutions of this compound and the positive control agonist in stimulation medium.

    • Add 50 µL of the 4X compound dilutions to the respective wells. For untreated control wells, add 50 µL of stimulation medium.[8]

    • Incubate the plate for 6-8 hours at 37°C.[8][9]

  • Reporter Gene Assay:

    • For Secreted Alkaline Phosphatase (SEAP): Collect an aliquot of the cell culture medium and measure SEAP activity using a chemiluminescent substrate according to the manufacturer's protocol.[8][9]

    • For Luciferase: Aspirate the medium, lyse the cells, and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis

Normalize the reporter signal to the vehicle control. Plot the normalized response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the EC₅₀ and maximum efficacy (Emax).

Trustworthiness and Self-Validation

For both protocols, it is imperative to include appropriate controls to ensure data validity:

  • Positive Control: A known inhibitor (for DGAT1) or agonist (for TGR5) should be run in parallel to confirm assay performance.

  • Negative Control: A vehicle-only (e.g., DMSO) control is essential to establish the baseline response.

  • Compound Cytotoxicity: For the cell-based TGR5 assay, a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed effects are not due to cell death.[11]

By incorporating these controls, the protocols become self-validating systems, providing confidence in the generated data.

Conclusion

These detailed protocols provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its potential as a DGAT1 inhibitor and a TGR5 agonist, researchers can gain valuable insights into its pharmacological profile, guiding further drug development efforts.

References

Application Notes and Protocols: Modulating the Integrated Stress Response in Cell Culture using PERK Inhibitor GSK2606414

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the use of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, more commonly known in scientific literature as GSK2606414, a potent and highly selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). As a key mediator of the Integrated Stress Response (ISR), PERK represents a critical node in cellular homeostasis and disease. These application notes detail the mechanism of action, provide validated protocols for cell culture studies, and offer insights into the experimental design for investigating the multifaceted roles of the PERK signaling pathway.

Introduction: Targeting the Integrated Stress Response

Cells have evolved sophisticated mechanisms to cope with various environmental and physiological challenges. The Integrated Stress Response (ISR) is a central signaling network that senses diverse stress stimuli, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency.[1][2] A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis, conserving resources while paradoxically allowing for the selective translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[3][4]

Four known kinases can phosphorylate eIF2α: PERK, GCN2, PKR, and HRI.[2] PERK is a transmembrane protein located in the ER and is a primary sensor of ER stress, which is characterized by the accumulation of unfolded or misfolded proteins.[5] Chronic or unresolved ER stress and the subsequent over-activation of the PERK pathway are implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[4][5]

GSK2606414 is a cell-permeable, orally bioavailable, and highly potent ATP-competitive inhibitor of PERK, with an IC50 value of 0.4 nM.[6][7] Its high selectivity (over 1000-fold for PERK compared to other eIF2α kinases) makes it an invaluable tool for dissecting the specific contributions of the PERK branch of the ISR in various cellular contexts.

Mechanism of Action: How GSK2606414 Modulates the ISR

Under ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates eIF2α, leading to the downstream events of the ISR. GSK2606414 binds to the ATP-binding pocket of PERK, preventing its autophosphorylation and subsequent activation. This blockade effectively decouples ER stress from eIF2α phosphorylation, thereby inhibiting the PERK-dependent arm of the ISR.

The following diagram illustrates the PERK signaling pathway and the point of inhibition by GSK2606414.

Caption: Inhibition of PERK by GSK2606414.

Experimental Protocols

Reagent Preparation and Handling
  • Solubility: GSK2606414 is soluble in DMSO up to 100 mM. It is poorly soluble in aqueous solutions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the DMSO stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. It is critical to mix thoroughly by vortexing or pipetting to prevent precipitation.[8] The final DMSO concentration in the culture medium should be kept constant across all conditions and should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol: Determining Optimal Concentration and Cytotoxicity (MTT Assay)

The optimal concentration of GSK2606414 is cell-type dependent and should be determined empirically. This protocol assesses cell viability and helps establish a working concentration range that effectively inhibits PERK without causing significant cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • GSK2606414 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of GSK2606414 in culture medium. A suggested starting range is 0.01 µM to 50 µM.[3] Include a vehicle control (DMSO only) and a no-treatment control.

  • Carefully remove the medium from the wells and add 100 µL of the prepared GSK2606414 dilutions or control medium.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3][9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Data Interpretation:

  • GSK2606414 can exhibit anti-proliferative effects in a dose- and time-dependent manner.[3][4]

  • The IC50 for cytotoxicity can vary significantly between cell lines. For example, the IC50 in ARPE-19 cells after 72 hours is approximately 1.7 µM.[3]

  • For mechanistic studies, it is advisable to use a concentration that effectively inhibits PERK signaling but has minimal impact on cell viability (e.g., ≤1 µM).[3][9]

Cell LineEffective Concentration RangeObservationReference
A54930 nM - 1000 nMInhibition of PERK phosphorylation and ER stress.[8][10]
ARPE-190.5 µM - 1 µMInhibition of thapsigargin-induced eIF2α phosphorylation.[3]
Neuro2A0.5 µM - 1 µMAttenuation of high glucose-induced neurotoxicity.[9]
H929 (Multiple Myeloma)10 µMInduction of apoptosis.[4][9]
Protocol: Western Blot Analysis of PERK Pathway Activation

This protocol validates the inhibitory effect of GSK2606414 on the PERK signaling pathway by measuring the phosphorylation status of PERK and eIF2α, and the expression of downstream targets like ATF4 and CHOP.

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Seeding & Culture (24h) B 2. Pre-treatment with GSK2606414 (e.g., 1h) A->B C 3. Induction of ER Stress (e.g., Thapsigargin, 2-6h) B->C D 4. Cell Lysis (RIPA Buffer) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Transfer E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis (Chemiluminescence) G->H

Caption: Western Blot workflow for PERK pathway analysis.

Procedure:

  • Cell Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Pre-treat cells with the desired concentration of GSK2606414 (e.g., 1 µM) for 1 hour.[3] Then, induce ER stress by adding an agent like Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 2 µg/mL) for an appropriate duration (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

  • Western Blotting:

    • Denature 20-40 µg of protein per sample.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-PERK (Thr980)

      • Total PERK

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • ATF4

      • CHOP

      • GAPDH or β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Expected Outcome: In cells treated with an ER stress inducer, you should observe increased phosphorylation of PERK and eIF2α, and elevated levels of ATF4 and CHOP. Pre-treatment with GSK2606414 should significantly reduce these effects, confirming its inhibitory action on the PERK pathway.[3][4]

Advanced Considerations and Troubleshooting

  • Off-Target Effects: While GSK2606414 is highly selective for PERK, at higher concentrations (micromolar range), it may activate the GCN2 kinase, another arm of the ISR.[11] It is crucial to perform dose-response experiments and use the lowest effective concentration to ensure on-target activity.

  • Alternative ISR Inhibitors: For comparative studies, consider using ISRIB, a compound that acts downstream of eIF2α phosphorylation by enhancing the activity of its guanine nucleotide exchange factor, eIF2B.[12][13] This allows for the inhibition of the ISR regardless of which of the four kinases initiated the response.

  • Long-Term Inhibition: Chronic inhibition of the PERK pathway may sensitize cells to certain stressors or impair their ability to manage proteotoxic stress, potentially impacting the ubiquitin-proteasome system.[13] This should be considered when designing long-term experiments.

Conclusion

GSK2606414 is a powerful pharmacological tool for investigating the PERK-mediated Unfolded Protein Response.[9] Its potency and selectivity enable precise dissection of this signaling pathway's role in cellular physiology and disease. By carefully optimizing experimental conditions and employing the protocols outlined in this guide, researchers can effectively leverage GSK2606414 to advance our understanding of the Integrated Stress Response and its therapeutic potential.

References

Application Note: Quantitative Analysis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a biphenyl core and a hydrophilic side chain, presents unique analytical challenges and necessitates the development of robust and reliable quantitative methods. This document provides detailed protocols for the quantification of this compound in both bulk pharmaceutical substance (API) and biological matrices, specifically human plasma. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the guidelines for analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for API analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis in plasma.[4] The choice of these methods is predicated on their specificity, sensitivity, and suitability for the physicochemical properties of the analyte.

Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC17H19NO3Appchem[5]
Molecular Weight285.3377 g/mol Appchem[5]
AppearanceWhite to off-white solidPredicted
SolubilitySoluble in methanol, acetonitrile, DMSO; sparingly soluble in waterPredicted
UV λmax~254 nmPredicted based on biphenyl chromophore[6]

Part 1: Quantification of Bulk this compound (API) by HPLC-UV

This section outlines a robust HPLC-UV method for the precise and accurate quantification of this compound in its pure form. The biphenyl moiety of the molecule provides a strong chromophore, making UV detection a suitable and cost-effective choice for API analysis.[7][8]

Method Rationale

A reversed-phase HPLC method is selected due to the non-polar nature of the biphenyl core. A C18 column is a common choice for such compounds, offering excellent retention and separation from potential impurities.[9] The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and peak shape. The detection wavelength is set at the predicted λmax of the biphenyl chromophore to maximize sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Run Time10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for assay): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in a 10 mL volumetric flask with methanol, and then dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

Method Validation Summary (as per ICH Q2(R1))

The method was validated to demonstrate its suitability for its intended purpose.[1][2][3]

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo or known impurities

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard & Sample B Dissolve in Methanol (Stock) A->B C Dilute with Mobile Phase (Working) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Inject into UHPLC System D->E F Gradient Elution on C18 Column E->F G ESI+ and MRM Detection F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantify using Calibration Curve I->J

References

Application Notes & Protocols: PF-04620110 as a Potent and Selective Chemical Probe for Diacylglycerol Acyltransferase-1 (DGAT1)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The query for "N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" did not yield a specific, well-characterized chemical probe in the scientific literature. However, the structural motif of a biphenyl-carboxamide is present in several bioactive molecules. A prominent, extensively validated chemical probe relevant to metabolic disease research is PF-04620110 , a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1). Given the potential for structural similarity or a misnomer in the original query, this guide will focus on the application of PF-04620110 as a chemical probe for studying DGAT1 biology.

Introduction to PF-04620110 and its Target, DGAT1

Diacylglycerol Acyltransferase-1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) biosynthesis.[1][2] This process involves the esterification of a fatty acyl-CoA molecule to a diacylglycerol (DAG), forming a triglyceride. DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a key role in dietary fat absorption and energy storage.

The dysregulation of triglyceride metabolism is a central factor in several human diseases, including obesity, type II diabetes, and hepatic steatosis.[1] Genetic studies in mice have demonstrated that the knockout of DGAT1 leads to resistance to diet-induced obesity and enhanced insulin sensitivity, making it an attractive therapeutic target.[1][2]

PF-04620110 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of DGAT1.[3] Its high specificity and well-characterized in vitro and in vivo activity make it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of DGAT1.

Mechanism of Action of PF-04620110

PF-04620110 exerts its biological effects by directly inhibiting the enzymatic activity of DGAT1. By blocking the conversion of DAG to TG, PF-04620110 effectively reduces the synthesis and subsequent storage or secretion of triglycerides in key metabolic tissues.[4] In the intestine, this leads to a decrease in the absorption of dietary fats and a reduction in postprandial plasma triglyceride levels.[1][5]

The inhibition of DGAT1 by PF-04620110 also has downstream effects on gut peptide secretion. Studies have shown that treatment with PF-04620110 can increase the levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play roles in satiety and glucose homeostasis.[5][6]

DGAT1_Inhibition cluster_pathway Triglyceride Synthesis Pathway cluster_inhibition Inhibition by PF-04620110 cluster_downstream Physiological Consequences Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme Fatty Acyl-CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) Reduced_TG Reduced Triglyceride Synthesis & Absorption DGAT1->TG Catalyzes final step DGAT1->Reduced_TG PF04620110 PF-04620110 PF04620110->DGAT1 Inhibits Increased_Peptides Increased GLP-1/PYY Secretion

Figure 1: Mechanism of DGAT1 inhibition by PF-04620110.

Key Quantitative Data for PF-04620110

ParameterValueSpecies/SystemReference
DGAT1 IC50 19 nMRecombinant Human DGAT1[1]
Cellular TG Synthesis IC50 8 nMHT-29 Cells[3]
Selectivity >100-fold vs. DGAT2 and other acyltransferasesHuman and Mouse Enzymes[3]
In Vivo Efficacy Reduces plasma triglycerides at ≥0.1 mg/kgRat Lipid Challenge Model[1][7]

Experimental Protocols

Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay

This protocol details the measurement of DGAT1 enzymatic activity by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

InVitro_Workflow start Start prep_enzyme Prepare Microsomal Fraction (DGAT1 source) start->prep_enzyme reaction_setup Set up Reaction Mixture: - Enzyme - Inhibitor - Diacylglycerol prep_enzyme->reaction_setup prep_inhibitor Prepare Serial Dilutions of PF-04620110 prep_inhibitor->reaction_setup initiate_reaction Initiate Reaction with [14C]oleoyl-CoA reaction_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction (e.g., Chloroform/Methanol) incubate->quench extract_lipids Extract Lipids quench->extract_lipids separate_lipids Separate Lipids by TLC extract_lipids->separate_lipids quantify Quantify [14C]-Triglyceride (Scintillation Counting) separate_lipids->quantify analyze Analyze Data & Calculate IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for the in vitro DGAT1 enzyme inhibition assay.

Materials:

  • Recombinant human DGAT1 or microsomal fractions from cells/tissues expressing DGAT1.

  • PF-04620110 (Tocris Bioscience, MedChemExpress).

  • 1,2-Dioleoyl-sn-glycerol.

  • [14C]Oleoyl-CoA.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • 25 mM MgCl2.

  • Quenching solution (e.g., Chloroform:Methanol, 2:1).

  • Thin Layer Chromatography (TLC) plates and developing solvent.

  • Scintillation counter and fluid.

Procedure:

  • Enzyme Preparation: Prepare membrane fractions from tissues or cells expressing DGAT1. Determine the protein concentration of the preparation.

  • Inhibitor Preparation: Prepare a stock solution of PF-04620110 in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain the desired concentration range for the assay.

  • Reaction Setup: In a microcentrifuge tube, combine 5-10 µg of membrane protein, 100 µM 1,2-dioleoyl-sn-glycerol, and the desired concentration of PF-04620110 or vehicle (DMSO) in the assay buffer containing 25 mM MgCl2.

  • Reaction Initiation: Start the reaction by adding 25 µM oleoyl-CoA containing [14C]oleoyl-CoA as a tracer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.[8]

  • Reaction Quenching: Stop the reaction by adding a chloroform/methanol solution.[8]

  • Lipid Extraction and Separation: Extract the lipids and separate them using TLC to isolate the triglyceride fraction.

  • Quantification: Scrape the triglyceride band from the TLC plate and quantify the amount of [14C] incorporated using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the PF-04620110 concentration and determine the IC50 value using a suitable nonlinear regression model.

Protocol 2: Cellular Triglyceride Synthesis Assay

This protocol measures the effect of PF-04620110 on triglyceride synthesis in a cellular context, such as in the intestinal cell line HT-29.

Cellular_Assay_Workflow start Start seed_cells Seed HT-29 Cells in Culture Plates start->seed_cells grow_cells Grow to Confluency seed_cells->grow_cells treat_inhibitor Treat Cells with PF-04620110 Dilutions grow_cells->treat_inhibitor add_precursors Add [3H]glycerol and Oleic Acid treat_inhibitor->add_precursors incubate_cells Incubate for 5 hours add_precursors->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells extract_lipids Extract Total Lipids lyse_cells->extract_lipids separate_lipids Separate Lipids by TLC extract_lipids->separate_lipids quantify Quantify [3H]-Triglyceride (Scintillation Counting) separate_lipids->quantify normalize Normalize to Total Protein quantify->normalize analyze Analyze Data & Calculate IC50 normalize->analyze end End analyze->end

Figure 3: Workflow for the cellular triglyceride synthesis assay.

Materials:

  • HT-29 human colon adenocarcinoma cell line.

  • Cell culture medium and supplements.

  • PF-04620110.

  • [3H]glycerol.

  • Oleic acid complexed to BSA.

  • Cell lysis buffer.

  • Lipid extraction solvents.

  • TLC plates and developing solvent.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed HT-29 cells in multi-well plates and grow to confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of PF-04620110 or vehicle for a predetermined pre-incubation time.

  • Labeling: Add [3H]glycerol and oleic acid/BSA complex to the culture medium.

  • Incubation: Incubate the cells for approximately 5 hours to allow for the incorporation of the radiolabel into triglycerides.[5]

  • Cell Lysis and Lipid Extraction: Wash the cells, lyse them, and extract the total lipids.

  • Lipid Separation and Quantification: Separate the extracted lipids by TLC and quantify the amount of [3H] in the triglyceride fraction by scintillation counting.

  • Data Analysis: Normalize the results to the total protein content of each well. Calculate the IC50 value for the inhibition of triglyceride synthesis.

Protocol 3: In Vivo Oral Lipid Tolerance Test (OLTT) in Mice

This protocol evaluates the in vivo efficacy of PF-04620110 in reducing postprandial hypertriglyceridemia.

InVivo_Workflow start Start fast_mice Fast Mice (3-12 hours) start->fast_mice baseline_blood Collect Baseline Blood Sample (t=0) fast_mice->baseline_blood dose_inhibitor Administer PF-04620110 or Vehicle (Oral Gavage) baseline_blood->dose_inhibitor wait Wait 30 minutes dose_inhibitor->wait lipid_challenge Administer Corn Oil Bolus (Oral Gavage) wait->lipid_challenge collect_blood Collect Blood Samples at Multiple Time Points (e.g., 1, 2, 4, 6h) lipid_challenge->collect_blood measure_tg Measure Plasma Triglyceride Levels collect_blood->measure_tg analyze Analyze Data: - Plot TG excursion over time - Calculate AUC measure_tg->analyze end End analyze->end

Figure 4: Workflow for the in vivo oral lipid tolerance test.

Materials:

  • C57BL/6J mice.

  • PF-04620110.

  • Vehicle (e.g., 0.5% methylcellulose in water).[5]

  • Corn oil.

  • Oral gavage needles.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Triglyceride measurement kit.

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice to the housing conditions. Prior to the experiment, fast the mice for 3-12 hours.[5][9]

  • Baseline Blood Collection: Collect a baseline blood sample (t=0) via tail vein or another appropriate method.

  • Compound Administration: Administer PF-04620110 (e.g., 0.1, 1, 10 mg/kg) or vehicle by oral gavage.[5]

  • Lipid Challenge: Thirty minutes after compound administration, administer a bolus of corn oil (e.g., 5 mL/kg) via oral gavage.[5]

  • Serial Blood Collection: Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Plasma Triglyceride Measurement: Separate the plasma and measure the triglyceride concentrations using a commercial assay kit.

  • Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the total triglyceride excursion.

Conclusion

PF-04620110 is a highly valuable chemical probe for investigating the biology of DGAT1. Its potency, selectivity, and in vivo activity allow for the robust interrogation of DGAT1 function in both physiological and disease models. The protocols provided herein offer a framework for utilizing PF-04620110 to study lipid metabolism in vitro, in cells, and in vivo.

References

Application Notes and Protocols for High-Throughput Screening with N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Biphenyl-Carboxamide

The biphenyl-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antagonism of platelet-activating factor, inhibition of succinate dehydrogenase, and antiviral effects against human cytomegalovirus.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns for the novel compound N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide .

Given that the specific biological target of this compound may be unknown at the outset of a screening campaign, we present two robust and widely applicable HTS methodologies: a biochemical assay utilizing Fluorescence Polarization (FP) and a cell-based assay. These protocols are designed to be adaptable to a variety of potential targets and cellular pathways, providing a solid foundation for identifying the compound's mechanism of action and kickstarting lead optimization efforts.

The core principles of HTS, including miniaturization, automation, and robust data analysis, are central to the protocols outlined below.[5] Our goal is to provide a scientifically sound and practical framework for the efficient and effective screening of this compound and other novel chemical entities.

Part 1: Biochemical Screening via Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for HTS, particularly for studying molecular interactions such as protein-ligand binding.[6][7][8] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution when it is free versus when it is bound to a larger molecule (e.g., a protein).[7] This change in rotation speed is detected as a change in the polarization of emitted light, providing a direct measure of binding.

Conceptual Workflow for an FP-Based HTS Campaign

cluster_0 Assay Development cluster_1 HTS Execution cluster_2 Data Analysis Tracer_Selection Tracer Selection & Fluorescent Labeling Binding_Assay Binding Affinity Determination (Kd) Tracer_Selection->Binding_Assay Assay_Optimization Assay Optimization (DMSO tolerance, stability) Binding_Assay->Assay_Optimization Plate_Prep Plate Preparation (Compound Dispensing) Assay_Optimization->Plate_Prep Reagent_Addition Reagent Addition (Tracer & Target) Plate_Prep->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading QC Quality Control (Z'-factor calculation) FP_Reading->QC Hit_ID Hit Identification (% Inhibition) QC->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response

Caption: Workflow for a Fluorescence Polarization HTS campaign.

Detailed Protocol: FP-Based Competitive Binding Assay

This protocol describes a competitive binding assay where this compound (the "test compound") competes with a fluorescently labeled ligand (the "tracer") for binding to a purified protein target.

1. Materials and Reagents:

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A known ligand of the target protein conjugated to a fluorophore (e.g., fluorescein, TAMRA).

  • Test Compound: this compound.

  • Assay Buffer: Buffer optimized for protein stability and binding (e.g., PBS with 0.01% Tween-20).

  • Microplates: 384-well, low-volume, black, non-binding surface microplates.

  • Positive Control: A known inhibitor of the target protein.

  • Negative Control: DMSO.

2. Assay Development and Optimization:

  • Tracer Concentration: Determine the optimal tracer concentration. This is typically at or below the Kd (dissociation constant) of the tracer-protein interaction to ensure the assay is sensitive to competitive inhibition.

  • Protein Concentration: Titrate the target protein against the fixed tracer concentration to determine the concentration that yields a robust signal window (difference in FP between bound and free tracer).

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to ensure the final concentration used for compound screening does not interfere with the binding interaction.[9]

  • Assay Stability: Assess the stability of the assay signal over time to determine the appropriate incubation window for the HTS.

3. HTS Protocol:

  • Compound Plating: Using an automated liquid handler, dispense the test compound and controls into the 384-well microplates. Typically, a final concentration of 10 µM is used for primary screening.[10]

  • Reagent Preparation: Prepare a master mix of the target protein and fluorescent tracer in assay buffer at 2x the final desired concentration.

  • Reagent Addition: Add the protein-tracer master mix to the compound plates.

  • Incubation: Incubate the plates at room temperature for the predetermined time to allow the binding reaction to reach equilibrium.

  • FP Measurement: Read the plates on an FP-capable microplate reader. The reader will excite the sample with polarized light and measure the emitted light parallel and perpendicular to the excitation plane.[7]

4. Data Analysis and Quality Control:

  • Z'-Factor: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11] It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10]

    Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Hit Identification: Hits are identified based on a statistically significant reduction in the FP signal compared to the negative control (DMSO). This is often expressed as percent inhibition.

    % Inhibition = 100 * (1 - (FP_sample - FP_pos) / (FP_neg - FP_pos))

ParameterDescriptionTypical Value
Microplate Format 384-wellN/A
Assay Volume 20 µLN/A
Test Compound Conc. 10 µMPrimary Screen
DMSO Final Conc. < 1%[9]
Z'-Factor > 0.5[10]
Hit Threshold > 3 * SD of Neg. ControlN/A

Part 2: Cell-Based Screening

Cell-based assays are indispensable in drug discovery as they provide a more biologically relevant context for evaluating compound activity.[12][13] They can measure a wide range of cellular responses, including changes in gene expression, protein activity, and cell viability.[11]

Conceptual Workflow for a Cell-Based HTS Campaign

cluster_0 Assay Development cluster_1 HTS Execution cluster_2 Data Analysis Cell_Line_Selection Cell Line Selection & Optimization Assay_Endpoint Assay Endpoint Selection Cell_Line_Selection->Assay_Endpoint Assay_Validation Assay Validation (e.g., with known modulators) Assay_Endpoint->Assay_Validation Cell_Seeding Cell Seeding Assay_Validation->Cell_Seeding Compound_Addition Compound Addition Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Confirmation Hit Confirmation & Counterscreens Data_Normalization->Hit_Confirmation Toxicity_Assessment Cytotoxicity Assessment Hit_Confirmation->Toxicity_Assessment

Caption: Workflow for a cell-based HTS campaign.

Detailed Protocol: Reporter Gene Assay

This protocol describes a reporter gene assay to identify compounds that modulate a specific signaling pathway. In this example, the activity of a transcription factor is monitored by the expression of a reporter gene (e.g., luciferase or GFP).

1. Materials and Reagents:

  • Cell Line: A stable cell line expressing the reporter gene under the control of a promoter responsive to the signaling pathway of interest.

  • Cell Culture Medium: Appropriate growth medium supplemented with serum and antibiotics.

  • Test Compound: this compound.

  • Detection Reagents: Reagents for detecting the reporter gene product (e.g., luciferase substrate).

  • Microplates: 384-well, clear-bottom, white-walled microplates suitable for luminescence or fluorescence measurements.

  • Positive Control: A known activator or inhibitor of the signaling pathway.

  • Negative Control: DMSO.

2. Assay Development and Optimization:

  • Cell Seeding Density: Determine the optimal cell number per well to ensure logarithmic growth during the assay and a robust signal-to-background ratio.

  • Compound Incubation Time: Optimize the incubation time with the test compound to capture the desired biological response.

  • Signal Detection Window: Determine the optimal time for adding the detection reagent and measuring the signal.

3. HTS Protocol:

  • Cell Seeding: Using a multichannel pipette or automated dispenser, seed the cells into the 384-well microplates at the predetermined density.

  • Cell Culture: Incubate the plates overnight in a humidified incubator at 37°C and 5% CO2 to allow the cells to attach and recover.

  • Compound Addition: Add the test compound and controls to the cell plates.

  • Incubation: Incubate the plates for the optimized duration.

  • Signal Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal using a microplate reader.

4. Data Analysis and Hit Confirmation:

  • Data Normalization: Raw data from each well is often normalized to the plate median or other controls to minimize plate-to-plate variability.

  • Hit Confirmation: Primary hits should be re-tested to confirm their activity.

  • Counterscreens: It is crucial to perform counterscreens to eliminate false positives. For example, a cytotoxicity assay should be run to ensure that the observed effect is not due to cell death.[14]

ParameterDescriptionTypical Value
Cell Line Pathway-specific reporter lineN/A
Seeding Density 5,000 - 20,000 cells/wellVaries by cell type
Incubation Time 24 - 72 hours[11]
Assay Endpoint Luminescence or FluorescenceN/A
Z'-Factor > 0.5[11]
Counterscreen Cytotoxicity AssayEssential

Conclusion: A Strategic Approach to Screening

This application note provides a detailed framework for initiating a high-throughput screening campaign with this compound. By employing either a biochemical approach like Fluorescence Polarization or a biologically relevant cell-based assay, researchers can efficiently probe the activity of this novel compound. The emphasis on robust assay development, stringent quality control, and thoughtful data analysis will maximize the chances of identifying true "hits" and provide a solid foundation for subsequent drug discovery efforts.[15][16]

References

Application Notes and Protocols: Preparation of a Stock Solution for N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate and reproducible preparation of stock solutions is a cornerstone of successful experimentation in drug discovery and life sciences research. A reliably prepared stock solution ensures the precise delivery of a compound at the desired concentration, thereby underpinning the validity of subsequent biological and pharmacological assays. This guide provides a detailed protocol for the preparation, storage, and quality control of a stock solution of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, a biphenyl carboxamide derivative.

The methodologies outlined herein are grounded in established principles of laboratory practice to ensure the integrity and stability of the prepared stock solution. As a self-validating system, this protocol incorporates decision points and quality control checks to guide the researcher in making informed choices, particularly in the absence of compound-specific solubility data.

Compound Specifications

A thorough understanding of the physicochemical properties of a compound is paramount before proceeding with stock solution preparation. Below is a summary of the known specifications for this compound.

PropertyValueSource
Chemical Name This compoundAppchem[1]
CAS Number 1354940-68-3Appchem[1]
Molecular Formula C₁₇H₁₉NO₃Appchem[1]
Molecular Weight 285.3377 g/mol Appchem[1]
Appearance Typically a solid, visual inspection requiredGeneral Knowledge
Purity As per Certificate of Analysis (CoA)General Knowledge
Solubility Not explicitly detailed in public literature. Empirical determination is necessary.General Knowledge
Stability Not explicitly detailed in public literature. Assumed to be stable under recommended storage.General Knowledge

PART 1: Foundational Principles of Stock Solution Preparation

The preparation of a stock solution is more than a simple dissolution; it is a critical step that can significantly impact experimental outcomes. The choices made regarding solvent, concentration, and storage conditions are dictated by the compound's inherent properties and the requirements of the downstream application.

The Critical Role of Solvent Selection

The ideal solvent should completely dissolve the compound at a high concentration without promoting its degradation. For many nonpolar organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of molecules.[2][3][4][5][6]

  • Causality : DMSO is a polar aprotic solvent, enabling it to solubilize both polar and nonpolar compounds.[3][4][5][7] Its miscibility with water and most organic liquids facilitates its dilution into aqueous cell culture media and assay buffers.[3][5][6]

However, the final concentration of DMSO in an assay must be carefully controlled, as it can exhibit cytotoxicity at higher concentrations, typically above 0.5%.[8][9] Therefore, preparing a highly concentrated stock solution is advantageous as it allows for a greater dilution factor, minimizing the final DMSO concentration in the experiment.

Other potential solvents for organic compounds include ethanol and methanol.[10] These can be less toxic to cells than DMSO, but may not possess the same broad solubilizing power.[8]

Rationale for High-Concentration Stock Solutions

Preparing a stock solution at a concentration significantly higher than the final working concentration offers several advantages:

  • Accuracy : Weighing a larger mass of the compound for a concentrated stock solution minimizes the impact of measurement errors from an analytical balance.[11]

  • Efficiency : A single, concentrated stock can be used to prepare multiple working solutions of varying concentrations, saving time and resources.[11][12]

  • Stability : Concentrated stock solutions are often more stable and less prone to degradation and microbial growth compared to dilute working solutions.[10][11]

  • Reduced Solvent Effects : High concentration allows for smaller volumes to be added to the final assay, minimizing the potential for solvent-induced artifacts.[13]

PART 2: Experimental Protocols

This section provides a step-by-step methodology for preparing a stock solution of this compound.

Preliminary Solubility Assessment (Mandatory First Step)

Given the absence of published solubility data, an empirical determination is the first critical step. This will inform the selection of an appropriate solvent and a feasible stock concentration.

Materials:

  • This compound powder

  • High-purity anhydrous DMSO

  • High-purity ethanol

  • High-purity methanol

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh approximately 1-2 mg of this compound into three separate, labeled microcentrifuge tubes.

  • To the first tube, add the chosen solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).

  • After each addition, vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source for any undissolved particulates.

  • If the compound does not dissolve, gentle warming in a 37°C water bath or brief sonication can be employed to aid dissolution.[2]

  • Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used.

  • Repeat this process for the other solvents (ethanol, methanol) to determine the best solvent for your desired concentration.

  • Calculate the approximate solubility in mg/mL and molarity. This information will guide the preparation of your high-concentration stock solution.

Preparation of a 10 mM Stock Solution in DMSO (Example)

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for primary screening. The calculations should be adjusted based on your desired concentration as determined by the preliminary solubility assessment.

Materials and Equipment:

  • This compound powder (CAS: 1354940-68-3)

  • Anhydrous, high-purity DMSO[14]

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Protocol Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass for Desired Concentration weigh Weigh Compound on Analytical Balance calc->weigh transfer Transfer to Sterile Vial weigh->transfer add_solvent Add Calculated Volume of DMSO transfer->add_solvent mix Vortex/Sonicate Until Dissolved add_solvent->mix inspect Visually Inspect for Complete Dissolution mix->inspect aliquot Aliquot into Single-Use Cryovials inspect->aliquot label_tubes Label Aliquots (Name, Conc., Date) aliquot->label_tubes store Store at -20°C or -80°C, Protected from Light label_tubes->store

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Procedure:

  • Calculation:

    • The molecular weight of this compound is 285.34 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass = 0.010 mol/L * 0.001 L * 285.34 g/mol = 0.0028534 g = 2.85 mg

    • Use an online molarity calculator for convenience if needed.[9]

  • Weighing the Compound:

    • Tare a clean, sterile microcentrifuge tube or weighing boat on a calibrated analytical balance.

    • Carefully weigh out the calculated mass (2.85 mg) of the compound. Record the exact mass.

  • Dissolving the Compound:

    • Transfer the weighed compound into a sterile amber vial or microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO (1 mL) to the vial.

    • Securely cap the vial and vortex vigorously until the compound is completely dissolved.[15]

    • If necessary, use brief sonication or gentle warming (not exceeding 37°C) to facilitate dissolution.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected cryovials to minimize freeze-thaw cycles.[2][9][13][16]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.[15][17]

    • For short-term storage (up to 3 months), store the aliquots at -20°C. For long-term storage, -80°C is recommended.[9][13]

    • Always bring an aliquot to room temperature and briefly vortex to ensure homogeneity before use.

PART 3: Quality Control and Best Practices

Maintaining the integrity of your stock solution is crucial for reproducible results.

Self-Validating System: Ensuring Accuracy and Stability
  • Purity Confirmation : Always use a compound with a known purity, as stated on the Certificate of Analysis. Factor the purity into your concentration calculations if it is less than 98%.

  • Concentration Verification (Optional but Recommended) : For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC with a UV detector, by creating a standard curve with a freshly prepared standard of known concentration.[18]

  • Stability Assessment : The stability of a stock solution is critical, especially for long-term experiments.[9] If a stock solution is to be used over an extended period, its stability should be periodically checked. This can be done by comparing the performance of an aged aliquot to a freshly prepared stock solution in a relevant assay or by analytical methods like HPLC.

Logical Flow for Quality Control:

G Start Stock Solution Prepared QC_Check Is Concentration Verification Required? Start->QC_Check HPLC_Analysis Perform HPLC Analysis Against Standard Curve QC_Check->HPLC_Analysis Yes Use_In_Assay Use in Experiments QC_Check->Use_In_Assay No Compare_Results Compare Measured vs. Calculated Concentration HPLC_Analysis->Compare_Results Pass Concentration Verified Compare_Results->Pass Within Acceptance Criteria Fail Investigate Discrepancy (e.g., Weighing Error, Purity Issue) Compare_Results->Fail Outside Acceptance Criteria Pass->Use_In_Assay Stability_Check Periodic Stability Assessment Use_In_Assay->Stability_Check Compare_Aged_Fresh Compare Aged vs. Fresh Stock Performance Stability_Check->Compare_Aged_Fresh Stable Stock is Stable Compare_Aged_Fresh->Stable No Significant Difference Degraded Prepare Fresh Stock Solution Compare_Aged_Fresh->Degraded Significant Difference Stable->Use_In_Assay

Caption: Decision workflow for stock solution quality control.

Troubleshooting Common Issues
  • Compound Precipitation Upon Dilution : This is a common issue when diluting a DMSO stock into an aqueous buffer. To mitigate this, perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous medium.[14] Vigorous vortexing immediately after dilution can also help.

  • Vial Appears Empty : For small quantities, the compound may appear as a thin film on the vial walls. Add the solvent as directed and vortex or sonicate to ensure all the compound is dissolved.[13]

  • Compound Won't Dissolve : If the compound does not dissolve at the desired concentration after vortexing, sonication, and gentle warming, it is likely that the concentration is above its solubility limit in that solvent. A lower stock concentration should be prepared, or a different solvent should be tested.

Conclusion

This guide provides a comprehensive framework for the preparation of a stock solution of this compound. By adhering to these protocols, which emphasize empirical determination of solubility, careful technique, and robust quality control, researchers can ensure the preparation of accurate and reliable stock solutions, thereby enhancing the integrity and reproducibility of their experimental data.

References

"N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Characterization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide as a Novel Enzyme Inhibitor: A Guide for In Vitro Assays

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to characterizing the inhibitory potential of the novel compound, this compound. While direct enzymatic targets for this specific molecule are not yet extensively documented, its structural motifs, particularly the biphenyl-4-carboxamide core, suggest a strong potential for interaction with enzymes that process lipophilic amide substrates. A prime candidate for such interaction is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2] This guide will, therefore, focus on the application of this compound in FAAH inhibition assays, providing the foundational protocols and theoretical background necessary for its evaluation as a potential therapeutic agent. The principles and methodologies detailed herein are, however, broadly applicable and can be adapted for screening against other relevant enzymes.

Introduction to this compound and its Therapeutic Potential

This compound is a synthetic compound featuring a biphenyl group linked to a hydrophilic ethoxy-ethanol tail via an amide bond. The biphenyl moiety provides a rigid, lipophilic scaffold common in many biologically active molecules, while the amide and hydroxyl groups offer potential hydrogen bonding interactions within an enzyme's active site.

The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH):

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of a class of endogenous bioactive lipids called fatty acid amides (FAAs).[3][4] Prominent among these are the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[1][5] FAAH is a member of the amidase signature family of serine hydrolases, utilizing a characteristic Ser-Ser-Lys catalytic triad to hydrolyze its substrates.[1]

By inhibiting FAAH, the endogenous levels of anandamide and other FAAs are elevated, potentiating their signaling. This indirect modulation of the endocannabinoid system is a highly attractive therapeutic strategy. Pharmacological inhibition of FAAH has demonstrated analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][6][7] Consequently, FAAH inhibitors are being actively investigated for the treatment of pain, anxiety disorders, and other neurological conditions.[8][9] The structural characteristics of this compound make it a compelling candidate for investigation as a novel FAAH inhibitor.

Principle of the FAAH Inhibition Assay

The most common method for assessing FAAH inhibition in a high-throughput format is a fluorescence-based assay.[10][11] This assay relies on a synthetic substrate that is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product.

The workflow for this assay is depicted in the diagram below:

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate FAAH enzyme with a) Inhibitor (Test) b) Vehicle (Control) c) No Enzyme (Background) Compound_Prep->Incubation Enzyme_Prep Dilute FAAH enzyme in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare FAAH substrate (e.g., AMC-arachidonoyl amide) Reaction_Start Initiate reaction by adding FAAH substrate to all wells Incubation->Reaction_Start Measurement Measure fluorescence kinetically or at a fixed time point (Ex: 340-360 nm, Em: 450-465 nm) Reaction_Start->Measurement Data_Processing Subtract background fluorescence Measurement->Data_Processing Percent_Inhibition Calculate % Inhibition relative to vehicle control Data_Processing->Percent_Inhibition IC50_Curve Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve Percent_Inhibition->IC50_Curve IC50_Value Determine IC50 value IC50_Curve->IC50_Value

Figure 1: Workflow for FAAH Inhibition Assay. This diagram outlines the key steps from reagent preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • Compound: this compound (CAS: 1354940-68-3).[12]

  • Enzyme: Recombinant human or rat FAAH.

  • Substrate: AMC-arachidonoyl amide (or other suitable fluorogenic FAAH substrate).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[6]

  • Solvent: DMSO (or other suitable solvent for the test compound).

  • Positive Control: A known FAAH inhibitor (e.g., JZL 195).

  • Equipment: 96-well black microplates, fluorescence plate reader, multichannel pipettes.

Protocol for IC50 Determination

This protocol is designed for a 96-well plate format and is adapted from established FAAH inhibitor screening assays.[6][13]

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
  • FAAH Enzyme: Thaw the enzyme on ice. Dilute to the desired final concentration in pre-chilled Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
  • FAAH Substrate: Prepare the substrate solution according to the manufacturer's instructions, typically in ethanol.

2. Assay Plate Setup:

  • Inhibitor Wells: Add 2 µL of each serially diluted compound to the respective wells.
  • 100% Activity Control Wells (Vehicle): Add 2 µL of DMSO to at least three wells.
  • Background Wells (No Enzyme): Add 2 µL of DMSO to at least three wells.

3. Enzyme Addition and Pre-incubation (for time-dependent inhibitors):

  • To all wells except the "Background Wells," add 178 µL of Assay Buffer.
  • Add 10 µL of the diluted FAAH enzyme to the "Inhibitor Wells" and "100% Activity Control Wells."
  • To the "Background Wells," add 188 µL of Assay Buffer (without enzyme).
  • Gently mix the plate and incubate for a defined period (e.g., 15-60 minutes) at 37°C. This pre-incubation step is crucial for irreversible or slow-binding inhibitors to allow for covalent bond formation or conformational changes.[6]

4. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[6]
  • Immediately begin measuring the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[11][13]
  • Readings can be taken kinetically over 30 minutes or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes at 37°C).[6]

5. Data Analysis:

  • Subtract the average fluorescence of the "Background Wells" from all other wells.
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Quantitative Data Presentation
ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition of FAAH activity.To be determined
Hill Slope Steepness of the dose-response curve.To be determined
Maximal Inhibition (%) The maximum percentage of inhibition achieved at saturating inhibitor concentrations.To be determined

Determining the Mechanism of Inhibition

Once the inhibitory activity of this compound is confirmed, the next critical step is to elucidate its mechanism of action (MOA). This is typically achieved by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

Experimental Design

The assay is performed as described above, but with a matrix of varying substrate and inhibitor concentrations. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is then generated to visualize the effect of the inhibitor on the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax).

Interpreting Kinetic Data

The pattern of changes in Vmax and Km in the presence of the inhibitor reveals its binding mechanism.

Inhibition_Mechanisms cluster_pathways Enzyme-Inhibitor Interactions Competitive Competitive Inhibitor binds to free enzyme (E) competes with substrate (S) Vmax: Unchanged Km: Increased P2 E + I ⇌ EI Competitive->P2 Binds here NonCompetitive Non-Competitive Inhibitor binds to E or ES complex with equal affinity Vmax: Decreased Km: Unchanged NonCompetitive->P2 P3 ES + I ⇌ ESI NonCompetitive->P3 Uncompetitive Uncompetitive Inhibitor binds only to the ES complex Vmax: Decreased Km: Decreased Uncompetitive->P3 Binds here Mixed Mixed Inhibitor binds to E or ES complex with different affinities Vmax: Decreased Km: Varies (increase or decrease) Mixed->P2 Mixed->P3 P1 E + S ⇌ ES → E + P

References

Application Notes and Protocols for N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide in antifungal drug discovery workflows. This document outlines the scientific rationale, potential mechanisms of action, and detailed experimental protocols for evaluating its antifungal efficacy.

Introduction: The Promise of Biphenyl Carboxamides in Antifungal Research

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this class have been investigated for their potential as antifungal agents, showing promise against a variety of pathogenic fungi.[2][3][4] this compound (herein referred to as Compound BPC-HEE) is a novel analog within this class. While specific data on BPC-HEE is emerging, its structural similarity to other biologically active biphenyl carboxamides suggests its potential as a valuable tool in the discovery of new antifungal therapeutics.[3][5]

These notes will guide the user through a hypothesized workflow for the investigation of BPC-HEE as a potential antifungal agent, from synthesis to microbiological evaluation.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1354940-68-3--INVALID-LINK--
Molecular Formula C₁₇H₁₉NO₃--INVALID-LINK--
Molecular Weight 285.34 g/mol --INVALID-LINK--

Proposed Synthesis Workflow

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-substituted biphenyl acetamides.[5] The general strategy involves the activation of biphenyl-4-carboxylic acid and subsequent amidation with 2-(2-aminoethoxy)ethanol.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Biphenyl-4-carboxylic_acid Biphenyl-4-carboxylic acid SOCl2 SOCl₂ or Oxalyl Chloride Biphenyl-4-carboxylic_acid->SOCl2 Reaction in anhydrous solvent (e.g., DCM, Toluene) Biphenyl-4-carbonyl_chloride Biphenyl-4-carbonyl chloride SOCl2->Biphenyl-4-carbonyl_chloride Amine 2-(2-Aminoethoxy)ethanol Biphenyl-4-carbonyl_chloride->Amine Reaction in aprotic solvent Biphenyl-4-carbonyl_chloride->Amine Base Base (e.g., Triethylamine) Target_Compound N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide Base->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Hypothesized Mechanism of Antifungal Action

Based on studies of structurally related biphenyl imidazole derivatives, a plausible mechanism of action for BPC-HEE is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2] Another potential mechanism, observed in other biphenyl carboxamide derivatives, is the interference with fungal protein synthesis.[3]

Antifungal_Mechanism BPC_HEE N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide (BPC-HEE) CYP51 Lanosterol 14α-demethylase (CYP51) BPC_HEE->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Essential for Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Hypothesized mechanism of action via CYP51 inhibition.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of BPC-HEE against pathogenic yeast species.[6][7][8][9]

1. Preparation of Fungal Inoculum: a. Subculture the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 30-35°C for 24-48 hours to ensure purity and viability.[6] b. Prepare a suspension of fungal cells in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute the adjusted suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.[9]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of BPC-HEE in dimethyl sulfoxide (DMSO). b. Perform a serial two-fold dilution of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted BPC-HEE. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.[6] For slower-growing species like Cryptococcus neoformans, incubation may be extended to 72 hours.[10]

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[10] b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

1. Procedure: a. Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth. b. Spread the aliquot onto a fresh, drug-free agar plate. c. Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

2. Determination of MFC: a. The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing can be summarized in the following table:

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)[Insert Value][Insert Value][Insert Value]
Candida glabrata (ATCC 90030)[Insert Value][Insert Value][Insert Value]
Cryptococcus neoformans (ATCC 52817)[Insert Value][Insert Value][Insert Value]
Fluconazole-resistant C. albicans[Insert Value][Insert Value][Insert Value]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Workflow Visualization

Antifungal_Testing_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum_Prep Fungal Inoculum Preparation Microdilution Broth Microdilution (96-well plate) Inoculum_Prep->Microdilution Compound_Dilution Compound Serial Dilution Compound_Dilution->Microdilution Incubation Incubation (24-48h, 35°C) Microdilution->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination MFC_Determination MFC Determination (Subculturing) MIC_Determination->MFC_Determination

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antifungal agents. The protocols detailed in these application notes provide a robust framework for the initial characterization of its antifungal activity. Further studies should focus on elucidating the precise mechanism of action, evaluating its efficacy against a broader panel of clinically relevant fungal pathogens, and assessing its in vivo efficacy and safety profile in appropriate animal models. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and pharmacokinetic properties of this promising class of compounds.

References

Application Notes and Protocols for N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is a biphenyl carboxamide derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery, with various derivatives being explored for a range of biological activities. The biphenyl scaffold is a recognized pharmacophore, and its derivatives have been investigated for applications ranging from antifungal agents to antagonists of cell surface receptors.[1][2] Proper handling and storage of this compound are paramount to ensure its stability, prevent degradation, and guarantee the reliability and reproducibility of experimental results.

This guide provides a comprehensive overview of the recommended procedures for the safe handling, storage, and preparation of solutions of this compound. The protocols outlined herein are based on the known chemical properties of the biphenyl carboxamide class of molecules and general laboratory safety standards.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's general behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₁₉NO₃[3]
Molecular Weight 285.34 g/mol [3][4]
CAS Number 1354940-68-3[3][4]
Appearance Solid (predicted)General knowledge
Purity >95% (typical)[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the parent compound, biphenyl, and related carboxamides provide essential guidance. Biphenyl itself is known to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, caution should be exercised when handling this derivative.

2.1. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. This includes:

  • Safety glasses or goggles: To protect against accidental splashes.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory coat: To protect skin and clothing.

  • Respiratory protection: A dust mask or respirator should be used when handling the solid powder to avoid inhalation.[5][8]

2.2. Engineering Controls

  • Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.[7]

2.3. General Handling Precautions

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.

  • Ensure the work area is kept clean and tidy to prevent contamination.

Storage Protocols

Proper storage is critical to maintain the integrity and stability of this compound. The following recommendations are based on best practices for storing solid organic compounds.

3.1. Solid Compound Storage

  • Container: Store in a tightly sealed, light-resistant container.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated temperature fluctuations.

  • Inert Atmosphere: While not explicitly required based on available data, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation, especially for long-term storage.

3.2. Stock Solution Storage

  • Temperature: For optimal stability, it is strongly recommended to store stock solutions at -20°C or -80°C.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[9]

  • Light Protection: Store aliquots in amber-colored vials or wrap them in aluminum foil to protect from light, which can cause photodegradation.

The decision-making process for handling and storage is visualized in the following diagram:

G cluster_receiving Receiving Compound cluster_handling Handling & Preparation cluster_storage Storage Receive Receive Solid Compound Inspect Inspect Container Integrity Receive->Inspect StoreSolid Store Solid at 2-8°C (Cool, Dry, Dark) Receive->StoreSolid For Solid Storage Weigh Weigh in Fume Hood Inspect->Weigh If OK Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve StoreSolution Store Solution Aliquots at -20°C or -80°C Dissolve->StoreSolution

Caption: Workflow for handling and storage of the compound.

Experimental Protocols

4.1. Preparation of Stock Solutions

The solubility of this compound has not been experimentally determined in a wide range of solvents. However, based on its structure, which contains both polar (hydroxyethoxy, amide) and non-polar (biphenyl) moieties, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of the solid compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the required amount of the compound. To prepare 1 mL of a 10 mM stock solution, you would need 2.85 mg (10 mmol/L * 0.001 L * 285.34 g/mol * 1000 mg/g).

  • Dissolution: Add the weighed compound to a sterile vial. Add the desired volume of anhydrous, cell culture-grade DMSO (e.g., 1 mL).

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[10]

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.

Table 2: Expected Qualitative Solubility Profile

SolventExpected SolubilityRationale
DMSO SolubleA common aprotic polar solvent for dissolving organic compounds.
Ethanol Likely SolubleThe presence of the hydroxyl group and the ability to form hydrogen bonds should facilitate solubility.
Methanol Likely SolubleSimilar to ethanol, its polarity should allow for dissolution.
Water Low to InsolubleThe large non-polar biphenyl group is expected to significantly limit aqueous solubility.
Hexane InsolubleA non-polar solvent, unlikely to dissolve the polar parts of the molecule.

Note: The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]

Stability Considerations

The stability of this compound has not been formally reported. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[11][12] It is also prudent to assume potential sensitivity to light and oxidizing agents.

5.1. Forced Degradation Studies

For critical applications, it is highly recommended to perform forced degradation studies to understand the stability of the compound under various stress conditions. This involves exposing the compound to:

  • Acidic and Basic Conditions: e.g., 0.1 M HCl and 0.1 M NaOH.

  • Oxidative Conditions: e.g., 3% hydrogen peroxide.

  • Thermal Stress: e.g., elevated temperatures (50-70°C).

  • Photolytic Stress: Exposure to UV and visible light.

The degradation can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15]

The general workflow for assessing compound stability is illustrated below:

G cluster_stress Forced Degradation cluster_analysis Analysis Compound Compound Solution Acid Acidic Stress Compound->Acid Base Basic Stress Compound->Base Oxidation Oxidative Stress Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photolytic Stress Compound->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: General workflow for forced degradation studies.

Disposal

All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

References

Experimental Design for the Characterization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive experimental framework for the characterization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS No. 1354940-68-3).[1] Based on its core biphenyl-carboxamide structure, which is prevalent in known modulators of the endocannabinoid system, we hypothesize that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2][3][4] FAAH is a critical serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[2][5] Its inhibition is a validated therapeutic strategy for pain, anxiety, and inflammatory disorders.[6][7] This guide presents a logical, multi-stage workflow, from initial in vitro enzymatic assays to in vivo target engagement and preclinical efficacy studies, designed to rigorously evaluate the compound's potential as a selective FAAH inhibitor.

Introduction: The Rationale for Investigating FAAH Inhibition

This compound is a small molecule whose biological activity is not yet extensively documented. However, its chemical scaffold is analogous to several classes of compounds known to interact with the endocannabinoid system. The endocannabinoid system is a crucial lipid signaling network that regulates a vast array of physiological processes.[8] A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH).

FAAH terminates the signaling of the endocannabinoid anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[9] Pharmacological inhibition of FAAH prevents this degradation, leading to an increase in endogenous AEA levels. This elevation enhances signaling through cannabinoid receptors (CB1 and CB2) in a physiologically controlled manner, offering therapeutic benefits without the undesirable side effects associated with direct cannabinoid receptor agonists.[6][7]

This application note outlines a systematic approach to test the hypothesis that this compound is an FAAH inhibitor. The workflow is designed to be self-validating, progressing from fundamental biochemical characterization to complex biological systems.

cluster_ECS Endocannabinoid Signaling cluster_Inhibition Pharmacological Intervention AEA Anandamide (AEA) (Endocannabinoid) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH Enzyme AEA->FAAH Substrate Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Hydrolyzes Increased_AEA Increased AEA Levels FAAH->Increased_AEA Inhibition leads to... Test_Compound N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide Test_Compound->FAAH Inhibits Increased_AEA->Therapeutic_Effect Leads to

Figure 1: Mechanism of FAAH Inhibition.

Stage 1: Foundational Characterization and In Vitro FAAH Assays

The initial stage focuses on confirming the compound's direct interaction with the FAAH enzyme. Before biological testing, fundamental physicochemical properties must be established to ensure data integrity.

Physicochemical Properties

Causality: Poor solubility can lead to false negatives or artifactual inhibition, while instability can result in inconsistent data. Establishing these parameters is a mandatory first step for reliable biological screening.

Protocol 2.1.1: Aqueous Solubility and Stability Assessment

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Solubility: Serially dilute the stock solution into Phosphate-Buffered Saline (PBS), pH 7.4, to final concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate samples at room temperature for 2 hours.

  • Analysis: Centrifuge the samples at 14,000 x g for 20 minutes. Measure the concentration of the compound in the supernatant via HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility.

  • Stability: Incubate the compound at a relevant concentration (e.g., 10 µM) in PBS at 37°C. Sample at time points (0, 1, 2, 4, 24 hours) and analyze the remaining parent compound by LC-MS to determine its half-life.

ParameterValueMethod
Purity >98%HPLC/qNMR
Kinetic Solubility (pH 7.4) To be determinedNephelometry/HPLC
PBS Stability (t½ at 37°C) To be determinedLC-MS
Molecular Weight 285.34 g/mol N/A
Table 1: Summary of Physicochemical Properties.
Primary Enzymatic Assay

Expertise: A fluorometric assay using recombinant human FAAH is the industry standard for primary screening. It is highly sensitive, reproducible, and suitable for determining a compound's potency (IC₅₀).[6][10] This assay directly measures the enzymatic hydrolysis of a synthetic substrate, which releases a fluorescent product.[9][11]

Protocol 2.2.1: Fluorometric FAAH Inhibition Assay

  • Reagents:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[12]

    • Enzyme: Recombinant human FAAH.

    • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[6]

    • Positive Control: URB597 or JZL 195.[12]

  • Procedure:

    • Add 170 µL of Assay Buffer to wells of a 96-well black, opaque plate.

    • Add 10 µL of test compound dilutions (in DMSO, final concentration 0.1 nM to 100 µM) or positive control.

    • Add 10 µL of diluted FAAH enzyme.

    • Incubate for 5 minutes at 37°C.[12]

    • Initiate the reaction by adding 10 µL of AAMCA substrate (final concentration ~20 µM).

  • Detection:

    • Immediately measure fluorescence kinetically for 30 minutes at 37°C using a plate reader (Excitation: 350-360 nm, Emission: 460-465 nm).[6][12]

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the kinetic curve.

    • Normalize rates to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
This compound hFAAHTo be determined
URB597 (Control) hFAAH~5 nM
Table 2: Hypothetical Potency Data.
Cell-Based Target Engagement

Trustworthiness: Confirming activity in a cellular environment is a critical validation step. It ensures the compound can cross the cell membrane and inhibit FAAH in a more complex biological milieu.[6] Cell lines like BV-2 microglia or C6 glioma, which have endogenous FAAH activity, are suitable models.[6]

Protocol 2.3.1: Cell Lysate FAAH Activity Assay

  • Cell Culture: Culture BV-2 microglial cells to ~80-90% confluency.

  • Treatment: Treat cells with varying concentrations of the test compound for 2-4 hours.

  • Lysis: Wash cells with cold PBS, then lyse them using a hypotonic buffer and homogenization.[13]

  • Assay: Centrifuge the lysate at 10,000 x g to pellet debris. Use the supernatant (containing FAAH) in the fluorometric assay described in Protocol 2.2.1 .

  • Analysis: Determine the IC₅₀ based on the reduction of FAAH activity in lysates from treated cells compared to vehicle-treated cells.

Stage 2: Mechanistic and Selectivity Profiling

After confirming potent inhibition, the next steps are to understand how the compound inhibits FAAH and to ensure it does not interact with other related targets.

Start Start: Potent Hit Identified (IC₅₀ < 1 µM) MOI Mechanism of Inhibition (MOI) - Reversible vs. Irreversible - Competitive vs. Non-competitive Start->MOI Characterize 'How' Selectivity Selectivity Profiling - Test against related hydrolases (e.g., MAGL, ABHD6) MOI->Selectivity Characterize 'What Else' Decision Proceed to In Vivo? Selectivity->Decision Stop Stop: Poor Selectivity or Unfavorable MOI Decision->Stop No Proceed Proceed: Selective & Favorable MOI Decision->Proceed Yes

Figure 2: Go/No-Go Decision Workflow for Mechanistic Studies.
Mechanism of Inhibition (MOI)

Expertise: FAAH inhibitors can be reversible or irreversible (covalent).[2][3] Irreversible inhibitors often show longer-lasting effects in vivo but can carry higher risks.[4] Simple kinetic experiments can distinguish between these mechanisms. For example, a time-dependent decrease in enzyme activity upon pre-incubation with the inhibitor suggests irreversible binding.[2]

Selectivity Screening

Causality: Selectivity is paramount for minimizing off-target side effects. The most important counterscreen for a FAAH inhibitor is against monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-AG.[7] Inhibition of both FAAH and MAGL can lead to complex pharmacology.[14] Other serine hydrolases should also be assessed.

Protocol 3.2.1: Serine Hydrolase Selectivity Panel

  • Targets: Use commercially available recombinant enzymes or assay kits for key human serine hydrolases, including MAGL, ABHD6, PLA2, and others.

  • Assay: Perform inhibition assays for each target using the test compound at a high concentration (e.g., 10 µM).

  • Follow-up: If significant inhibition (>50%) is observed on any off-target, perform a full dose-response curve to determine the IC₅₀.

  • Analysis: A selective compound should exhibit at least a 100-fold greater potency for FAAH over other related targets.

Stage 3: In Vivo Target Engagement and Preclinical Efficacy

This stage aims to answer two critical questions: Does the compound inhibit FAAH in a living animal, and does this inhibition produce a desired therapeutic effect?

Pharmacodynamic (PD) Target Engagement

Trustworthiness: The most direct way to confirm in vivo FAAH inhibition is to measure the downstream consequences: an elevation of endogenous FAAH substrates.[7] A successful FAAH inhibitor should significantly increase brain levels of anandamide (AEA), N-palmitoyl ethanolamine (PEA), and N-oleoyl ethanolamine (OEA).[7]

Protocol 4.1.1: Brain Endocannabinoid Level Measurement in Mice

  • Dosing: Administer the test compound to male C57BL/6 mice via an appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.). Include a vehicle control group.

  • Tissue Collection: At a specified time post-dose (e.g., 2-4 hours), euthanize the mice and rapidly dissect the brains. Flash-freeze tissues in liquid nitrogen to halt enzymatic activity.

  • Lipid Extraction: Homogenize brain tissue and perform lipid extraction using a modified Folch method (chloroform/methanol).

  • Quantification: Analyze the lipid extracts using a validated LC-MS/MS method to quantify levels of AEA, PEA, and OEA.

  • Analysis: Compare endocannabinoid levels in the compound-treated group to the vehicle-treated group using a Student's t-test or ANOVA.

AnalyteVehicle Control (pmol/g tissue)Compound-Treated (pmol/g tissue)Fold-Change
Anandamide (AEA) ~1.5To be determined>10-fold expected
PEA ~20To be determined>5-fold expected
OEA ~40To be determined>5-fold expected
2-AG ~10,000To be determinedNo change expected
Table 3: Expected Changes in Brain Lipid Levels Following FAAH Inhibition.[7]
Preclinical Efficacy Model: Inflammatory Pain

Expertise: FAAH inhibition has robust, well-documented anti-inflammatory and analgesic effects.[7][15] The Complete Freund's Adjuvant (CFA) model of inflammatory pain is a standard preclinical model to test this activity.[7]

Protocol 4.2.1: CFA Model of Inflammatory Pain in Rats

  • Induction: Inject CFA into the plantar surface of one hind paw of male Sprague-Dawley rats. This induces localized inflammation and pain hypersensitivity (allodynia) that develops over several days.

  • Baseline Measurement: On day 5 post-CFA, measure the baseline mechanical paw withdrawal threshold (PWT) using von Frey filaments.

  • Dosing: Administer the test compound or vehicle to the rats.

  • Efficacy Measurement: At various times post-dose (e.g., 1, 2, 4, 24 hours), re-measure the PWT. A significant increase in the force required to elicit a withdrawal indicates an analgesic effect.

  • Analysis: Compare the PWTs of the treated group to the vehicle group at each time point using a two-way ANOVA.

cluster_setup Model Setup cluster_test Testing Day cluster_analysis Analysis CFA Day 0: Inject CFA into rat hind paw Inflammation Days 1-4: Inflammation & Allodynia Develop CFA->Inflammation Baseline Day 5: Measure Baseline Paw Withdrawal Threshold (PWT) Inflammation->Baseline Dose Dose with Vehicle or Test Compound Baseline->Dose Measure Measure PWT at 1h, 2h, 4h, 24h post-dose Dose->Measure Analysis Analyze Data: Compare PWT of Treated vs. Vehicle Group Measure->Analysis Result Outcome: Reversal of Allodynia (Increased PWT) Analysis->Result

Figure 3: Experimental Workflow for the CFA Inflammatory Pain Model.

Stage 4: Preliminary Pharmacokinetic (PK) Profiling

Causality: Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is essential to interpret in vivo efficacy data and assess its drug-like properties.[16][17] Poor PK can prevent an otherwise potent compound from reaching its target in sufficient concentrations.

Protocol 5.1.1: In Vitro Metabolic Stability

  • System: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human and rat) in the presence of NADPH (a required cofactor for metabolic enzymes).

  • Timepoints: Sample the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS.

  • Calculation: Determine the intrinsic clearance and in vitro half-life. This provides an early indication of how quickly the compound might be metabolized in vivo.

Protocol 5.1.2: Preliminary In Vivo PK in Mice

  • Dosing: Administer a single dose of the compound to mice via intravenous (IV) and oral (PO) routes in separate cohorts.

  • Sampling: Collect blood samples at serial time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and quantify the compound concentration using a validated LC-MS/MS method.

  • Calculation: Use non-compartmental analysis to determine key PK parameters.[16]

ParameterDefinitionSignificance
Cₘₐₓ Maximum plasma concentrationIndicates rate and extent of absorption
Tₘₐₓ Time to reach CₘₐₓIndicates rate of absorption
AUC Area under the curveRepresents total drug exposure
Half-lifeDuration of exposure
F% Bioavailability (PO)Fraction of oral dose reaching circulation
Table 4: Key Pharmacokinetic Parameters to be Determined.

Conclusion

This application note provides a structured, hypothesis-driven guide for the comprehensive evaluation of this compound as a potential FAAH inhibitor. By systematically progressing through in vitro potency and mechanism, in vivo target engagement and efficacy, and preliminary pharmacokinetic profiling, researchers can generate a robust data package. The successful execution of these protocols will definitively determine the compound's activity at FAAH and provide critical insights into its therapeutic potential.

References

Troubleshooting & Optimization

Improving the stability of "N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide for improving the stability of "N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" in solution.

Technical Support Center: this compound

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support center for this compound (CAS No. 1354940-68-3).[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices to maintain the stability and integrity of this compound in solution. As Senior Application Scientists, we understand that reliable experimental outcomes depend on the quality of your reagents. This document is structured as a series of frequently encountered issues, followed by detailed protocols and mechanistic explanations to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My stock solution of this compound, prepared in an aqueous buffer, is losing potency or showing decreased concentration in subsequent analyses. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the amide bond . The central structural feature of this molecule, the carboxamide group (-CONH-), is susceptible to cleavage by water, especially under non-neutral pH conditions. This reaction breaks the molecule into biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol, neither of which will be active in your assay, leading to an apparent loss of potency.

Causality & Scientific Rationale: Amide bonds, while relatively stable compared to esters, are not inert. Their stability is a result of resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[2] However, this stability can be compromised. The hydrolysis reaction is significantly catalyzed by both acidic and basic conditions.[3][4][5]

  • Under acidic conditions: The carbonyl oxygen gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][6]

  • Under basic conditions: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[4][5]

Even in neutral water (pH 7), this reaction can proceed, albeit at a much slower rate. Elevated temperatures will accelerate this degradation process regardless of pH. For critical long-term experiments, using aqueous buffers for anything other than final working dilutions is not recommended.

Question 2: I've observed a gradual yellowing of my compound solution over time, even when stored in a clear vial in the lab. Why is my solution changing color?

Answer: The yellowing of your solution is likely due to oxidation of the biphenyl ring system . Biphenyl and its derivatives can undergo oxidation, especially when exposed to light and atmospheric oxygen.[7][8] This process can generate chromophoric (color-absorbing) byproducts, which, even at low concentrations, can impart a yellow or brownish tint to the solution.

Causality & Scientific Rationale: Aromatic systems like biphenyl are susceptible to oxidative degradation, which can be initiated by factors like UV light exposure or the presence of trace metal ion contaminants that can catalyze oxidation reactions.[7] The degradation can involve the formation of hydroxylated biphenyl species or more complex oxidative coupling products.[7][9] These new structures often have extended conjugation systems that absorb light in the visible spectrum, resulting in the observed color change.

To prevent this, always store your solutions, especially stock solutions, in amber vials or wrap clear vials in aluminum foil to protect them from light.[10][11] For maximum stability, purging the vial headspace with an inert gas like argon or nitrogen can also minimize contact with oxygen.[12]

Question 3: What is the best solvent for preparing and storing a stock solution of this compound?

Answer: For long-term storage, the ideal solvent is a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Causality & Scientific Rationale: The primary goal for a stock solution is to prevent degradation, and the main pathway for this compound is hydrolysis. By using an anhydrous (water-free) aprotic solvent, you remove the key reactant (water) needed for amide hydrolysis to occur. This effectively halts that degradation pathway.

  • DMSO/DMF: These are excellent choices as they are polar enough to dissolve a wide range of organic molecules, are chemically stable, and can be purchased in high-purity, anhydrous grades.

  • Aqueous Buffers (e.g., PBS, TRIS): These should only be used for preparing fresh, daily working solutions. A stock solution in an aqueous buffer will have a limited shelf life due to inevitable hydrolysis.

When preparing your working solution, ensure the volume of the organic stock added to the aqueous buffer is minimal (typically ≤1% of the final volume) to avoid solvent effects in your biological assay and prevent precipitation.

Investigative Workflow & Key Protocols

The following diagram outlines a logical workflow for troubleshooting stability issues with your compound.

G start Instability Observed in Solution? obs_color Observation: Color Change (Yellowing) start->obs_color obs_potency Observation: Loss of Potency / Concentration start->obs_potency obs_precipitate Observation: Precipitation / Cloudiness start->obs_precipitate cause_oxidation Likely Cause: Oxidation obs_color->cause_oxidation cause_hydrolysis Likely Cause: Hydrolysis obs_potency->cause_hydrolysis cause_solubility Likely Cause: Poor Solubility / Aggregation obs_precipitate->cause_solubility action_light Action: Store in amber vials, protect from light. cause_oxidation->action_light action_solvent Action: Prepare stock in anhydrous DMSO or DMF. cause_hydrolysis->action_solvent action_conc Action: Check final concentration in aqueous buffer. Avoid supersaturation. cause_solubility->action_conc action_inert Action: Consider storing under inert gas (N₂/Ar). action_light->action_inert action_ph Action: Use fresh aqueous buffers (pH 6-7.5) for working solutions. action_solvent->action_ph action_temp Action: Store solutions at -20°C or -80°C. action_ph->action_temp action_conc->action_solvent G cluster_main This compound cluster_hydrolysis Hydrolysis (Amide Cleavage) cluster_oxidation Oxidation (Biphenyl Ring) parent Parent Compound (C₁₇H₁₉NO₃) prod1 Biphenyl-4-carboxylic acid parent->prod1 + H₂O (Acid/Base Cat.) prod2 2-(2-Aminoethoxy)ethanol parent->prod2 + H₂O (Acid/Base Cat.) prod3 Hydroxylated Byproducts (e.g., 4'-Hydroxy-[1,1'-biphenyl]-4-carboxamide derivative) parent->prod3 + [O] (Light, O₂)

References

Technical Support Center: Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS No. 1354940-68-3)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the amide coupling of biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol. Our goal is to provide not just protocols, but a foundational understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.

Synthesis Overview & Core Reaction

The formation of this compound is a classic example of an amide bond synthesis. The most direct approach, simply mixing the carboxylic acid and amine, is generally ineffective due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid must first be "activated." This is typically achieved using a coupling agent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Reaction_Overview BCA Biphenyl-4-carboxylic Acid Reaction Amide Coupling BCA->Reaction AEE 2-(2-Aminoethoxy)ethanol AEE->Reaction Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Reaction Product N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide Reaction->Product

Caption: General synthesis pathway for the target amide.

Recommended Standard Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.[4] EDC is often preferred over reagents like Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, greatly simplifying purification.[4]

Materials:

  • Biphenyl-4-carboxylic acid

  • 2-(2-Aminoethoxy)ethanol

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve biphenyl-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for approximately 20-30 minutes. This step forms the active HOBt-ester.[5]

  • Amine Addition: Add 2-(2-aminoethoxy)ethanol (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with additional DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the final this compound.

Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Q1: Are reagents pure & anhydrous? Start->Check_Reagents Check_Stoichiometry Q2: Is stoichiometry correct? Check_Reagents->Check_Stoichiometry Solution Implement Corrective Actions: - Use fresh/dry reagents - Adjust molar ratios - Add HOBt/NHS - Control temperature - Modify work-up Check_Reagents->Solution Check_Activation Q3: Is acid activation inefficient? Check_Stoichiometry->Check_Activation Check_Stoichiometry->Solution Check_Side_Products Q4: Are side products forming? Check_Activation->Check_Side_Products Check_Activation->Solution Check_Purification Q5: Is work-up/purification causing loss? Check_Side_Products->Check_Purification Check_Side_Products->Solution Check_Purification->Solution

Caption: A logical workflow for diagnosing synthesis issues.

Q1: My final yield is extremely low, and TLC/LC-MS shows mostly unreacted starting materials. What went wrong?

A: This is the most common issue and typically points to inefficient activation of the carboxylic acid or deactivation of the amine.

  • Causality: The primary reason for failure in amide couplings is the acid-base reaction between the carboxylic acid (an acid) and the amine (a base). This forms an ammonium salt, rendering the amine non-nucleophilic and unable to attack the carbonyl carbon.[2] Even with a coupling agent, this can be a problem if the conditions are not optimal.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents are pure and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material.

    • Order of Addition: Always activate the carboxylic acid with EDC/HOBt before adding the amine. A pre-activation time of 15-30 minutes is recommended.[5]

    • Base Selection: A non-nucleophilic hindered base like DIPEA is crucial. It acts as a proton scavenger for the HCl generated if using EDC hydrochloride, driving the reaction forward without competing with the primary amine as a nucleophile.

Q2: I see a major byproduct with a mass corresponding to my carboxylic acid + EDC - H₂O. What is it and how do I prevent it?

A: You are likely observing the formation of an N-acylurea byproduct.

  • Causality: When EDC activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is the target for the amine nucleophile. However, it is also unstable and can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a very stable N-acylurea.[6] This byproduct is unreactive towards the amine, effectively consuming your starting material and coupling agent.

  • Solution: This is precisely why additives like HOBt or N-Hydroxysuccinimide (NHS) are used. These additives rapidly react with the O-acylisourea intermediate to form a more stable "active ester" (e.g., HOBt-ester).[3][6] This active ester is still highly reactive towards the amine but is much less prone to the undesirable rearrangement, thus preserving the activated species for the main reaction pathway and increasing the final yield.

Q3: The purification is very difficult. I have a persistent, insoluble white solid in my organic extracts.

A: This issue is characteristic of using DCC as the coupling agent.

  • Causality: The byproduct of a DCC-mediated coupling is dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents (like DCM, ether, and ethyl acetate) and precipitates out of the reaction mixture.[7] While this can sometimes be an advantage (as it can be filtered off), it often co-precipitates with the product or forms a fine suspension that is difficult to remove completely.

  • Solution: The most straightforward solution is to switch to EDC. The corresponding byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is soluble in water.[4] This allows for its complete removal during the aqueous work-up steps, leading to a much cleaner crude product that is easier to purify by chromatography.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for the reagents?

A: While a 1:1:1 ratio of acid:amine:coupling agent may seem logical, it is rarely optimal. To drive the reaction to completion, it's best practice to use a slight excess of the coupling agent and the amine.

ReagentRecommended Molar Equivalents (eq)Rationale
Biphenyl-4-carboxylic acid1.0Limiting Reagent
2-(2-Aminoethoxy)ethanol1.1 - 1.2Ensures complete consumption of the more valuable acid.
EDC1.2 - 1.5Accounts for any potential hydrolysis or side reactions.
HOBt1.2 - 1.5Used in slight excess along with EDC to ensure efficient trapping of the O-acylisourea intermediate.
DIPEA (Base)1.5 - 2.0Neutralizes any acid byproducts (e.g., from EDC HCl) and ensures the amine remains deprotonated and nucleophilic.

Q: Which solvent is best: DCM or DMF?

A: Both are excellent choices for amide coupling, but the decision depends on the solubility of your starting materials.

  • DCM (Dichloromethane): A good first choice. It is relatively non-polar, has a low boiling point, and is easy to remove during work-up.

  • DMF (Dimethylformamide): A highly polar, aprotic solvent. It is excellent for solubilizing polar starting materials or reagents that may have poor solubility in DCM. However, its high boiling point makes it more difficult to remove. If using DMF, washing with 5% LiCl solution during work-up can help remove residual DMF from the organic layer.[5]

Q: Can I run the reaction at a higher temperature to speed it up?

A: It is generally not recommended. Most carbodiimide-mediated couplings work efficiently at room temperature (20-25 °C).[2] Increasing the temperature can accelerate side reactions, such as the formation of N-acylurea or racemization if chiral centers are present. If the reaction is sluggish, it is better to ensure reagent quality and stoichiometry are correct or consider a more powerful coupling system like HATU rather than increasing the heat.

Q: What are the main differences between coupling agents like EDC, HATU, and PyBOP?

A: The choice of coupling agent is a balance between reactivity, cost, and ease of use.

Coupling Agent SystemTypical Yield RangeKey AdvantagesKey Disadvantages
EDC / HOBt 70 - 95%[6]Cost-effective, water-soluble byproduct simplifies work-up.[6][4]Slower than uronium salts, potential for side reactions without HOBt.
HATU / Base 85 - 99%[6]Very fast and highly efficient, excellent for sterically hindered substrates, low risk of racemization.[8]Significantly more expensive, requires a non-nucleophilic base.
PyBOP / Base 80 - 98%Highly effective, less reactive than HATU which can sometimes be an advantage.More expensive than EDC, phosphonium byproducts can complicate purification.

For the synthesis of this compound, where the substrates are not particularly hindered, the EDC/HOBt system provides the best balance of high yield, cost-effectiveness, and simple purification.

Reaction Mechanism: The Role of EDC and HOBt

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the step-by-step process of the EDC/HOBt mediated coupling.

Mechanism EDC/HOBt Coupling Mechanism Start Biphenyl-4-COOH + EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Start->O_Acylisourea 1. Activation N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acylisourea->N_Acylurea Side Reaction (O->N Acyl Shift) Active_Ester Active HOBt-Ester (More Stable Intermediate) O_Acylisourea->Active_Ester 2. Interception HOBt_Add HOBt (Additive) Product Target Amide + HOBt Active_Ester->Product 3. Nucleophilic Attack Amine_Add 2-(2-Aminoethoxy)ethanol (Nucleophile) EDU EDU Byproduct (Water-Soluble) Product->EDU 4. Byproduct Formation

Caption: Mechanism showing the desired pathway via an active ester and the undesired N-acylurea side reaction.

References

Technical Support Center: Enhancing the Bioavailability of Biphenyl Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor bioavailability in biphenyl carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable insights to navigate the complexities of formulation and preclinical development for this important class of molecules. Our goal is to equip you with the knowledge to diagnose bioavailability issues, troubleshoot common experimental hurdles, and strategically implement enhancement techniques.

Part 1: Understanding the Core Challenge: Why Do Biphenyl Carboxamide Derivatives Often Exhibit Poor Bioavailability?

Biphenyl carboxamide derivatives are a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, their journey from administration to systemic circulation is frequently hampered by inherent physicochemical and metabolic obstacles. Understanding these root causes is the first step toward devising effective solutions.

The poor oral bioavailability of these compounds typically stems from a combination of factors:

  • Low Aqueous Solubility: The biphenyl core is highly lipophilic, often leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane.[3][4][5] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]

  • High First-Pass Metabolism: Biphenyl carboxamide derivatives can be susceptible to extensive metabolism in the gut wall and liver before reaching systemic circulation. A key metabolic vulnerability is the hydrolysis of the carboxamide bond by amidase enzymes, which can significantly reduce the concentration of the active parent drug.[6]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical membrane of intestinal epithelial cells.[7][8][9] These transporters act as cellular pumps, actively expelling the drug back into the GI lumen, thereby limiting its net absorption.[7][9][10]

The interplay of these factors creates a significant barrier to achieving therapeutic plasma concentrations. The following sections provide a structured approach to identifying and overcoming these challenges.

Part 2: Troubleshooting & FAQs: A Problem-Oriented Guide

This section addresses common questions and experimental issues encountered when working with biphenyl carboxamide derivatives.

Question 1: My compound shows high potency in in-vitro assays but fails to demonstrate efficacy in animal models. What are the likely causes and how can I investigate them?

Answer: This is a classic scenario pointing towards poor oral bioavailability. The discrepancy between in-vitro potency and in-vivo efficacy suggests that an insufficient amount of the drug is reaching its target site.

Troubleshooting Workflow:

G A High In-Vitro Potency, Low In-Vivo Efficacy B Investigate Physicochemical Properties A->B C Assess In-Vitro Permeability & Efflux A->C D Evaluate Metabolic Stability A->D E Low Aqueous Solubility? B->E Solubility Assay F High Efflux Ratio? C->F Caco-2 Assay G Rapid Degradation? D->G Microsomal Stability Assay H Implement Solubility Enhancement Strategy E->H Yes I Consider P-gp Inhibitors or Structural Modification F->I Yes J Prodrug Approach or Structural Modification G->J Yes

Caption: Initial troubleshooting workflow for low in-vivo efficacy.

Step-by-Step Investigation:

  • Characterize Physicochemical Properties:

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Poor solubility is a very common culprit.

    • LogP/LogD: Measure the lipophilicity. While a certain degree of lipophilicity is required for membrane permeation, excessively high values (LogP > 5) can lead to poor solubility and entrapment in lipid bilayers.

  • Conduct In-Vitro ADME Assays:

    • Permeability and Efflux: Use a Caco-2 or MDCK cell-based assay to assess the apparent permeability (Papp) and the efflux ratio (ER). An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.[11][12]

    • Metabolic Stability: Perform a liver microsomal stability assay to determine the intrinsic clearance of the compound. Rapid degradation in the presence of liver enzymes indicates high first-pass metabolism.[13]

Question 2: My compound has poor aqueous solubility. What are the most effective initial strategies to improve it for preclinical studies?

Answer: For early-stage studies, formulation approaches that are relatively quick to implement are often preferred. The choice of strategy depends on the physicochemical properties of your specific compound.

StrategyMechanismSuitable ForKey Considerations
Micronization/Nanonization Increases surface area for dissolution.[3][5]Crystalline compounds.May not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy amorphous state within a polymer matrix.[3][5]Thermally stable compounds.Requires screening of polymers and drug loading.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the GI tract.[3]Lipophilic compounds.Excipient compatibility and physical stability need to be assessed.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[3]Compounds with appropriate size and shape to fit in the cyclodextrin cavity.Can significantly increase formulation volume.

Decision Tree for Solubility Enhancement:

G A Poorly Soluble Biphenyl Carboxamide B Is the compound crystalline? A->B C Micronization / Nanonization B->C Yes D Is the compound thermally stable? B->D No E Amorphous Solid Dispersion (Hot Melt Extrusion) D->E Yes F Is the compound highly lipophilic (LogP > 3)? D->F No G Lipid-Based Formulation (SEDDS) F->G Yes H Consider Complexation or Prodrug Approach F->H No

Caption: Decision tree for selecting a solubility enhancement strategy.

Question 3: The efflux ratio of my compound in the Caco-2 assay is high. How can I mitigate the impact of P-glycoprotein?

Answer: A high efflux ratio is a significant barrier to absorption. Here are a few strategies:

  • Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, elacridar) can help to confirm that P-gp is the primary efflux transporter involved and can provide an estimate of the maximum potential absorption. However, this is not a viable long-term strategy for drug development due to the risk of drug-drug interactions.

  • Formulation Approaches: Some excipients used in lipid-based formulations, such as Cremophor EL and Tween 80, can inhibit P-gp.

  • Structural Modification: This is the most robust long-term solution. Medicinal chemistry efforts can be directed towards designing analogs that are not P-gp substrates. This can involve:

    • Reducing the number of hydrogen bond donors.

    • Introducing polar functional groups at specific positions to disrupt recognition by the transporter.

    • Altering the overall molecular shape and flexibility.[14]

Question 4: My compound is rapidly metabolized by liver amidases. What is the best way to improve its metabolic stability?

Answer: The carboxamide moiety is a common site of metabolic attack. A prodrug approach is often the most effective strategy.[15][16][]

  • Steric Hindrance: Introducing a bulky group, such as a methyl group, on the carbon adjacent to the carboxamide nitrogen can sterically hinder the approach of amidase enzymes, thereby increasing metabolic stability and improving bioavailability.[6]

  • Bioisosteric Replacement: In some cases, it may be possible to replace the carboxamide group with a more stable bioisostere, although this can be a significant synthetic challenge and may impact the compound's primary pharmacology.

Part 3: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is used to determine the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters.[11][18][19]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm².

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound (e.g., 10 µM) in HBSS to the apical (A) side (donor compartment). c. Add fresh HBSS to the basolateral (B) side (receiver compartment). d. Incubate at 37°C with gentle shaking. e. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS. Take a sample from the donor compartment at the beginning and end of the experiment.

  • Permeability Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral side and sample from the apical side.

  • Lucifer Yellow Test: After the experiment, assess the permeability of Lucifer yellow to confirm monolayer integrity was maintained.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

Interpretation of Results:

Papp (A to B) (10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low

An ER > 2 suggests the compound is a substrate for efflux transporters.

Protocol 2: Liver Microsomal Stability Assay

This assay provides an in-vitro measure of a compound's susceptibility to metabolism by Phase I enzymes.[13]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high clearance: verapamil; low clearance: warfarin)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS system for quantification

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and test compound (e.g., final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the incubation mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction.

  • Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the in-vitro half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Interpretation of Results: The intrinsic clearance value can be used to classify the compound as having low, medium, or high hepatic clearance, which helps in predicting in-vivo first-pass metabolism.

Part 4: Strategic Solutions for Bioavailability Enhancement

A proactive approach to addressing bioavailability is crucial. The following diagram outlines a strategic workflow for integrating bioavailability assessment and enhancement into the drug discovery process.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Synthesis B In-Silico ADME Prediction A->B C Solubility & LogP Screening B->C D In-Vitro ADME Profiling (Permeability, Stability) C->D E Identify Bioavailability Liabilities D->E F Structure-Bioavailability Relationship (SBR) E->F H Formulation Development E->H G Chemical Modification (Prodrugs, Analogs) F->G G->A Iterate I Pharmacokinetic Studies in Animals H->I J Select Candidate for IND-Enabling Studies I->J

Caption: Integrated strategy for addressing bioavailability in drug development.

By front-loading the assessment of properties that govern bioavailability, research teams can make more informed decisions, reduce attrition rates, and ultimately increase the probability of success for their biphenyl carboxamide derivative drug candidates.

References

Technical Support Center: N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this molecule. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice and validated protocols to ensure the highest purity of your target compound.

Understanding the Molecule and Its Challenges

This compound is a moderately polar molecule characterized by three key structural features: a nonpolar biphenyl group, a polar amide linkage, and a flexible, hydrophilic diethylene glycol chain terminating in a primary alcohol. This combination of functionalities can present unique purification challenges, including:

  • Amphiphilic Nature: The molecule possesses both hydrophobic (biphenyl) and hydrophilic (hydroxyethoxyethyl chain) regions, which can lead to unusual solubility behavior and potential for micelle formation in certain solvent systems.

  • Potential for Hydrogen Bonding: The amide N-H and the terminal hydroxyl group can act as hydrogen bond donors, while the amide carbonyl, ether oxygens, and hydroxyl oxygen can act as acceptors. This strong intermolecular hydrogen bonding can affect crystallinity and chromatographic behavior.

  • Common Synthesis-Related Impurities: The purification strategy must effectively remove unreacted starting materials (biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol) and byproducts from the coupling reaction (e.g., N,N'-dicyclohexylurea if DCC is used).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil or a waxy solid that is difficult to handle. How can I induce crystallization?

Answer: The oily or waxy nature of the crude product is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. The flexible hydroxyethoxyethyl chain can also contribute to a lower melting point.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DCM) are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C). Residual solvent can act as an impurity, hindering crystallization.

  • Solvent Trituration: Attempt to solidify the material by trituration. This involves stirring the oil or waxy solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For a molecule of this polarity, start with a nonpolar solvent like hexanes or diethyl ether. The product may precipitate as a solid, which can then be filtered.

  • Recrystallization Screening: If trituration fails, perform a systematic solvent screening for recrystallization. Use small amounts of the crude product to test solubility in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, ethanol/water mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1]

Q2: I am seeing a very insoluble white precipitate in my crude product after a DCC-mediated coupling reaction. What is it and how do I remove it?

Answer: This is almost certainly N,N'-dicyclohexylurea (DCU), a common byproduct of amide synthesis when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[2] DCU is notoriously insoluble in many common organic solvents, making its removal a critical step.

Troubleshooting Protocol: DCU Removal

  • Initial Filtration: After the reaction is complete, and before aqueous workup, cool the reaction mixture (often in an ice bath) and filter off the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold reaction solvent to recover any trapped product.

  • Post-Workup Filtration: DCU has some solubility in solvents like dichloromethane (DCM) and ethyl acetate. After aqueous workup and extraction, more DCU may precipitate from the organic phase upon concentration. It is often effective to concentrate the organic extract to a smaller volume and store it at a low temperature (e.g., 4 °C) overnight to precipitate the remaining DCU, which can then be removed by filtration before final solvent evaporation.

  • Chromatographic Removal: If trace amounts of DCU remain, they can be separated from the more polar product by column chromatography. DCU is significantly less polar than this compound.

Diagram: Impurity Profile from a Typical Amide Synthesis

G cluster_reactants Starting Materials cluster_product Desired Product cluster_byproducts Common Impurities Biphenyl-4-carboxylic acid Biphenyl-4-carboxylic acid Crude Product Mixture Crude Product Mixture Biphenyl-4-carboxylic acid->Crude Product Mixture 2-(2-Aminoethoxy)ethanol 2-(2-Aminoethoxy)ethanol 2-(2-Aminoethoxy)ethanol->Crude Product Mixture Target Compound N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide DCU Dicyclohexylurea (DCU) (from DCC coupling) Unreacted Amine Unreacted 2-(2-Aminoethoxy)ethanol Unreacted Acid Unreacted Biphenyl-4-carboxylic acid Crude Product Mixture->Target Compound Purification Crude Product Mixture->DCU Crude Product Mixture->Unreacted Amine Crude Product Mixture->Unreacted Acid

Caption: Potential components in the crude reaction mixture.

Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be identified.[1] For this compound, a polar protic or aprotic solvent is a good starting point.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing solubility in solvents like acetonitrile, ethyl acetate, and isopropanol. Acetonitrile is often an excellent choice for amides.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Method 2: Flash Column Chromatography

If recrystallization is ineffective or if the crude product contains multiple impurities with similar solubilities, flash column chromatography is the preferred method.[3][4] Given the polarity of the target molecule, a normal-phase silica gel column is appropriate.

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various mobile phases. A good system will show the product spot with a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.

    • Starting Solvent Systems to Test:

      • Ethyl Acetate / Hexane mixtures (e.g., starting from 50% up to 100% Ethyl Acetate)

      • Dichloromethane / Methanol mixtures (e.g., starting from 1% up to 10% Methanol)

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[3] For example, start with 100% DCM and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation: Combine the pure fractions containing the desired product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram: Purification Workflow

G Start Crude Product (Oil or Solid) Recrystallization Attempt Recrystallization (e.g., from Acetonitrile) Start->Recrystallization Success Pure Crystalline Product Recrystallization->Success Successful ColumnChromatography Perform Flash Column Chromatography Recrystallization->ColumnChromatography Fails / Impure TLC 1. TLC to find solvent system (e.g., DCM/MeOH) ColumnChromatography->TLC Elute 2. Elute column with polarity gradient TLC->Elute Isolate 3. Combine pure fractions & evaporate solvent Elute->Isolate PureProduct Pure Isolated Product Isolate->PureProduct

Caption: Decision workflow for purifying the target compound.

Purity Assessment

After purification, it is crucial to assess the purity of this compound and confirm its identity.

Analytical Technique Purpose Expected Observations for a Pure Sample
¹H NMR Structural confirmation and detection of proton-bearing impurities.Clean spectrum with correct chemical shifts, integration values, and splitting patterns for all 19 protons. Absence of signals from starting materials or DCU.
HPLC Quantitative purity assessment.A single major peak with >95% purity (area normalization). The retention time will depend on the column and method used.
LC-MS Identity confirmation and detection of trace impurities.A major peak in the chromatogram corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ at approximately 286.14.
Melting Point Qualitative purity check.A sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.

References

Technical Support Center: Navigating Off-Target Effects of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide and Related DGAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, a potent molecule within the broader class of Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding potential off-target effects and unexpected experimental outcomes. As specialists in drug development and application, we understand that even highly selective compounds can exhibit complex biological activities. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and accuracy of your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the use of this compound and other DGAT2 inhibitors in various assays.

Q1: My DGAT2 inhibitor, while potent in a cell-free enzymatic assay, shows reduced or inconsistent activity in my cell-based model. What are the potential causes?

A1: This is a frequent challenge that can stem from several factors beyond simple enzyme inhibition. Key considerations include:

  • Cell Permeability: The compound may have poor penetration across the cell membrane, limiting its access to the intracellular DGAT2 enzyme.

  • Inhibitor Instability: The molecule might be unstable in the cell culture media, degrading over the course of your experiment.

  • Off-Target Effects: The compound could be interacting with other cellular targets that counteract its intended effect on triglyceride synthesis.

  • Incorrect Isozyme Targeting: Ensure your inhibitor is selective for DGAT2, as DGAT1 is the predominant isozyme in certain tissues like the small intestine, while DGAT2 is more prevalent in the liver and adipose tissue.[1] Using a DGAT1-specific inhibitor in a liver cell model, for instance, would likely yield misleading results.[1]

Q2: I've observed unexpected changes in gene expression related to lipid metabolism, specifically a decrease in SREBP-1 cleavage, after treating my cells with a DGAT2 inhibitor. Is this an off-target effect?

A2: Not necessarily. Recent studies have revealed that the on-target inhibition of DGAT2 can lead to a downstream regulation of the sterol regulatory element-binding protein-1 (SREBP-1) pathway.[2] DGAT2 inhibition has been shown to suppress SREBP-1 cleavage, which in turn reduces the expression of lipogenic genes.[2] This is a crucial mechanistic insight, as it suggests that the observed reduction in triglyceride accumulation may be a result of both direct enzymatic inhibition and a broader suppression of the lipogenic program.

Q3: How can I differentiate between on-target DGAT2 inhibition and potential off-target effects in my cellular assays?

A3: A multi-pronged approach is essential for dissecting the specific effects of your compound. We recommend the following strategies:

  • Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DGAT2 expression in your cell model. If the phenotype observed with your compound is recapitulated by genetic knockdown of DGAT2, it strongly suggests an on-target effect.

  • Use of Structurally Unrelated Inhibitors: Employ a different, well-characterized DGAT2 inhibitor with a distinct chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: Overexpress a resistant mutant of DGAT2 in your cells. If the compound's effect is diminished or abolished, it confirms that DGAT2 is the primary target.

Q4: Are there any known off-target liabilities for compounds with a biphenyl-4-carboxamide scaffold?

A4: The biphenyl-4-carboxamide scaffold is present in a wide range of biologically active molecules. While this compound is primarily investigated as a DGAT2 inhibitor, related structures have been shown to interact with other targets. For example, some biphenylcarboxamide derivatives have been developed as antagonists of platelet-activating factor (PAF).[3] It is therefore prudent to consider potential off-target interactions with receptors or enzymes that are known to bind to similar chemical motifs, especially if you observe unexpected physiological effects in your experiments.

Part 2: Troubleshooting Guide

This section provides structured guidance for addressing specific experimental issues you may encounter.

Issue 1: Inconsistent IC50 Values in Cellular Triglyceride Synthesis Assays

Potential Cause: Variability in cellular lipid pools, assay timing, or non-specific inhibition.

Troubleshooting Workflow:

DGAT2_SREBP1 cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus DGAT2 DGAT2 TG Triglyceride (TG) DGAT2->TG Synthesis INSIG INSIG DGAT2->INSIG Suppresses SREBP-1c Cleavage (Indirect Effect) DAG Diacylglycerol (DAG) DAG->DGAT2 Substrate SREBP1_pre Precursor SREBP-1c SCAP SCAP SREBP1_pre->SCAP Binds S1P S1P SREBP1_pre->S1P Transport to Golgi SCAP->INSIG Binds S2P S2P S1P->S2P Sequential Cleavage nSREBP1 Nuclear SREBP-1c (nSREBP-1c) S2P->nSREBP1 Releases LXR_target_genes Lipogenic Gene Expression (e.g., FASN, ACC) nSREBP1->LXR_target_genes Activates Transcription Inhibitor N-[2-(2-Hydroxyethoxy)ethyl] biphenyl-4-carboxamide Inhibitor->DGAT2 Inhibition

References

Technical Support Center: Degradation Pathways of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues that may be encountered during your research.

Introduction to Stability and Degradation

Understanding the intrinsic stability of a drug candidate is a cornerstone of pharmaceutical development. Forced degradation, or stress testing, is a critical process where a molecule is subjected to conditions more severe than accelerated stability testing.[1] The objective is not to completely destroy the molecule, but to induce degradation to a target level of 5-20%.[2] This allows for the identification of potential degradation products, elucidation of degradation pathways, and the development of stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the investigation of this compound degradation.

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: Based on the functional groups present in the molecule (a secondary amide, an ether, a primary alcohol, and a biphenyl ring system), the most likely degradation pathways under forced stress conditions are:

  • Hydrolysis: The amide linkage is the most probable site for hydrolytic cleavage under both acidic and basic conditions. This would yield biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol. Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.[3][4]

  • Oxidation: The molecule presents several sites susceptible to oxidation. The ether linkage and the terminal alcohol of the hydroxyethoxyethyl chain can be oxidized. For instance, ethylene glycol ethers can undergo oxidation to form aldehydes and carboxylic acids.[5] The biphenyl ring system is also a potential site for oxidative degradation, potentially forming hydroxylated derivatives.[6]

  • Photodegradation: Biphenyl moieties are known to absorb UV light, which can lead to photodegradation.[7] Potential photolytic reactions include hydroxylation of the aromatic rings or, under high-energy conditions, cleavage of the bond connecting the two phenyl rings.[6]

Q2: I am performing forced degradation studies, but I am observing less than 5% degradation even under harsh conditions. What should I do?

A2: This indicates that the molecule is relatively stable under the applied stress. According to ICH guidelines, if no degradation is observed after exposure to stress conditions more severe than accelerated stability protocols, the study can be concluded.[8] However, to ensure you have sufficiently challenged the molecule, consider the following troubleshooting steps:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base from 0.1 M to 1.0 M.[9]

  • Increase Temperature: For hydrolytic and thermal studies, if there is no degradation at room temperature or 50-60°C, you can cautiously increase the temperature, for example, by refluxing the solution.[1][8]

  • Extend Exposure Time: The duration of the study can be extended. However, be mindful that prolonged exposure might lead to secondary degradation, complicating the analysis.

  • Change the Solvent System: If solubility is a limiting factor, ensure the compound is fully dissolved. A co-solvent may be necessary, but it should be inert to the degradation conditions.[10]

Q3: My chromatogram shows multiple unexpected peaks after a stress study. How can I determine if they are true degradation products?

A3: The appearance of multiple peaks is common in forced degradation studies. To differentiate between actual degradation products, impurities from the starting material, or artifacts, follow these steps:

  • Analyze a Control Sample: Always run a control sample (the compound in the same solvent system but without the stressor) in parallel. This will help identify peaks that are not a result of the forced degradation.[9]

  • Perform a Blank Study: Analyze a blank sample containing only the solvent and the stressor to identify any peaks originating from the reagents or their interaction.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC system to assess peak purity. This helps to ensure that a single chromatographic peak corresponds to a single component.[11]

  • Mass Balance Calculation: A crucial aspect of a well-conducted forced degradation study is the mass balance. The sum of the assay value of the parent drug and the levels of all degradation products should, in principle, be close to 100% of the initial assay value. A significant deviation may indicate the formation of non-chromophoric compounds, volatile products, or precipitation.

Q4: I am having difficulty achieving good separation between the parent compound and its degradation products on my HPLC method. What can I do?

A4: Developing a stability-indicating method is a primary goal of forced degradation. If you are facing separation challenges, consider these optimization strategies:

  • Modify Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. If you are using acetonitrile, consider switching to or adding methanol, as this can alter the selectivity of the separation.

  • Change pH of the Mobile Phase: The retention of ionizable compounds and degradation products can be significantly influenced by the pH of the mobile phase. Experiment with different pH values using appropriate buffers.

  • Try a Different Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a C8, or a phenyl column). The biphenyl group in your molecule might show favorable interactions with a phenyl stationary phase.

  • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method. This allows for the elution of a wider range of compounds with varying polarities in a single run.

Part 2: Proposed Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following pathways are proposed.

Hydrolytic Degradation
  • Acid and Base Catalyzed Amide Hydrolysis: This is the most anticipated degradation pathway. The amide bond is cleaved to form biphenyl-4-carboxylic acid (DP1) and 2-(2-aminoethoxy)ethanol (DP2) . Secondary amides can be hydrolyzed under both acidic and basic conditions, often requiring heat to proceed at a reasonable rate.[12][13]

Oxidative Degradation
  • Oxidation of the Ethoxyethyl Side Chain: The primary alcohol can be oxidized to an aldehyde (DP3) and further to a carboxylic acid (DP4) . The ether linkage is also a potential site for oxidative cleavage.

  • Oxidation of the Biphenyl Ring: The biphenyl system can undergo oxidation to form hydroxylated biphenyl derivatives (DP5) .

Photolytic Degradation
  • Photo-oxidation/hydroxylation: Similar to oxidative stress, exposure to light, particularly UV, can generate reactive oxygen species that lead to the formation of hydroxylated biphenyl derivatives (DP5) .[6]

  • Photo-cleavage: While less common under standard photostability testing conditions, high-energy light could potentially lead to the cleavage of the C-N amide bond or the C-C bond between the phenyl rings.

The proposed degradation pathways are visualized in the diagram below.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent Parent Compound DP1 DP1: Biphenyl-4-carboxylic acid Parent->DP1 Amide Cleavage DP3 DP3: Aldehyde derivative Parent->DP3 Alcohol Oxidation DP5 DP5: Hydroxylated biphenyl Parent->DP5 Ring Oxidation DP5_photo DP5: Hydroxylated biphenyl Parent->DP5_photo Photo-oxidation DP2 DP2: 2-(2-aminoethoxy)ethanol DP4 DP4: Carboxylic acid derivative DP3->DP4

Caption: Proposed degradation pathways for this compound.

Part 3: Experimental Protocols

These protocols are designed as a starting point and should be optimized to achieve the target degradation of 5-20%.[2] A concentration of 1 mg/mL of the drug substance is often recommended for these studies.[10]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Workflow start Prepare Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS dilute->analyze evaluate Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) analyze->evaluate end Elucidate Pathways evaluate->end

Caption: General workflow for conducting forced degradation studies.

Detailed Protocols

1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for 24 hours.[9]

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • A control sample (compound in solvent without acid) should be prepared and analyzed in parallel.

2. Base Hydrolysis

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at 60°C for 24 hours.[9]

  • At specified time points, withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • A control sample (compound in solvent without base) should be prepared and analyzed in parallel.

3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add an appropriate volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[9]

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • A control sample (compound in solvent without H₂O₂) should be prepared and analyzed in parallel.

4. Thermal Degradation

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.[10]

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

  • A control sample should be stored at room temperature.

5. Photolytic Degradation

  • Expose the compound, as a solid or in solution (e.g., 1 mg/mL in quartz cuvettes), to a light source that complies with ICH Q1B guidelines.[14][15]

  • The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light.[7]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Analytical Method

A reversed-phase HPLC method with UV detection is the primary technique for monitoring the degradation. LC-MS can be used for the identification and characterization of the degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and/or Mass Spectrometry.

This method will require validation to ensure it is stability-indicating, meaning it can separate the parent compound from all significant degradation products.

Part 4: Data Summary Table

All quantitative results from the forced degradation studies should be summarized in a table for easy comparison and reporting.

Stress ConditionReagent/ParameterDuration% Degradation of Parent CompoundMajor Degradation Products (DP) ObservedMass Balance (%)
Acid Hydrolysis 0.1 M HCl24h at 60°C
Base Hydrolysis 0.1 M NaOH24h at 60°C
Oxidation 3% H₂O₂24h at RT
Thermal Solid State48h at 80°C
Photolytic ICH Q1B exposure-

References

Validation & Comparative

"N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" vs other biphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl-4-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This structural motif, characterized by two phenyl rings linked together with a carboxamide group at the 4-position of one ring, offers a unique combination of rigidity and conformational flexibility. This allows for precise orientation of substituents to engage with specific binding pockets in proteins, leading to a wide spectrum of pharmacological activities.[4][5] Biphenyl derivatives have been successfully developed as anti-inflammatory agents, antihypertensives, and even anti-cancer drugs.[1]

This guide provides a comparative analysis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide and other notable biphenyl-4-carboxamide derivatives. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structural features suggest potential biological activities that can be contextualized by examining well-characterized analogues. We will delve into the structure-activity relationships (SAR) of these compounds, present available quantitative data, and provide detailed experimental protocols for relevant biological assays.

Featured Compound: this compound

While comprehensive biological data for this compound (CAS No. 1354940-68-3) is limited in the public domain, its structure provides clues to its potential as a bioactive molecule.[6]

Structure:

Molecular Formula: C₁₇H₁₉NO₃[6]

Molecular Weight: 285.34 g/mol [6]

The key features of this molecule are the biphenyl core, the carboxamide linker, and a hydrophilic N-substituent containing two hydroxyl groups. The biphenyl group provides a hydrophobic scaffold that can engage in π-π stacking and hydrophobic interactions within a protein's binding site. The carboxamide group is a common hydrogen bond donor and acceptor. The flexible and hydrophilic N-[2-(2-hydroxyethoxy)ethyl] side chain can significantly influence the compound's solubility, pharmacokinetic properties, and potential interactions with polar residues in a target protein.

Comparative Analysis with Other Biphenyl-4-Carboxamide Derivatives

To understand the potential of this compound, we will compare it with other biphenyl derivatives that have been extensively studied for their biological activities.

Biphenyl-4-Carboxamides as Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[4] Several biphenylamide derivatives have been identified as potent Hsp90 inhibitors.[4][5]

Key Structure-Activity Relationship (SAR) Insights:

  • Biphenyl Substitution: The substitution pattern on the biphenyl rings is critical for activity. Para-para' substitution generally leads to more potent Hsp90 inhibition compared to other substitution patterns.[5]

  • N-Substituent: The nature of the substituent on the carboxamide nitrogen influences both potency and pharmacokinetic properties.

Comparative Data:

Compound IDBiphenyl SubstitutionN-SubstituentAnti-proliferative Activity (IC₅₀) against Breast Cancer Cell LinesReference
Compound A p,p'-disubstituted-Nanomolar range[4]
Compound B m,m'-disubstituted-Less active than p,p'-disubstituted[5]

The hydrophilic side chain of this compound could potentially be explored for its impact on Hsp90 inhibition and cellular permeability.

Biphenyl-4-Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors

Succinate dehydrogenase (SDH) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides.[7] A series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have shown potent SDH inhibitory activity.[7]

Key SAR Insights:

  • Pyrazole Moiety: The pyrazole ring is a crucial component for interacting with the enzyme's active site.

  • Biphenyl-ethyl Group: This group contributes to the overall binding affinity.

Comparative Data:

Compound IDModificationIC₅₀ against porcine SDHReference
Compound 7s N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide0.014 µM[7]
Fluxapyroxad (standard) -2.87 µM[7]

While this compound lacks the pyrazole moiety of these potent SDH inhibitors, this class of compounds highlights the versatility of the biphenyl-carboxamide scaffold in targeting diverse enzymes.

Biphenyl-4-Carboxamides with Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2]

Key SAR Insights:

  • Thiazolidinone Moiety: The introduction of a 4-oxothiazolidin-3-yl amide group to the biphenyl-4-carboxylic acid hydrazide core resulted in significant anti-inflammatory activity.[2]

While the structure of this compound is simpler, the core biphenyl-4-carboxamide structure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To facilitate further research and comparative studies, we provide a general protocol for a common assay used to evaluate the efficacy of enzyme inhibitors.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Workflow:

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Dilutions B Add Enzyme and Test Compound/Controls to Microplate Wells A->B Dispense C Pre-incubate B->C Allow Binding D Add Substrate to Initiate Reaction C->D Start Reaction E Incubate at Optimal Temperature D->E Reaction Progress F Measure Product Formation (e.g., Absorbance/Fluorescence) E->F Read Plate G Calculate Percent Inhibition F->G Process Data H Plot Dose-Response Curve and Determine IC50 G->H Analyze Results Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition Hsp90_open Hsp90 (Open Conformation) Hsp90_ATP ATP Binding Hsp90_open->Hsp90_ATP Binds Client_Protein Unfolded Client Protein Hsp90_open->Client_Protein Binds Hsp90_closed Hsp90 (Closed Conformation) Hsp90_ATP->Hsp90_closed Induces Hsp90_Client Hsp90-Client Complex Hsp90_closed->Hsp90_Client Client_Protein->Hsp90_Client Cochaperones Co-chaperones (e.g., p23, Aha1) Hsp90_Client->Cochaperones Recruits ATP_Hydrolysis ATP Hydrolysis Cochaperones->ATP_Hydrolysis Stimulates Folded_Client Folded Client Protein ATP_Hydrolysis->Folded_Client Releases ADP_Pi ADP + Pi ATP_Hydrolysis->ADP_Pi Folded_Client->Hsp90_open Cycle Repeats ADP_Pi->Hsp90_open Inhibitor Biphenyl-4-carboxamide Inhibitor Inhibitor->Hsp90_closed Binds to C-terminus, Prevents Client Protein Maturation

References

A Researcher's Guide to Characterizing Novel Autotaxin Inhibitors: A Comparative Framework for N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel compounds targeting autotaxin (ATX), a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway. For the purpose of this guide, we will consider the novel chemical entity, N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide , as our candidate inhibitor. Its biphenyl carboxamide scaffold shares structural similarities with known classes of bioactive molecules, including some inhibitors of enzymes such as Hsp90, making it a plausible candidate for biological activity.[1] Given the significant interest in autotaxin as a therapeutic target for a range of diseases, this guide will detail the necessary experimental workflows to compare our candidate inhibitor against established benchmarks in the field.

Autotaxin is a secreted lysophospholipase D that is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the bloodstream.[2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[3] Consequently, the overexpression or hyperactivity of autotaxin is linked to the progression of numerous diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation.[3][4] This has made autotaxin a highly attractive target for therapeutic intervention.

The ATX-LPA Signaling Pathway

The enzymatic action of autotaxin on lysophosphatidylcholine (LPC) generates LPA, which in turn activates a family of G protein-coupled receptors (LPAR1-6).[5] This binding initiates downstream signaling cascades, including the Ras/Raf, RhoA, PI3K/Akt, and MAPK pathways, leading to various cellular responses that can drive disease progression.[3]

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation GPCR_signaling G Protein Activation LPAR->GPCR_signaling Downstream Downstream Signaling (RhoA, PI3K/Akt, MAPK) GPCR_signaling->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Figure 1: The Autotaxin-LPA signaling cascade.

Reference Inhibitors for Comparative Analysis

To ascertain the potential of a novel compound, it is imperative to benchmark its performance against well-characterized inhibitors. For this guide, we have selected two notable autotaxin inhibitors:

  • Ziritaxestat (GLPG1690): A potent and selective autotaxin inhibitor that has undergone extensive clinical investigation for the treatment of idiopathic pulmonary fibrosis.[6][7] Although late-stage clinical trials did not meet their primary endpoints, it remains a critical reference compound due to its well-documented pharmacological profile.

  • PF-8380: A widely used tool compound in preclinical research, known for its high potency and favorable pharmacokinetic properties, which have enabled in vivo validation of autotaxin inhibition.[8]

CompoundStructureKey Characteristics
This compound Structure of this compoundPutative novel inhibitor with a biphenyl carboxamide core. Biological activity to be determined.
Ziritaxestat Structure of ZiritaxestatPotent, selective, orally bioavailable. Advanced to Phase III clinical trials for IPF.
PF-8380 Structure of PF-8380Highly potent (IC50 = 1.7 nM) tool compound with good in vivo efficacy.

A Step-by-Step Experimental Workflow for Comparative Analysis

The following section details a logical and robust workflow to assess the inhibitory potential of this compound against autotaxin, in direct comparison with Ziritaxestat and PF-8380.

Comparative Experimental Workflow cluster_workflow Comparative Workflow for Novel ATX Inhibitors start Candidate Inhibitor (e.g., this compound) + Reference Inhibitors biochemical_assay In Vitro Enzymatic Assay (Fluorescent or Colorimetric) start->biochemical_assay ic50 Determine IC50 Values biochemical_assay->ic50 cell_based_assay Cell-Based Functional Assay (e.g., LPA-induced Cell Migration) ic50->cell_based_assay functional_inhibition Assess Functional Inhibition cell_based_assay->functional_inhibition selectivity Selectivity Profiling (Against related enzymes) functional_inhibition->selectivity data_analysis Comparative Data Analysis & Interpretation selectivity->data_analysis

Figure 2: A workflow for the comparative evaluation of novel ATX inhibitors.

Part 1: In Vitro Enzymatic Inhibition Assay

The initial step is to determine the direct inhibitory effect of the candidate compound on the enzymatic activity of autotaxin. Commercially available inhibitor screening kits from vendors such as Echelon Biosciences and Cayman Chemical provide a standardized and convenient method for this purpose.[9][10][11]

Protocol: Autotaxin Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from the Cayman Chemical Autotaxin Inhibitor Screening Assay Kit.[10][12]

  • Reagent Preparation:

    • Prepare the Assay Buffer (50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2) by diluting the 10X concentrate with HPLC-grade water.

    • Reconstitute the human recombinant Autotaxin (ATX) enzyme in the Assay Buffer. Keep the enzyme on ice.

    • Prepare a stock solution of the Autotaxin Substrate (bis-(p-nitrophenyl) phosphate).

    • Prepare serial dilutions of the test compounds (this compound, Ziritaxestat, and PF-8380) and the positive control inhibitor (e.g., HA-155, often included in kits) in Assay Buffer.

  • Assay Setup (96-well plate):

    • 100% Initial Activity wells: Add 160 µL of Assay Buffer, 10 µL of solvent (the same used for the test compounds), and 10 µL of the reconstituted ATX enzyme.

    • Background wells: Add 170 µL of Assay Buffer and 10 µL of solvent.

    • Test Compound wells: Add 160 µL of Assay Buffer, 10 µL of the diluted test compound, and 10 µL of the reconstituted ATX enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 20 µL of the Autotaxin Substrate to all wells.

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Data Acquisition:

    • Measure the absorbance of the product (p-nitrophenol) at a wavelength between 405-415 nm using a plate reader.

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

Part 2: Cell-Based Functional Assay

Following the confirmation of direct enzymatic inhibition, it is crucial to assess the compound's activity in a cellular context. A common functional assay for ATX-LPA signaling is the inhibition of LPA-induced cell migration.

Protocol: Inhibition of LPA-Induced Cell Migration (Boyden Chamber Assay)

  • Cell Culture:

    • Culture a suitable cell line known to express LPA receptors and exhibit a migratory response to LPA (e.g., A2058 melanoma cells or MDA-MB-231 breast cancer cells).

    • Serum-starve the cells for 18-24 hours prior to the assay to reduce basal signaling.

  • Assay Setup (Boyden Chamber with 8 µm pore size inserts):

    • The lower chamber is filled with serum-free media containing LPA (e.g., 1 µM) as a chemoattractant.

    • The upper chamber (the insert) is seeded with serum-starved cells (e.g., 5 x 10^4 cells) that have been pre-incubated for 30 minutes with various concentrations of the test compounds (this compound, Ziritaxestat, and PF-8380) or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for significant cell migration (e.g., 4-6 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the insert membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis:

    • Quantify the inhibition of cell migration for each compound concentration relative to the LPA-only control.

    • Determine the IC50 value for the inhibition of cell migration for each compound.

Data Summary and Interpretation

The data obtained from these assays should be compiled into a clear and concise table to facilitate a direct comparison of the candidate inhibitor with the established reference compounds.

ParameterThis compoundZiritaxestatPF-8380
ATX Enzymatic IC50 (nM) To be determined~10-100 nM~1-5 nM
Cell Migration IC50 (nM) To be determined~50-200 nM~10-50 nM
Selectivity Profile To be determinedHighHigh
Notes -Clinically evaluatedPotent tool compound

Interpretation of Expected Outcomes:

  • A potent inhibitory activity of this compound in the enzymatic assay (low nanomolar IC50) would establish it as a direct inhibitor of autotaxin.

  • A corresponding inhibition of LPA-induced cell migration would validate its cellular activity and its ability to interfere with the downstream consequences of ATX action.

  • By comparing the IC50 values, the potency of the novel compound can be ranked against the clinical candidate (Ziritaxestat) and the potent tool compound (PF-8380).

  • Further investigation into the selectivity of the compound against other related enzymes, such as other phosphodiesterases, would be a critical next step to assess its potential for off-target effects.

Conclusion

This guide provides a foundational framework for the initial characterization and comparative evaluation of novel autotaxin inhibitors, using this compound as a representative candidate. By employing standardized in vitro and cell-based assays and benchmarking against well-characterized inhibitors, researchers can efficiently determine the potential of new chemical entities in this therapeutically significant field. A promising compound identified through this workflow would warrant further investigation, including comprehensive selectivity profiling, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models.

References

Structure-activity relationship of "N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of its Analogs

Introduction

The biphenyl-4-carboxamide moiety represents a quintessential "privileged structure" in the landscape of medicinal chemistry. Its rigid, yet conformationally adaptable, biphenyl core, coupled with the hydrogen bonding capabilities of the carboxamide linker, provides a versatile template for the design of ligands that can interact with a wide array of biological targets. While the specific analog, N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, has not been extensively characterized in publicly available literature, an in-depth analysis of the structure-activity relationships (SAR) of its closely related analogs can provide invaluable insights into its potential biological activities and guide future research endeavors.

This guide presents a comparative analysis of the SAR of several distinct classes of biphenyl-4-carboxamide analogs, each targeting a different, therapeutically relevant biological pathway. By examining how subtle structural modifications to this core scaffold influence potency, selectivity, and pharmacokinetic properties, we can begin to understand the key molecular interactions that drive the biological activity of this important class of compounds. This comparative approach will not only illuminate the therapeutic potential of the biphenyl-4-carboxamide scaffold but also provide a rational framework for the design of novel, highly active and selective modulators of a variety of biological systems.

Comparative Analysis of Biphenyl-4-Carboxamide Analogs

The biphenyl-4-carboxamide scaffold has been successfully employed to develop inhibitors and antagonists for a diverse set of protein targets. Below, we compare the SAR for four distinct classes of these analogs.

TRPV1 Antagonists: Targeting Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. Antagonists of TRPV1 are therefore of significant interest for the treatment of chronic pain and inflammatory conditions.[1]

Structure-Activity Relationship Summary:

The SAR of biphenyl-4-carboxamide analogs as TRPV1 antagonists reveals distinct requirements for the different regions of the molecule.[1]

  • Biphenyl Core: Substitutions on the biphenyl rings are critical for potency. For instance, the introduction of a piperidin-1-ylmethyl group at the 2-position of the biphenyl ring is a key feature in some potent antagonists.[2]

  • Amide Substituent: The nature of the group attached to the amide nitrogen is a major determinant of activity and pharmacokinetic properties. A variety of substituted aromatic and heteroaromatic rings have been shown to be effective. For example, a (R)-1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl group was identified in a clinical candidate, ASP8370, contributing to high aqueous solubility and metabolic stability.[2] The SAR in this region is complex, with subtle changes capable of switching a compound from an antagonist to an agonist.[2]

Table 1: SAR of Biphenyl-4-Carboxamide Analogs as TRPV1 Antagonists

Compound IDBiphenyl SubstitutionAmide Substituent (R)In Vitro Potency (IC50, nM)Key Findings
8 [2]2-(piperidin-1-ylmethyl)3-hydroxyphenyl-Starting point for optimization.
ASP8370 (7) [2]2-[(R)-(2-methylpyrrolidin-1-yl)methyl](R)-1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolylhTRPV1: 1.8Orally available clinical candidate with good solubility and metabolic stability.

Visualizing the SAR of TRPV1 Antagonists:

SAR_TRPV1 cluster_scaffold Biphenyl-4-Carboxamide Core cluster_modifications Key Modifications for TRPV1 Antagonism cluster_activity Biological Effect Biphenyl Biphenyl Rings Amide Amide Linker Biphenyl->Amide C(O) Activity Potent TRPV1 Antagonism Biphenyl->Activity R_group Amide Substituent (R) Amide->R_group N-H R_group->Activity Biphenyl_Sub 2-(piperidin-1-ylmethyl) or 2-[(R)-(2-methylpyrrolidin-1-yl)methyl] (Potency & PK) Biphenyl_Sub->Biphenyl Influences R_Sub Substituted (tetrahydro)quinolyl or hydroxyphenyl (Potency, Solubility, Metabolism) R_Sub->R_group Influences

Caption: Key modification sites on the biphenyl-4-carboxamide scaffold for TRPV1 antagonism.

Smoothened (Hedgehog Pathway) Antagonists: A Handle on Cancer

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the development and progression of various cancers. Smoothened (SMO), a G protein-coupled receptor, is a key component of this pathway, and its antagonists have emerged as a promising class of anti-cancer agents.[3]

Structure-Activity Relationship Summary:

For this class of antagonists, the ortho-biphenyl carboxamide scaffold is a key feature.

  • Biphenyl Core: The relative orientation of the two phenyl rings in the ortho-biphenyl system is crucial for activity.

  • Amide Substituent: Modifications to the amide substituent have been explored to reduce off-target effects, such as inhibition of microsomal triglyceride transfer protein (MTP), and to enhance potency against the Hedgehog pathway.[3]

Table 2: SAR of Ortho-Biphenyl Carboxamide Analogs as Smoothened Antagonists

Compound ClassGeneral Structure FeaturesBiological ActivityKey Findings
Ortho-Biphenyl Carboxamides[3]Ortho-substitution on the biphenyl core.Low nanomolar Hedgehog inhibitors.SAR studies successfully reduced MTP inhibitory activity while enhancing Smoothened antagonism.

Visualizing the SAR of Smoothened Antagonists:

SAR_Smoothened cluster_scaffold Ortho-Biphenyl Carboxamide Core cluster_modifications Key Modifications for Smoothened Antagonism cluster_activity Biological Effect Ortho_Biphenyl Ortho-Biphenyl Rings Amide Amide Linker Ortho_Biphenyl->Amide C(O) Activity Potent Smoothened Antagonism Ortho_Biphenyl->Activity R_group Amide Substituent (R) Amide->R_group N-H R_group->Activity Amide_Sub Modifications to reduce MTP inhibition and enhance Hh pathway antagonism. Amide_Sub->R_group Influences

Caption: SAR focus for ortho-biphenyl carboxamide based Smoothened antagonists.

Hsp90 Inhibitors: A Chaperone-centric Approach to Cancer Therapy

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a large number of client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[4]

Structure-Activity Relationship Summary:

Biphenylamide derivatives have been developed as C-terminal inhibitors of Hsp90, offering an alternative to the more common N-terminal inhibitors.

  • Biphenyl Core: The biphenyl moiety serves as a substitute for the coumarin ring of the natural product Hsp90 inhibitor novobiocin.[4] The substitution pattern on the biphenyl rings is crucial for anti-proliferative activity. Insertion of a nitrogen atom into the biphenyl ring system was found to be detrimental to activity.[4]

  • Amide Substituent: A variety of substituents on the amide nitrogen have been explored, with bulky groups often being favored.

Table 3: SAR of Biphenylamide Analogs as Hsp90 C-terminal Inhibitors

Compound ClassGeneral Structure FeaturesBiological ActivityKey Findings
Biphenylamide Novobiocin Mimics[4]Biphenyl moiety replacing the coumarin ring of novobiocin.Nanomolar inhibition of breast cancer cell proliferation.The biphenyl scaffold is a viable platform for developing Hsp90 C-terminal inhibitors.[4]

Visualizing the Hsp90 Inhibition Pathway:

Hsp90_Inhibition Hsp90 Hsp90 Chaperone Folded_Oncoprotein Functional Oncoprotein Hsp90->Folded_Oncoprotein Chaperones Degradation Proteasomal Degradation Hsp90->Degradation Leads to Oncoprotein Oncogenic Client Protein (e.g., Her2, Akt) Oncoprotein->Hsp90 Oncoprotein->Degradation Biphenylamide Biphenylamide Hsp90 Inhibitor Biphenylamide->Hsp90 Inhibits

Caption: Mechanism of action of Hsp90 inhibitors leading to oncoprotein degradation.

Succinate Dehydrogenase Inhibitors: A Fungicidal Application

Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a well-established target for fungicides. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death.[1][5]

Structure-Activity Relationship Summary:

N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides are a novel class of SDH inhibitors.

  • Biphenyl Core: While the core scaffold in these examples is a pyrazole-carboxamide, the biphenyl-ethyl moiety attached to the amide nitrogen is a key feature for potent activity.

  • Pyrazole Ring: Substitution on the pyrazole ring, for example with a fluorine atom, can enhance activity by forming additional interactions with the enzyme.[1]

Table 4: SAR of Pyrazole-Carboxamide Analogs with a Biphenyl Moiety as SDH Inhibitors

Compound IDKey Structural FeaturesIn Vitro Potency (IC50 vs porcine SDH, µM)Key Findings
7s [1]N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide0.014Significantly more potent than the commercial fungicide fluxapyroxad.
7u [1]N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide-Showed potent in vivo fungicidal activity against wheat powdery mildew.

Visualizing the SDH Inhibition Workflow:

SDH_Inhibition_Workflow Compound_Design Design of Pyrazole-Carboxamides with Biphenyl-ethyl Moiety Synthesis Chemical Synthesis Compound_Design->Synthesis In_Vitro_Assay SDH Enzymatic Activity Assay Synthesis->In_Vitro_Assay In_Vivo_Testing Greenhouse Fungicidal Activity Testing Synthesis->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis In_Vivo_Testing->SAR_Analysis

Caption: Experimental workflow for the development of SDH inhibitors.

Experimental Protocols

General Synthesis of Biphenyl-4-Carboxamide Analogs (Amide Bond Formation)

The synthesis of biphenyl-4-carboxamide analogs typically involves the coupling of a biphenyl-4-carboxylic acid with a primary or secondary amine. A general and robust method for this transformation is the use of a peptide coupling reagent.

Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the biphenyl-4-carboxylic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biphenyl-4-carboxamide.

In Vitro Assay Protocols

This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing the TRPV1 channel upon stimulation with an agonist like capsaicin.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in appropriate media.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compounds for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a solution of the TRPV1 agonist capsaicin. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The antagonist activity is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the control (agonist alone). Calculate IC50 values from the dose-response curves.

This assay measures the inhibition of the ATPase activity of Hsp90.

Protocol:

  • Reagents: Prepare a reaction buffer, a solution of purified Hsp90 protein, ATP, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, Hsp90 protein, and the test compound. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.[6] The absorbance is measured at a wavelength of around 620-650 nm.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in phosphate production compared to the no-inhibitor control. Determine IC50 values from the dose-response curves.

This assay measures the activity of SDH by monitoring the reduction of a chromogenic substrate.

Protocol:

  • Sample Preparation: Prepare mitochondrial extracts from a suitable source (e.g., fungal cells, bovine heart).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer, the substrate succinate, and an artificial electron acceptor probe that changes color upon reduction.

  • Compound Incubation: Add the test compounds at various concentrations to the wells.

  • Initiate Reaction and Measurement: Add the mitochondrial extract to initiate the reaction. Immediately measure the change in absorbance at the appropriate wavelength in a kinetic mode for 10-30 minutes.

  • Data Analysis: The SDH activity is proportional to the rate of change in absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

This cell-based assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Protocol:

  • Cell Line: Use a cell line that stably expresses a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells).[7]

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. After cell attachment, treat the cells with a Hedgehog pathway agonist (e.g., a Smoothened agonist like SAG) in the presence of varying concentrations of the test compounds.

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of the Hedgehog pathway is determined by the decrease in normalized luciferase activity in the presence of the test compound. Calculate IC50 values from the dose-response curves.

Synthesis and Potential Activity of this compound

While direct experimental data for this compound is not available, we can extrapolate potential properties based on the SAR of related analogs.

The -[2-(2-Hydroxyethoxy)ethyl] substituent on the amide nitrogen is a flexible, hydrophilic chain containing both ether and alcohol functionalities. This is in contrast to the often bulky and rigid aromatic or heterocyclic groups seen in the potent TRPV1 antagonists and Hsp90 inhibitors discussed earlier.

  • Potential for Novel Activity: The unique nature of this substituent may confer novel biological activities. The hydrophilicity could improve aqueous solubility, a desirable pharmacokinetic property. The presence of hydrogen bond donors and acceptors in the side chain could lead to interactions with different biological targets than those previously identified for biphenyl-4-carboxamides.

  • Hypothesis on Target Interaction: It is plausible that this analog may not be a potent inhibitor of the targets discussed above, where a more rigid and hydrophobic amide substituent is often preferred. However, it could potentially interact with targets that have a more open and polar binding pocket. Further screening against a broad panel of biological targets would be necessary to identify its specific activity.

Conclusion

The biphenyl-4-carboxamide scaffold is a remarkably versatile and privileged structure in drug discovery. The comparative analysis presented in this guide demonstrates that subtle modifications to this core can lead to potent and selective modulators of diverse and important biological targets, including ion channels, G protein-coupled receptors, molecular chaperones, and enzymes. The SAR for each class of analog provides a clear roadmap for the design of new compounds with improved properties.

While the specific biological role of this compound remains to be elucidated, the principles outlined in this guide provide a solid foundation for future investigations. The exploration of novel amide substituents, such as the one in the title compound, is a promising strategy for expanding the therapeutic utility of the biphenyl-4-carboxamide scaffold and for the discovery of new medicines.

References

Comparative Binding Affinity of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Endocannabinoid System for Therapeutic Innovation

The endocannabinoid system (ECS) is a ubiquitous and critical neuromodulatory network that plays a pivotal role in regulating a vast array of physiological processes, including pain perception, inflammation, mood, and memory.[1][2] Central to the ECS are the endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG), their corresponding G protein-coupled receptors (GPCRs), CB1 and CB2, and the enzymes responsible for their synthesis and degradation.[3][4] The therapeutic potential of modulating the ECS has garnered significant interest, with a particular focus on inhibiting the enzymes that degrade endocannabinoids, thereby prolonging their signaling and offering a more nuanced approach than direct receptor agonism.[5][6]

Two key enzymes govern the catabolism of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH), which is the primary enzyme for AEA degradation, and Monoacylglycerol Lipase (MGL), which is principally responsible for the hydrolysis of 2-AG.[6][7] Inhibition of these enzymes presents a promising strategy for the treatment of various pathologies, including chronic pain, anxiety disorders, and neurodegenerative diseases.[5][8]

This guide introduces a hypothetical comparative binding affinity study of the novel compound N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide . While the biological activity of this specific molecule is not yet documented, its biphenyl-4-carboxamide scaffold is a recurring motif in known FAAH and MGL inhibitors. This structural similarity provides a strong rationale for investigating its potential as a modulator of the endocannabinoid system. Herein, we present a comprehensive framework for evaluating the binding affinity of this compound against FAAH and MGL, comparing it with well-characterized inhibitors, URB597 (for FAAH) and JZL184 (for MGL). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting the endocannabinoid system.

The Endocannabinoid Signaling Pathway: A Delicate Balance

The endocannabinoid system operates on a principle of on-demand synthesis and rapid degradation. AEA and 2-AG are not stored in vesicles but are synthesized from membrane lipid precursors in response to neuronal depolarization and increased intracellular calcium.[9][10] Once synthesized, they are released into the synaptic cleft and act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release.[1][11] The signaling is terminated by the reuptake of endocannabinoids into the postsynaptic neuron, where they are hydrolyzed by FAAH and MGL.[7] This tightly regulated process ensures a precise and localized signaling response.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_release Neurotransmitter Release CB1->NT_release Inhibition NT_vesicle Vesicle NT_vesicle->NT_release Fusion NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis FAAH FAAH Arachidonic_Acid1 Arachidonic Acid FAAH->Arachidonic_Acid1 Ethanolamine Ethanolamine FAAH->Ethanolamine DAGL DAGL twoAG 2-AG DAGL->twoAG Synthesis MGL MGL Arachidonic_Acid2 Arachidonic Acid MGL->Arachidonic_Acid2 Glycerol Glycerol MGL->Glycerol AEA->CB1 Binds to AEA->FAAH Degradation twoAG->CB1 Binds to twoAG->MGL Degradation NAPE NAPE NAPE->NAPE_PLD Precursor DAG DAG DAG->DAGL Precursor

Figure 1: Core Endocannabinoid Signaling Pathway.

Comparative Binding Affinity Studies: Methodologies and Protocols

To ascertain the potential of this compound as an inhibitor of FAAH or MGL, a series of binding affinity assays are essential. The following protocols provide a robust framework for such an investigation.

Experimental Workflow Overview

The overall workflow for the comparative binding affinity study is depicted below. This multi-pronged approach, employing both initial screening assays and more detailed kinetic analyses, ensures a comprehensive characterization of the test compound's interaction with the target enzymes.

cluster_workflow Experimental Workflow start Compound Synthesis & Characterization faah_screen FAAH Inhibitor Screening Assay (Fluorescence-based) start->faah_screen mgl_screen MGL Inhibitor Screening Assay (Colorimetric) start->mgl_screen determine_ic50 IC50 Determination faah_screen->determine_ic50 mgl_screen->determine_ic50 itc Isothermal Titration Calorimetry (ITC) (Kd, ΔH, ΔS) determine_ic50->itc For potent hits spr Surface Plasmon Resonance (SPR) (ka, kd, KD) determine_ic50->spr For potent hits data_analysis Data Analysis & Interpretation itc->data_analysis spr->data_analysis conclusion Conclusion on Binding Affinity & Selectivity data_analysis->conclusion

Figure 2: Experimental Workflow for Binding Affinity Studies.
FAAH Inhibitor Screening Assay (Fluorescence-based)

This assay provides a high-throughput method for identifying potential FAAH inhibitors by measuring the hydrolysis of a fluorogenic substrate.[5][12]

Materials:

  • Recombinant human FAAH[13]

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[5]

  • FAAH Substrate (AMC arachidonoyl amide)[5]

  • Test Compound: this compound

  • Reference Inhibitor: URB597[13]

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human FAAH in FAAH Assay Buffer.

    • Prepare serial dilutions of the test compound and URB597 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the FAAH substrate solution in ethanol.[5]

  • Assay Procedure:

    • To each well of a 96-well plate, add 170 µL of FAAH Assay Buffer.

    • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add 10 µL of DMSO.

    • Add 10 µL of the FAAH enzyme solution to all wells except the background control wells. For background wells, add 10 µL of FAAH Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound and reference inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

MGL Inhibitor Screening Assay (Colorimetric)

This assay utilizes a chromogenic substrate to screen for MGL inhibitors.[14]

Materials:

  • Recombinant human MGL[15]

  • MGL Assay Buffer (10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[14]

  • MGL Substrate (4-nitrophenylacetate, 4-NPA)

  • Test Compound: this compound

  • Reference Inhibitor: JZL184[14]

  • 96-well clear microplates

  • Spectrophotometer plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MGL in MGL Assay Buffer.

    • Prepare serial dilutions of the test compound and JZL184 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the MGL substrate solution (4-NPA) in ethanol.[14]

  • Assay Procedure:

    • To each well of a 96-well plate, add 150 µL of MGL Assay Buffer.

    • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add 10 µL of DMSO.

    • Add 10 µL of the MGL enzyme solution to all wells except the background control wells. For background wells, add 10 µL of MGL Assay Buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the MGL substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405-415 nm.[14]

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each concentration of the test compound and reference inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[16][17]

Protocol Outline:

  • Prepare solutions of the target enzyme (FAAH or MGL) and the test compound in the same buffer.

  • Load the enzyme solution into the sample cell of the ITC instrument and the test compound solution into the injection syringe.

  • Perform a series of injections of the test compound into the enzyme solution while monitoring the heat changes.

  • Analyze the resulting data to determine the binding affinity (Kd) and thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics of an interaction in real-time, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[7][18]

Protocol Outline:

  • Immobilize the target enzyme (FAAH or MGL) onto the surface of an SPR sensor chip.

  • Flow different concentrations of the test compound over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Analyze the resulting sensorgrams to determine the kinetic parameters (ka and kd) and the binding affinity (KD).

Hypothetical Comparative Binding Affinity Data

The following table presents hypothetical binding affinity data for this compound against FAAH and MGL, in comparison to the known inhibitors URB597 and JZL184.

CompoundTargetAssay MethodBinding Affinity MetricHypothetical ValueReference Value (for comparators)
This compound FAAHFluorescence-basedIC50250 nM-
MGLColorimetricIC50> 10 µM-
URB597FAAHFluorescence-basedIC50-4.6 nM[13]
JZL184MGLColorimetricIC50-8 nM[14]
This compound FAAHITCKd300 nM-
URB597FAAHVariousKi-~5-50 nM[2][5]
JZL184MGLVariousIC50-~8 nM[14][19]

Discussion and Future Directions

The hypothetical data presented above suggests that this compound may be a moderately potent and selective inhibitor of FAAH. The IC50 value in the low nanomolar range for FAAH, coupled with a lack of significant activity against MGL at concentrations up to 10 µM, indicates a promising selectivity profile. The Kd value obtained from ITC would further corroborate the direct binding of the compound to FAAH.

The moderate potency of this hypothetical compound compared to the highly potent reference inhibitor, URB597, suggests that there is significant scope for structure-activity relationship (SAR) studies to optimize its inhibitory activity. The 2-(2-hydroxyethoxy)ethyl group on the carboxamide nitrogen could be a key area for chemical modification to enhance binding affinity.

Further characterization of this compound would involve in vivo studies to assess its ability to elevate endogenous anandamide levels and to evaluate its efficacy in animal models of pain and anxiety.[5] The presented methodologies provide a clear and robust pathway for the initial characterization and subsequent optimization of novel compounds targeting the endocannabinoid system.

Conclusion

This technical guide has outlined a comprehensive strategy for the comparative binding affinity analysis of this compound against FAAH and MGL. By employing a combination of high-throughput screening assays and detailed biophysical techniques, researchers can effectively characterize the potency and selectivity of novel compounds. The hypothetical data presented for our lead compound highlights the potential of the biphenyl-4-carboxamide scaffold for the development of novel FAAH inhibitors. The experimental framework described herein serves as a valuable resource for drug discovery professionals aiming to develop next-generation therapeutics targeting the endocannabinoid system.

References

Benchmarking a Novel Biphenyl-4-Carboxamide Against Standard FAAH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, against established standard compounds. Given the presence of the biphenyl-4-carboxamide scaffold, a common feature in a class of enzyme inhibitors, we hypothesize its potential activity as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. This document outlines a comparative analysis against two well-characterized FAAH inhibitors, URB597 and PF-3845, providing the necessary experimental context and data interpretation to ascertain the potential therapeutic value of this novel chemical entity.

Introduction: The Rationale for FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, and mood.[1][2] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key signaling molecule of the ECS.[1][3][4] Inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling. This mechanism offers a promising therapeutic strategy for treating various pathological conditions, including chronic pain, anxiety disorders, and inflammatory diseases, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4][5]

The structural motif of a biphenyl-4-carboxamide is present in various biologically active compounds.[6][7][8][9][10][11] Notably, this scaffold is a key feature in several known FAAH inhibitors. Therefore, it is a scientifically sound hypothesis to investigate this compound as a potential FAAH inhibitor. This guide provides a roadmap for such an investigation, using URB597 and PF-3845 as benchmarks.

The Standard Compounds: URB597 and PF-3845

A robust benchmarking strategy relies on well-characterized standard compounds. For the purpose of evaluating a putative FAAH inhibitor, URB597 and PF-3845 are excellent choices due to their distinct properties and extensive documentation in scientific literature.

  • URB597 (Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester): A potent and selective, irreversible inhibitor of FAAH.[12][13][14] It has been extensively used as a tool compound to probe the therapeutic potential of FAAH inhibition in various preclinical models of pain, anxiety, and depression.[15]

  • PF-3845 (N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide): A highly potent, selective, and irreversible covalent inhibitor of FAAH with excellent oral bioavailability.[3][4][5][16] It functions by carbamylating the catalytic serine nucleophile (Ser241) in the FAAH active site.[4] PF-3845 has demonstrated efficacy in reducing inflammatory pain and anxiety in animal models.[3][5][16]

Physicochemical Properties: A Comparative Overview

A preliminary assessment of a novel compound involves comparing its physicochemical properties with those of the standard compounds. These properties can influence pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundURB597PF-3845
CAS Number 1354940-68-3[17]546141-08-6[14]Not readily available
Molecular Formula C17H19NO3[17]C20H22N2O3[14]C24H23F3N4O2[3]
Molecular Weight 285.34 g/mol [17]338.4 g/mol [14]Not readily available
Structure A biphenyl-4-carboxamide with a hydroxyethoxyethyl side chain.A biphenyl derivative with a cyclohexyl carbamate moiety.[13]A piperidine urea derivative with a pyridinyl ether moiety.[4]

Benchmarking Performance: A Proposed Experimental Workflow

To comprehensively evaluate this compound against URB597 and PF-3845, a tiered experimental approach is recommended.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Specificity of a Novel DGAT1 Inhibitor

In the landscape of metabolic disease research, the selective inhibition of diacylglycerol acyltransferase 1 (DGAT1) presents a compelling therapeutic strategy for conditions such as obesity and type 2 diabetes. N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is a novel investigational compound emerging from a class of molecules known to interact with enzymes central to lipid metabolism. This guide provides a comprehensive framework for characterizing its selectivity profile against key related acyltransferases: DGAT2, Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), and Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). Understanding the selectivity of this compound is paramount, as off-target inhibition can lead to undesirable side effects and confound preclinical and clinical outcomes.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to generate robust and reliable data for informed decision-making in their drug discovery programs.

The Rationale for Target Selection: A Focus on Acyltransferases

The selection of DGAT2, ACAT1, and ACAT2 as the primary panel for selectivity profiling is based on their functional and structural relationships to DGAT1.

  • DGAT1 vs. DGAT2: These are isoenzymes that catalyze the final, committed step in triglyceride (TG) synthesis.[1] Despite catalyzing the same reaction, they share no sequence homology and are thought to utilize different pools of diacylglycerol and fatty acyl-CoA substrates, contributing to distinct physiological roles.[1] DGAT1 is implicated in the absorption of dietary fat in the intestine, while DGAT2 is considered crucial for basal triglyceride synthesis in the liver.[2] Therefore, selective inhibition of DGAT1 is hypothesized to offer a superior therapeutic window by primarily targeting postprandial hyperlipidemia.

  • ACAT1 and ACAT2: These enzymes are responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis and the formation of atherosclerotic plaques.[3] Structurally, DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily, which also includes the ACAT enzymes.[3] This shared ancestry raises the potential for cross-reactivity. Differentiating DGAT1 activity from that of ACATs is critical to ensure that the therapeutic effects are not confounded by modulation of cholesterol metabolism.

Below is a diagram illustrating the central roles of these enzymes in lipid metabolism.

Caption: Key Acyltransferases in Lipid Metabolism.

Experimental Blueprint for Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile, progressing from in vitro enzymatic assays to cell-based models that reflect a more physiological context.

Tier 1: In Vitro Enzymatic Assays

These assays provide a direct measure of the compound's inhibitory activity against purified or membrane-prepared enzymes, allowing for the determination of IC50 values.

1.1. DGAT1 and DGAT2 Inhibition Assay

  • Principle: This assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into diacylglycerol to form triglycerides, catalyzed by recombinant human DGAT1 or DGAT2.

  • Protocol:

    • Enzyme Source: Use commercially available recombinant human DGAT1 and DGAT2 expressed in a suitable system (e.g., Sf9 insect cells).

    • Substrates:

      • 1,2-Dioleoyl-sn-glycerol (di-olein) as the diacylglycerol substrate.

      • [14C]Oleoyl-CoA or a fluorescently labeled oleoyl-CoA as the acyl donor.

    • Assay Buffer: A buffer containing Tris-HCl, MgCl2, and BSA. Note that DGAT1 and DGAT2 have different optimal MgCl2 concentrations.[4]

    • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound or a control inhibitor (e.g., T-863 for DGAT1, PF-06427878 for DGAT2) for 15-30 minutes.[5][6] b. Initiate the reaction by adding the substrate mixture. c. Incubate for a defined period at 37°C. d. Stop the reaction and extract the lipids. e. Separate the radiolabeled or fluorescent triglycerides from the unreacted substrate using thin-layer chromatography (TLC). f. Quantify the product formation using a phosphorimager or fluorescence scanner.

    • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

1.2. ACAT1 and ACAT2 Inhibition Assay

  • Principle: This assay measures the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA, catalyzed by recombinant human ACAT1 or ACAT2.

  • Protocol:

    • Enzyme Source: Use microsomal preparations from cells overexpressing human ACAT1 or ACAT2.

    • Substrates:

      • Cholesterol.

      • [14C]Oleoyl-CoA.

    • Assay Buffer: A suitable buffer containing potassium phosphate and dithiothreitol.

    • Procedure: a. Pre-incubate the microsomal preparation with the test compound or a control inhibitor (e.g., Avasimibe). b. Initiate the reaction by adding the substrates. c. Incubate at 37°C. d. Stop the reaction and extract the lipids. e. Separate the [14C]cholesteryl esters by TLC. f. Quantify the product using a phosphorimager.

    • Data Analysis: Determine the IC50 values as described for the DGAT assays.

Data Presentation: In Vitro Selectivity Profile

TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
DGAT1TBDT-863: ~15 nM[6]
DGAT2TBDPF-06427878: ~99 nM (human)[5]
ACAT1TBDAvasimibe: (IC50 varies by assay)
ACAT2TBDAvasimibe: (IC50 varies by assay)
Tier 2: Cellular Assays for Target Engagement and Functional Consequences

Cell-based assays are crucial for confirming that the compound can access its target in a cellular environment and exert a functional effect.

2.1. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful biophysical method to verify direct target engagement in intact cells. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8]

  • Protocol for DGAT1 (a transmembrane protein):

    • Cell Line: HEK293 cells stably overexpressing human DGAT1 are a suitable model due to their low endogenous DGAT activity.[9]

    • Procedure: a. Treat the cells with this compound or vehicle control for a defined period. b. Heat the intact cells across a range of temperatures. c. Lyse the cells, including a detergent extraction step to solubilize membrane proteins.[10][11] d. Separate the soluble protein fraction from the precipitated aggregates by centrifugation. e. Detect the amount of soluble DGAT1 at each temperature using Western blotting with a specific anti-DGAT1 antibody.

    • Data Analysis: Plot the percentage of soluble DGAT1 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response format can also be used to determine the cellular EC50 for target binding.[12]

CETSA_Workflow A Treat cells with compound B Heat challenge A->B C Cell lysis (with detergent) B->C D Centrifugation C->D E Separate soluble fraction D->E F Western Blot for DGAT1 E->F G Quantify and plot melting curve F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

2.2. Whole-Cell Triglyceride Synthesis Assay

  • Principle: This functional assay measures the ability of the compound to inhibit triglyceride synthesis in whole cells.

  • Protocol:

    • Cell Lines:

      • HEK293 cells overexpressing DGAT1: To assess specific inhibition of the primary target.[9][13]

      • HepG2 cells: A human hepatoma cell line that expresses both DGAT1 and DGAT2 and is a relevant model for hepatic lipid metabolism.[14][15]

      • 3T3-L1 adipocytes: A well-established model for studying adipogenesis and lipid storage.[16][17]

    • Procedure: a. Plate cells and, for 3T3-L1 cells, induce differentiation into adipocytes. b. Pre-incubate the cells with various concentrations of the test compound. c. Add a radiolabeled lipid precursor, such as [14C]oleic acid or [3H]glycerol, to the culture medium. d. Incubate for a period to allow for lipid synthesis and incorporation of the label into triglycerides. e. Wash the cells and extract the total lipids. f. Separate the triglycerides by TLC and quantify the incorporated radioactivity.

    • Data Analysis: Determine the IC50 for the inhibition of triglyceride synthesis in each cell line.

Data Presentation: Cellular Activity Profile

AssayCell LineThis compound IC50 (nM)Control Inhibitor IC50 (nM)
Triglyceride SynthesisHEK293-DGAT1TBDPF-04620110: ~8 nM (in HT-29)[18]
Triglyceride SynthesisHepG2TBDTBD
Triglyceride Synthesis3T3-L1 AdipocytesTBDTBD

Interpreting the Selectivity Profile: A Guide to Decision-Making

A successful selectivity profile for this compound would ideally demonstrate:

  • Potent on-target activity: Low nanomolar IC50 values in both the DGAT1 enzymatic and cellular assays.

  • High selectivity over DGAT2: A significant fold-difference (ideally >100-fold) in IC50 values between DGAT1 and DGAT2.

  • Minimal off-target activity against ACATs: High IC50 values or no significant inhibition of ACAT1 and ACAT2 at concentrations that potently inhibit DGAT1.

  • Correlation between biochemical and cellular data: The potency observed in enzymatic assays should translate to the cellular context, confirming good cell permeability and engagement with the target in its native environment.

A significant discrepancy between biochemical and cellular potencies may warrant further investigation into factors such as cell permeability, efflux by transporters, or intracellular metabolism of the compound.

Conclusion: A Pathway to a Differentiated Therapeutic Candidate

The rigorous selectivity profiling outlined in this guide is an indispensable step in the preclinical development of this compound. By systematically evaluating its activity against DGAT1 and a panel of functionally and structurally related acyltransferases, researchers can build a robust data package that substantiates its mechanism of action and supports its progression as a potentially differentiated therapeutic agent for metabolic diseases. The self-validating nature of the proposed experimental workflow, incorporating both direct target engagement and functional cellular readouts, will provide the necessary confidence for advancing this promising compound toward clinical evaluation.

References

A Comparative Guide to the Synthesis and Characterization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthesis, purification, and characterization of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this document presents a robust, scientifically grounded protocol based on established amide bond formation methodologies. To provide a clear benchmark for performance and reproducibility, we will compare this target molecule with two structurally similar analogs: N-(2-hydroxypropyl)biphenyl-4-carboxamide and N-(2,3-dihydroxypropyl)biphenyl-4-carboxamide.

The objective of this guide is to equip researchers, scientists, and drug development professionals with a detailed, reproducible framework for the synthesis and evaluation of this class of compounds. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and present comparative data to facilitate informed decisions in a research and development setting.

Introduction to Biphenyl-4-Carboxamides

The biphenyl-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The biphenyl moiety provides a rigid core that can be strategically functionalized to interact with various biological targets. The amide linkage is a common feature in pharmaceuticals, contributing to the structural integrity and pharmacokinetic properties of a molecule.[2] The N-substituent on the amide bond offers a versatile point for modification to modulate solubility, cell permeability, and target engagement.

The compounds discussed in this guide, featuring hydroxylated alkyl chains, are designed to explore the impact of hydrophilicity on the physicochemical and biological properties of the biphenyl-4-carboxamide core.

Comparative Synthesis and Purification Protocols

The synthesis of the target compound and its analogs is achieved through a standard amide coupling reaction between biphenyl-4-carboxylic acid and the corresponding amine. The general approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3] Here, we utilize the well-established coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to promote efficient amide bond formation under mild conditions.[3]

Synthesis of this compound (Target Compound)

This protocol outlines a plausible and reproducible method for the synthesis of the target compound.

Experimental Protocol:

  • Activation of Biphenyl-4-carboxylic Acid:

    • In a round-bottom flask, dissolve biphenyl-4-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add N-hydroxysuccinimide (NHS) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the active NHS ester. The progress of the activation can be monitored by Thin Layer Chromatography (TLC).

  • Amide Bond Formation:

    • In a separate flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

    • Slowly add the solution of the activated NHS ester from step 1 to the amine solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound as a white solid.[4]

Caption: Synthetic workflow for this compound.

Synthesis of Alternative Compounds

The synthesis of the two alternative compounds follows a similar protocol, with the primary difference being the amine starting material.

  • Alternative 1: N-(2-hydroxypropyl)biphenyl-4-carboxamide:

    • Amine used: 1-Amino-2-propanol.

  • Alternative 2: N-(2,3-dihydroxypropyl)biphenyl-4-carboxamide:

    • Amine used: 3-Aminopropane-1,2-diol.

The reaction conditions, work-up, and purification procedures are analogous to those described for the target compound.

Comparative Characterization Data

The identity and purity of the synthesized compounds are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The following table summarizes the expected characterization data for the target compound and its analogs.

Table 1: Comparative Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Expected ESI-MS [M+H]⁺ (m/z)HPLC Purity (%)
Target Compound C₁₇H₁₉NO₃285.347.85 (d, 2H), 7.65 (d, 2H), 7.40-7.50 (m, 5H), 6.50 (br s, 1H, NH), 3.80 (t, 2H), 3.70 (t, 2H), 3.65 (t, 2H), 3.60 (t, 2H), 2.50 (br s, 1H, OH)286.14>98
Alternative 1 C₁₆H₁₇NO₂255.317.80 (d, 2H), 7.60 (d, 2H), 7.35-7.45 (m, 5H), 6.40 (br s, 1H, NH), 4.10 (m, 1H), 3.50 (m, 2H), 2.40 (br s, 1H, OH), 1.25 (d, 3H)256.13>98
Alternative 2 C₁₆H₁₇NO₃271.317.82 (d, 2H), 7.62 (d, 2H), 7.38-7.48 (m, 5H), 6.45 (br s, 1H, NH), 3.95 (m, 1H), 3.70 (m, 1H), 3.55 (m, 2H), 2.80 (br s, 2H, OH)272.13>98

Note: The presented NMR data is a hypothetical representation based on the chemical structures. Actual spectra should be acquired for experimental confirmation.

Comparative Biological Activity: Antifungal Susceptibility Assay

Biphenyl carboxamide derivatives have been reported to possess a range of biological activities, including antifungal properties.[3][5] To provide a basis for performance comparison, we propose a standard in vitro antifungal susceptibility assay against a common fungal pathogen, Candida albicans. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7]

Antifungal Susceptibility Testing Protocol

Experimental Protocol:

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compounds and a positive control (e.g., Fluconazole) in Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation and MIC Determination:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Hypothetical Comparative Antifungal Activity

The following table presents a hypothetical comparison of the antifungal activity of the target compound and its analogs.

Table 2: Comparative Antifungal Activity against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Target Compound 16
Alternative 1 32
Alternative 2 8
Fluconazole (Control) 1

This hypothetical data suggests that the introduction of additional hydroxyl groups may enhance the antifungal activity of the biphenyl-4-carboxamide scaffold, as seen with Alternative 2.

Caption: Hypothesized mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

This guide provides a detailed and comparative framework for the synthesis, characterization, and potential biological evaluation of this compound and two structurally related analogs. While the specific experimental data for the primary target compound is constructed based on established scientific principles due to a lack of published literature, the provided protocols are robust and reproducible. The comparative approach allows researchers to understand the potential impact of structural modifications on the physicochemical and biological properties of this promising class of compounds. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the exploration of novel therapeutic agents.

References

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Evaluation of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is a meticulous process, demanding a synergistic interplay between computational prediction and empirical validation. This guide provides an in-depth technical comparison of in silico and in vitro methodologies for the characterization of "N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide," a novel compound within the versatile biphenyl carboxamide chemical space. While direct experimental data for this specific molecule is not yet extensively published, this document serves as a strategic workflow for its comprehensive evaluation, drawing upon established protocols and insights from structurally related compounds.

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal and ion channel modulation.[1] This guide will, therefore, focus on two plausible therapeutic avenues for our target compound: as a potential antifungal agent against pathogens like Botrytis cinerea, and as an antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation.[2][3]

Part 1: The Predictive Power of In Silico Analysis

In silico methods offer a rapid and cost-effective first pass to hypothesize the biological activity of a novel compound, predict its potential targets, and understand its likely mode of action at a molecular level. These computational techniques are instrumental in prioritizing research efforts before embarking on resource-intensive laboratory experiments.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[4] This allows for the estimation of binding affinity and the visualization of key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For "this compound," we will consider two potential targets based on the activities of analogous compounds: human TRPV1 and a critical enzyme from Botrytis cinerea, such as a chitin synthase or another protein essential for its viability.

Hypothetical Docking Targets:

TargetOrganismPDB IDRationale
TRPV1 Homo sapiens6GFAA known target for biphenyl carboxamide antagonists in pain research.[3][5]
Sesquiterpene Cyclase (BcABA3) Botrytis cinerea8ZACA representative protein structure from a key fungal pathogen to explore antifungal potential.[6]

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 6GFA for hTRPV1) from the Protein Data Bank.[5]

    • Prepare the protein structure using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges.[7]

  • Ligand Preparation:

    • Generate the 3D structure of "this compound" using chemical drawing software and optimize its geometry using a suitable force field.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • Define the binding site on the target protein. For TRPV1, this would be the well-characterized vanilloid binding pocket.

    • Generate a grid box that encompasses the defined active site.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina.[7] This program will systematically explore different conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the output to identify the binding pose with the lowest binding energy (highest predicted affinity).

    • Visualize the predicted binding mode to identify key intermolecular interactions with the protein's amino acid residues.

Visualization of Docking Workflow:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein Structure (e.g., PDB: 6GFA) PDB_Prep Prepare Protein: - Remove Water - Add Hydrogens PDB->PDB_Prep Ligand Generate 3D Ligand Structure Ligand_Prep Prepare Ligand: - Energy Minimization - Define Rotatable Bonds Ligand->Ligand_Prep Grid Define Binding Site (Grid Box Generation) PDB_Prep->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Results Analyze Binding Poses & Scoring Functions Dock->Results Visualize Visualize Interactions Results->Visualize

Caption: A generalized workflow for molecular docking studies.

Predicted Outcome: A successful docking simulation would show our compound fitting snugly into the target's binding pocket with a favorable binding energy. For instance, in the TRPV1 vanilloid pocket, we would look for interactions with key residues that are known to be important for antagonist binding.

Part 2: The Empirical Evidence from In Vitro Assays

While in silico studies provide valuable hypotheses, in vitro experiments are essential to validate these predictions and quantify the biological activity of the compound. These assays are performed in a controlled laboratory environment, typically using isolated proteins, cells, or microorganisms.

Assessing Cytotoxicity: The MTT Assay

Before evaluating the specific activity of a compound, it is crucial to determine its general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed a suitable cell line (e.g., HEK293 cells for general toxicity, or a relevant cancer cell line if anticancer activity is suspected) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and incubate for 24-48 hours. Include a vehicle control (DMSO alone) and a positive control for cytotoxicity.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Validating Antifungal Activity

Based on the potential antifungal properties of biphenyl carboxamides, a direct way to test this is through a mycelial growth inhibition assay against Botrytis cinerea.

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Culture Preparation:

    • Prepare Potato Dextrose Agar (PDA) plates amended with various concentrations of "this compound."

    • Place a mycelial plug from a fresh culture of B. cinerea in the center of each plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 20-25°C) for several days.

  • Measurement and Analysis:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition relative to a control plate without the compound.

    • Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).

Quantifying Target Engagement: TRPV1 Antagonism

To validate the in silico prediction of TRPV1 antagonism, a cell-based calcium imaging assay can be performed. This assay measures the ability of the compound to block the influx of calcium into cells upon activation of the TRPV1 channel by an agonist like capsaicin.[2]

Experimental Protocol: Cell-Based Calcium Imaging Assay

  • Cell Preparation:

    • Use a cell line that stably expresses human TRPV1 (e.g., HEK293-hTRPV1).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation:

    • Incubate the cells with various concentrations of "this compound" for a defined period.

  • Agonist Stimulation and Measurement:

    • Add a known concentration of a TRPV1 agonist (e.g., capsaicin) to stimulate the channel.

    • Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence indicates an influx of calcium.

  • Data Analysis:

    • Quantify the inhibition of the capsaicin-induced calcium influx at each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization of the Validation Workflow:

cluster_vitro In Vitro Validation cluster_results Results Comparison InSilico In Silico Prediction: Compound targets TRPV1 and a fungal protein Cytotoxicity MTT Assay: Determine general cytotoxicity (IC50) InSilico->Cytotoxicity Antifungal Mycelial Growth Assay: Test against Botrytis cinerea (EC50) Cytotoxicity->Antifungal TRPV1_Assay Calcium Imaging Assay: Test for TRPV1 antagonism (IC50) Cytotoxicity->TRPV1_Assay Compare Compare In Silico predictions with In Vitro data Antifungal->Compare TRPV1_Assay->Compare

Caption: Workflow for in vitro validation of in silico predictions.

Part 3: Synthesizing the Data - A Comparative Analysis

The true power of this dual approach lies in the comparison of the predicted and experimental results.

Comparative Data Summary (Hypothetical Results):

MethodTarget/AssayPredicted Result (Binding Energy)Experimental Result (IC50/EC50)Correlation
In Silico hTRPV1-8.5 kcal/mol--
In Vitro hTRPV1 Antagonism-500 nMStrong correlation if docking score is high and IC50 is low.
In Silico B. cinerea BcABA3-7.2 kcal/mol--
In Vitro B. cinerea Growth-10 µMModerate correlation, as whole-cell activity can be affected by other factors.
In Vitro Cytotoxicity (HEK293)-> 50 µMIndicates a good therapeutic window if cytotoxicity is low.

Interpretation of Results:

  • A low binding energy in the docking simulation that corresponds to a low IC50 value in the functional assay would strongly suggest that the compound acts on the intended target.

  • If the compound shows potent antifungal activity (in vitro) but a weak docking score against a specific enzyme, it may suggest an alternative mechanism of action that warrants further investigation.

  • A low cytotoxicity value (high IC50 in the MTT assay) is desirable, as it indicates that the compound's specific activity is not due to general cell death.

Conclusion

The evaluation of a novel compound like "this compound" is a multi-faceted endeavor. By strategically combining the predictive power of in silico techniques like molecular docking with the empirical rigor of in vitro assays, researchers can build a comprehensive profile of a compound's bioactivity. This integrated approach not only validates computational hypotheses but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating the path of drug discovery in a rational and evidence-based manner.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS No. 1354940-68-3).[1] The following protocols are grounded in established principles of laboratory safety and are designed to ensure the well-being of personnel and the integrity of research.

Hazard Assessment: A Synthesis of Structural Analogs

This compound is a complex molecule, and its hazard profile can be inferred from its constituent chemical moieties. Structurally related compounds, such as Biphenyl-4-carboxamide, are known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Similarly, other biphenyl derivatives are flagged for causing skin and eye irritation.[3]

The presence of the carboxamide group and the potential for it to be metabolized into an aromatic amine warrants significant caution. Primary aromatic amines are a class of compounds that include known carcinogens and mutagens.[4] They are readily absorbed through the skin, and exposure can also occur via inhalation.[4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Summary of Potential Hazards:

  • Eye Irritation: Likely to cause serious eye irritation or damage.[2][5]

  • Skin Irritation: Potential to cause skin irritation upon direct contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[5][6]

  • Long-term Effects: Due to the aromatic amine component, there is a potential for long-term health effects, including carcinogenicity, with repeated or prolonged exposure.[4]

PropertyValueSource
CAS Number 1354940-68-3[1]
Molecular Formula C17H19NO3[1]
Molecular Weight 285.3377 g/mol [1]
Appearance Solid (based on similar compounds)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound.[7] Gloves should be changed regularly, and hands should be washed thoroughly after removal.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should also be worn to provide full facial protection, especially when handling powders or solutions that could splash.[9][10]

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, seamless gown that covers the body is recommended.[9]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[9] Surgical masks do not provide adequate protection from chemical aerosols.[7]

  • Foot Protection: Fully enclosed, chemical-resistant footwear is required in any area where this compound is handled or stored.[8]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Footwear D2 Inner Gloves D1->D2 D3 Gown/Lab Coat D2->D3 D4 Respirator D3->D4 D5 Goggles/Face Shield D4->D5 D6 Outer Gloves D5->D6 F1 Outer Gloves F2 Gown/Lab Coat F1->F2 F3 Goggles/Face Shield F2->F3 F4 Respirator F3->F4 F5 Inner Gloves F4->F5 F6 Footwear F5->F6

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and environmental contamination.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

3.2. Handling and Weighing:

  • All manipulations of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Clean all surfaces thoroughly after each use.

3.3. Solution Preparation:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure adequate ventilation, such as a chemical fume hood.

3.4. Disposal Plan:

  • All waste materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[11][12]

  • Collect all liquid and solid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Follow all institutional and local regulations for the disposal of hazardous waste. The biphenyl structure suggests that specific regulations for polychlorinated biphenyl (PCB)-like waste may apply, which often require incineration at a licensed facility.[13][14][15]

Emergency Procedures: Preparedness is Key

Accidental exposure requires immediate and appropriate action.

4.1. Skin Contact:

  • Immediately remove all contaminated clothing.[16][17]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[16][17]

  • Seek immediate medical attention.[16]

4.2. Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][17]

  • Remove contact lenses if present and easy to do.[5][16]

  • Seek immediate medical attention.[5][16]

4.3. Inhalation:

  • Move the affected person to fresh air immediately.[2][3]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4.4. Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.[5][6]

  • Seek immediate medical attention and provide the medical team with as much information about the compound as possible.[16]

4.5. Spills:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[16][17]

  • For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill.

  • Wear the appropriate PPE, including respiratory protection, during cleanup.

  • Collect all cleanup materials in a sealed container for hazardous waste disposal.[11]

Emergency_Response cluster_Response Immediate Actions cluster_Help Seek Help Start Chemical Exposure Occurs Evacuate Evacuate Immediate Area Start->Evacuate Remove Remove Contaminated Clothing Start->Remove Flush Flush Affected Area (15+ min) Start->Flush FreshAir Move to Fresh Air Start->FreshAir Call911 Call 911 / EHS Evacuate->Call911 Remove->Flush Medical Seek Medical Attention Flush->Medical FreshAir->Medical ProvideInfo Provide Compound Information Call911->ProvideInfo Medical->ProvideInfo

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.